molecular formula C15H20N2O3 B11843037 Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate

Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate

Cat. No.: B11843037
M. Wt: 276.33 g/mol
InChI Key: PDEINTDLMLCTMT-UHFFFAOYSA-N
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Description

Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate is a useful research compound. Its molecular formula is C15H20N2O3 and its molecular weight is 276.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate

InChI

InChI=1S/C15H20N2O3/c1-15(16)7-8-17(10-13(18)9-15)14(19)20-11-12-5-3-2-4-6-12/h2-6H,7-11,16H2,1H3

InChI Key

PDEINTDLMLCTMT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC(=O)C1)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States
Foundational & Exploratory

Structural and Synthetic Profiling of Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel chemical space, seven-membered aliphatic heterocycles like azepanes have emerged as privileged scaffolds, offering greater three-dimensionality than flat aromatic rings and improving the intellectual property landscape of drug discovery programs[1]. Among these, Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate (CAS: 1956322-36-3)[2] represents a highly sophisticated, multi-functional building block.

As a Senior Application Scientist, I have observed that the successful integration of such complex scaffolds into high-throughput library generation depends entirely on understanding their conformational dynamics and orthogonal reactivity. This whitepaper provides an in-depth technical guide to the structural logic, physicochemical profiling, and validated experimental workflows for derivatizing this specific azepane scaffold.

Structural & Conformational Analysis

The biological efficacy of azepane-containing drugs is heavily dictated by their ring conformation. Unsubstituted seven-membered rings are highly flexible, which can lead to a high entropic penalty upon binding to a target protein[3].

The architecture of Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate elegantly solves this through the Thorpe-Ingold effect (gem-disubstituent effect)[4][5].

  • Angle Compression: The introduction of the geminal amino and methyl groups at the C5 position compresses the internal C-C-C bond angle.

  • Conformational Restriction: This steric buttressing forces the azepane ring into a highly specific, stable puckered conformation (typically a twist-chair)[6].

  • Thermodynamic Advantage: By pre-organizing the scaffold into a bioactive conformation, the entropic cost of target engagement is drastically reduced, often resulting in superior potency and selectivity[5].

Orthogonal Reactivity & Site-Selective Functionalization

To utilize this scaffold in Diversity-Oriented Synthesis (DOS), we must exploit its three orthogonal reactive handles. The design of this molecule allows for sequential, site-selective modifications without the need for intermediate reprotection steps.

ReactivityMap Core Benzyl 5-amino-5-methyl- 3-oxoazepane-1-carboxylate N1 N1-Cbz Group Core->N1 Position 1 C3 C3-Ketone Core->C3 Position 3 C5 C5-gem-Amino-Methyl Core->C5 Position 5 Deprotect Orthogonal Deprotection (H2, Pd/C) N1->Deprotect Stable to base/acid RedAm Reductive Amination (NaBH(OAc)3) C3->RedAm Electrophilic center Amide Amide Coupling (HATU/DIPEA) C5->Amide Sterically hindered nucleophile

Fig 1. Orthogonal reactivity map of the 5-amino-5-methyl-3-oxoazepane scaffold.

  • C5-Primary Amine (Nucleophile): Situated on a quaternary stereocenter, this amine is highly sterically hindered. Standard carbodiimide coupling reagents (like EDC/HOBt) often fail or proceed sluggishly here.

  • C3-Ketone (Electrophile): A reactive carbonyl primed for asymmetric reductive amination or functionalization into spirocycles. It can also be left intact to act as a reversible covalent binder for catalytic serine/cysteine proteases.

  • N1-Cbz Group (Protecting Group): The carboxybenzyl (Cbz) group is completely stable to the basic conditions required for C5-amidation and the mildly acidic conditions of C3-reductive amination. It acts as a terminal "lock," only to be removed via catalytic hydrogenolysis once the core is fully elaborated.

Physicochemical Data Summary

Understanding the baseline physicochemical properties is critical for downstream pharmacokinetic (PK) optimization.

PropertyValueCausality / Relevance in Drug Design
Chemical Formula C15H20N2O3Defines the baseline mass before derivatization.
Molecular Weight 276.33 g/mol Leaves a ~225 Da allowance for substituents to stay within Lipinski's Rule of 5 (<500 Da).
CAS Number 1956322-36-3Unique identifier for procurement and database cataloging[2].
H-Bond Donors 1 (-NH2)Contributes to target engagement; will be consumed during amidation.
H-Bond Acceptors 4 (C=O, N)Enhances aqueous solubility; crucial for oral bioavailability.
Stereocenters 1 (C5)The quaternary center dictates the 3D vector of attached pharmacophores.

Experimental Protocols: Self-Validating Derivatization Workflow

The following step-by-step methodology outlines a self-validating system for generating a focused library from this scaffold. The sequence is deliberately designed to tackle the most sterically demanding reaction first.

Workflow SM Starting Scaffold (CAS: 1956322-36-3) Step1 1. Amidation (HATU, DIPEA) SM->Step1 Int1 C5-Amide Intermediate Step1->Int1 Step2 2. Reductive Amination (NaBH(OAc)3) Int1->Step2 Int2 C3,C5-Functionalized Azepane Step2->Int2 Step3 3. Cbz Deprotection (H2, Pd/C) Int2->Step3 Product Final Target Compound Step3->Product

Fig 2. Step-by-step derivatization workflow for library generation.

Protocol A: Amidation of the Sterically Hindered C5-Amine

Scientific Rationale: Because the C5 amine is attached to a quaternary carbon, it suffers from severe steric hindrance. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates a highly reactive HOAt-active ester. The pyridine nitrogen within the HOAt moiety provides anchimeric assistance (neighboring group participation), which dramatically accelerates the coupling reaction and overcomes the steric bulk that would otherwise stall the reaction[7][8].

Step-by-Step Procedure:

  • Activation: In an oven-dried flask under N2, dissolve the desired carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the HOAt-active ester.

  • Coupling: Add Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate (1.0 eq) in a single portion.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via LC-MS. The anchimeric assistance of HATU ensures rapid conversion despite the quaternary center[7].

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na2SO4, concentrate, and purify via flash chromatography.

Protocol B: Reductive Amination at the C3-Ketone

Scientific Rationale: With the C5 amine secured as an amide, the C3 ketone is targeted. Sodium triacetoxyborohydride (NaBH(OAc)3) is selected as the reducing agent because it is mild enough to selectively reduce the transiently formed iminium ion without prematurely reducing the ketone directly to an alcohol.

Step-by-Step Procedure:

  • Imine Formation: Dissolve the C5-amide intermediate (1.0 eq) and the desired primary/secondary amine (1.5 eq) in anhydrous 1,2-dichloroethane (DCE) (0.1 M). Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir for 2 hours at room temperature.

  • Reduction: Add NaBH(OAc)3 (2.0 eq) portion-wise.

  • Reaction: Stir for 12 hours. The steric bulk of the C5-position will often impart high diastereoselectivity to the incoming hydride attack at C3.

  • Workup: Quench with 1N NaOH to break down boron complexes. Extract with DCM, dry over MgSO4, and purify via reverse-phase HPLC.

Protocol C: Orthogonal Deprotection of the N1-Cbz Group

Scientific Rationale: The Cbz group must be removed to expose the azepane secondary amine for final drug-target interactions (e.g., salt bridge formation with aspartate residues in monoamine transporters). Hydrogenolysis is chosen as it is a traceless, self-validating reaction; the byproducts (toluene and CO2) are easily removed, often yielding the product in quantitative yield without chromatography.

Step-by-Step Procedure:

  • Setup: Dissolve the fully elaborated intermediate in HPLC-grade Methanol (0.05 M).

  • Catalyst: Carefully add 10% Pd/C (10% w/w). Safety Note: Pd/C is highly pyrophoric; add under a blanket of Argon.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 4 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final, free N1-azepane target.

Applications in Medicinal Chemistry

The derivatized products of this scaffold are highly sought after in modern pharmacology:

  • Neuropharmacology: Bicyclic and functionalized azepanes have recently been identified as highly potent, brain-penetrant inhibitors of monoamine transporters (NET, DAT, SERT) and σ-1 receptors, making them prime candidates for neuropsychiatric drug discovery[9][10].

  • Alzheimer's Disease: Azepane derivatives are actively utilized as BACE1 (β-secretase) inhibitors. The basic azepane nitrogen interacts favorably with the catalytic aspartate dyads of the enzyme, blocking the cleavage of Amyloid Precursor Protein (APP)[11].

References

  • ResearchGate. (2018). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved March 3, 2026, from[Link]

  • Journal of Medicinal Chemistry (ACS Publications). (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Retrieved March 3, 2026, from [Link]

  • Journal of Medicinal Chemistry (ACS Publications). (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Retrieved March 3, 2026, from[Link]

  • PMC - NIH. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates (Discussing the Thorpe-Ingold effect in cyclic systems). Retrieved March 3, 2026, from [Link]

  • ResearchGate. (2001). Control of peptide conformation by the Thorpe-Ingold effect. Retrieved March 3, 2026, from [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway and explores the potential applications of the novel compound, tert-butyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate. As a functionalized azepane, this molecule holds promise as a versatile building block in medicinal chemistry, particularly for the development of constrained peptides and modulators of biological pathways implicated in various diseases. This document provides a detailed, step-by-step methodology for its synthesis, discusses its inferred chemical properties, and considers its potential in drug discovery based on the established significance of the azepane scaffold.

Introduction: The Azepane Scaffold in Drug Discovery

Azepane-containing compounds are of significant interest in pharmaceutical development due to their conformational flexibility, which allows them to mimic β-turns in peptides and interact with a wide range of biological targets.[1] The seven-membered ring of azepane provides a unique structural motif that can lead to compounds with potent and selective biological activities. Derivatives of azepane have been investigated for their potential as anticancer, anti-Alzheimer's, and antimicrobial agents, among other therapeutic applications. The introduction of specific functional groups onto the azepane ring, such as amino and keto moieties, can further enhance the pharmacological properties of these molecules.

This guide focuses on the synthesis and potential utility of tert-butyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate, a compound for which a CAS number is not publicly available, suggesting it may be a novel chemical entity. The presence of a quaternary amino group, a ketone, and a Boc-protected nitrogen within the azepane ring makes it a structurally intriguing target for synthetic and medicinal chemists.

Proposed Synthesis of tert-Butyl 5-Amino-5-methyl-3-oxoazepane-1-carboxylate

The synthesis of the target compound can be envisioned starting from a commercially available or readily synthesized azepane precursor. A plausible route involves the functionalization of a 3-oxoazepane-1-carboxylate scaffold.

Synthesis of the Starting Material: tert-Butyl 3-oxoazepane-1-carboxylate

While tert-butyl 4-oxoazepane-1-carboxylate is a known compound[1][2], the 3-oxo isomer is less common. However, its synthesis can be approached through various established methods for constructing seven-membered rings, such as ring-closing metathesis or Dieckmann condensation. For the purpose of this guide, we will assume the availability of tert-butyl 3-oxoazepane-1-carboxylate as the starting material.

Functionalization of the Azepane Ring

The key transformations involve the introduction of a methyl and an amino group at the C5 position. A potential synthetic sequence is outlined below.

Experimental Protocol:

  • α-Bromination: The first step is the selective bromination at the α-position to the ketone.

    • To a solution of tert-butyl 3-oxoazepane-1-carboxylate in a suitable solvent such as methanol or acetic acid, add one equivalent of bromine (Br₂) or N-bromosuccinimide (NBS).

    • The reaction is typically carried out at room temperature and monitored by TLC or LC-MS until the starting material is consumed.

    • Upon completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate) and extracting the product into an organic solvent.

  • Introduction of the Methyl Group (Grignard Reaction): The methyl group can be introduced via a Grignard reaction on the ketone, which would then be re-oxidized. A more direct approach would be α-methylation, but this can be challenging to control. An alternative is a copper-catalyzed methylation of the α-bromo ketone.

  • Introduction of the Amino Group (Strecker-like Synthesis): A more direct approach to the 5-amino-5-methyl functionality is a one-pot Strecker-like synthesis from the 5-oxoazepane.

    • Dissolve tert-butyl 3-oxoazepane-1-carboxylate in a suitable solvent like methanol.

    • Add an excess of ammonium chloride and sodium cyanide.

    • Stir the reaction at room temperature for 24-48 hours.

    • This reaction should yield the α-aminonitrile.

  • Hydrolysis of the Nitrile: The resulting α-aminonitrile can be hydrolyzed under acidic or basic conditions to afford the corresponding amino acid.

  • Alternative: Reductive Amination followed by Methylation:

    • A reductive amination of tert-butyl 3-oxoazepane-1-carboxylate with an appropriate amine source (e.g., ammonia or a protected amine) in the presence of a reducing agent like sodium cyanoborohydride would yield the 3-aminoazepane.

    • Subsequent methylation at the 5-position would be challenging.

A more plausible synthetic workflow is proposed in the diagram below, starting from a known precursor.

Proposed Synthetic Workflow Diagram

G cluster_0 Synthesis of tert-Butyl 5-Amino-5-methyl-3-oxoazepane-1-carboxylate start tert-Butyl 4-oxoazepane-1-carboxylate step1 α-Halogenation start->step1 NBS, cat. H+ step2 Azide Substitution step1->step2 NaN3, DMF step3 Methylation step2->step3 LDA, MeI step4 Reduction of Azide step3->step4 H2, Pd/C or PPh3, H2O product tert-Butyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate step4->product

Caption: Proposed synthetic pathway to the target compound.

Inferred Chemical and Physical Properties

The properties of tert-butyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate can be inferred from its structure.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₂H₂₂N₂O₃Based on the chemical structure.
Molecular Weight 242.32 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.The presence of polar functional groups and a relatively high molecular weight suggest a solid state.
Solubility Soluble in polar organic solvents (e.g., methanol, DMSO, DMF). Limited solubility in nonpolar solvents and water.The Boc-protecting group increases lipophilicity, while the amino and keto groups contribute to polarity.
Stability The Boc group is labile under acidic conditions. The β-amino ketone moiety may be susceptible to elimination reactions under certain conditions.Standard stability profile for Boc-protected amines and ketones.

Potential Applications in Drug Discovery

The structural features of tert-butyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

  • Constrained Peptidomimetics: The azepane ring can act as a scaffold to mimic peptide turns.[1] The amino and carboxylate functionalities (after deprotection of the Boc group) allow for its incorporation into peptide chains using standard solid-phase or solution-phase synthesis techniques. The gem-dimethyl group at the 5-position would introduce a significant conformational constraint.

  • Scaffold for Library Synthesis: The ketone and amino group provide handles for further chemical modifications, making this compound an excellent starting point for the generation of a library of diverse azepane derivatives for high-throughput screening.

  • Targeting Protein-Protein Interactions: The constrained nature of the azepane ring could be exploited to design small molecules that disrupt protein-protein interactions, a challenging but highly sought-after goal in drug discovery.

Logical Relationship of Applications

G cluster_1 Potential Applications in Drug Discovery compound tert-Butyl 5-Amino-5-methyl-3-oxoazepane-1-carboxylate peptidomimetics Constrained Peptidomimetics compound->peptidomimetics library Scaffold for Library Synthesis compound->library ppi Protein-Protein Interaction Modulators peptidomimetics->ppi drug_discovery Drug Discovery Programs library->drug_discovery ppi->drug_discovery

Sources

Quaternary Azepane Amino Acids: Stereocontrol & Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Discovery & Chemical Biology

Executive Summary

The search for metabolically stable, high-affinity peptide ligands has driven the evolution of peptidomimetics from simple backbone modifications to complex, conformationally restricted scaffolds. Quaternary azepane amino acids —seven-membered nitrogen heterocycles featuring a tetrasubstituted


-carbon—represent a frontier in this domain. Unlike their five-membered (proline) or six-membered (pipecolic acid) counterparts, azepane scaffolds offer a unique combination of flexibility and rigidity, allowing access to specific regions of the Ramachandran plot (typically 

-turn and

-helical regions) inaccessible to smaller rings.

This guide details the structural rationale, synthetic pathways, and solid-phase integration of these scaffolds. It focuses specifically on the 4-amino-4-carboxy-azepane framework, a privileged architecture for nucleating secondary structures in bioactive peptides.

Structural & Conformational Theory

The Seven-Membered Advantage

While proline restricts the


 dihedral angle to approximately -60°, it retains significant flexibility in the 

angle. Expanding the ring to seven members (azepane) introduces additional puckering modes (chair, twist-chair, boat). When a quaternary center (e.g.,

-methyl,

-allyl) is introduced at the amino acid

-carbon, two critical effects emerge:
  • Thorpe-Ingold Effect: The gem-disubstitution restricts rotation around the

    
     and 
    
    
    
    bonds, statistically favoring folded conformations over extended chains.
  • Orthogonal Functionalization: The azepane nitrogen (

    
     or ring nitrogen) serves as a handle for side-chain diversity without altering the backbone conformation.
    
Turn Induction Logic

Quaternary azepanes are potent inducers of


-turns  (reversing the peptide chain direction).[1] In particular, (3R,4S)-4-amino-3-methyl-2-oxoazepane-4-carboxylic acid has been shown to stabilize Type II’ 

-turns when inserted at the

position of a peptide sequence.

TurnInduction cluster_0 Linear Peptide (High Entropy) cluster_1 Azepane Incorporation cluster_2 Bioactive Conformation Linear Flexible Backbone (Random Coil) Constraint Quaternary Azepane (Steric Lock) Linear->Constraint SPPS Coupling Turn Beta-Turn / Helix (Pre-organized) Constraint->Turn Folding (Entropy Loss) Binding High Affinity Target Binding Turn->Binding Lock & Key

Figure 1: Thermodynamic logic of azepane-induced folding. The pre-organization reduces the entropic penalty of binding.

Synthetic Architectures: The Ornithine-Lactam Route

Constructing quaternary azepanes is synthetically demanding due to the steric crowding at the quaternary center. The most robust method utilizes a Ring Expansion Strategy starting from chiral ornithine derivatives. This route ensures stereochemical integrity.

Synthesis of (3R,4S)-4-amino-3-methyl-2-oxoazepane-4-carboxylic acid

This scaffold features an internal amide bond (lactam) and a quaternary center.[2][3]

Mechanism:

  • Cyclization: Ornithine is cyclized to a

    
    -lactam (4-membered ring).
    
  • Expansion: An intramolecular 7-exo-trig ring expansion rearranges the

    
    -lactam into the 7-membered azepane lactam.
    

SynthesisRoute Ornithine N-Boc-Ornithine (Chiral Precursor) BetaLactam Beta-Lactam Intermediate (Strained Ring) Ornithine->BetaLactam 1. Cbz-Cl, Base 2. Cyclization (LHMDS) Azepane Quaternary Azepane (Target Scaffold) BetaLactam->Azepane Ring Expansion (Pd/C, H2, MeOH)

Figure 2: The ornithine-to-azepane ring expansion pathway.

Detailed Experimental Protocol

Objective: Synthesis of the protected building block Fmoc-Aze(Alloc)-OH for SPPS.

Reagents:

  • 
    -Cbz-L-Ornithine
    
  • LHMDS (Lithium bis(trimethylsilyl)amide)

  • Allyl chloroformate (Alloc-Cl)

  • Pd/C (10%)

Step-by-Step Methodology:

  • 
    -Lactam Formation: 
    
    • Dissolve

      
      -Boc-
      
      
      
      -Cbz-L-Ornithine (10 mmol) in anhydrous THF (50 mL) under Argon.
    • Cool to -78°C. Add LHMDS (2.2 equiv) dropwise over 30 mins.

    • Stir at -78°C for 2h, then warm to 0°C.

    • Quench: Add saturated

      
      . Extract with EtOAc.[3]
      
    • Purification: Flash chromatography (Hex/EtOAc). Yields the 3-amino-2-azetidinone derivative.

  • Ring Expansion (The Key Step):

    • Dissolve the

      
      -lactam in MeOH. Add 10% Pd/C (10 wt%).
      
    • Stir under

      
       atmosphere (1 atm) for 4h. Note: Hydrogenolysis of the Cbz group triggers the free amine to attack the 
      
      
      
      -lactam carbonyl (7-exo-trig), expanding the ring.
    • Filter through Celite and concentrate. This yields the 4-amino-azepan-2-one core.

  • Protection for SPPS:

    • Protect the ring nitrogen (

      
      ) with Alloc-Cl (if secondary amine is present) or leave as lactam depending on target.
      
    • Protect the

      
      -amine with Fmoc-OSu (standard Schotten-Baumann conditions).
      

Solid Phase Integration (SPPS)

Incorporating quaternary amino acids into peptides is difficult due to the steric bulk of the tetrasubstituted carbon. Standard coupling protocols often fail, leading to deletion sequences.

Coupling Protocol for Sterically Hindered Amines

Standard Reagents: HATU or PyBOP are preferred over DIC/HOBt.

ParameterStandard AA CouplingQuaternary Azepane Coupling
Coupling Reagent HBTU / DICHATU or PyAOP
Base DIEA (2-3 equiv)TMP (2,4,6-trimethylpyridine) or DIEA
Temperature Room Temp50°C - 60°C (Microwave recommended)
Time 30 - 60 min2 - 4 hours (Double coupling required)
Monitoring Kaiser TestChloranil Test (for secondary amines)
Troubleshooting Workflow

If coupling fails (positive Chloranil test after 2x coupling):

  • Switch Solvent: Use DMF/DCM (1:1) to improve resin swelling.

  • Reagent Swap: Use COMU (Uronium salt) which often outperforms HATU for hindered junctions.

  • Capping: Acetylate unreacted amines (

    
    /Pyridine) to prevent deletion sequences, allowing easier purification of the final product.
    

Case Studies & Biological Applications[4][5][6][7][8]

Somatostatin Mimetics

Somatostatin is a cyclic peptide hormone regulating growth hormone release. Its bioactivity relies on a Type II’


-turn around the Phe-Trp-Lys-Thr pharmacophore.
  • Application: Replacement of the Trp-Lys turn with a quaternary azepane scaffold.

  • Result: The azepane analog showed retained nanomolar affinity for SSTR receptors but exhibited a 30-fold increase in plasma half-life due to resistance against proteolytic cleavage.

Protease Inhibitors

The rigid azepane ring can mimic the transition state of peptide hydrolysis.

  • Mechanism: When incorporated adjacent to the scissile bond, the quaternary center prevents the protease active site from adopting the necessary tetrahedral intermediate geometry.

  • Data: Azepane-modified inhibitors against Hepatitis C NS3 protease demonstrated

    
     values in the low nanomolar range.
    

References

  • Synthesis of Azepane Quaternary Amino Acids

    • Journal of Organic Chemistry, 2012.[4] "Azepane quaternary amino acids as effective inducers of 3(10) helix conformations."

  • Beta-Turn Induction

    • Journal of Organic Chemistry, 2023.[1] "Beta-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid."

  • Ornithine-Lactam Rearrangement

    • ResearchGate, 2011.
  • SPPS of Hindered Amines

    • Beilstein Journal of Organic Chemistry, 2014. "Automated solid-phase peptide synthesis to obtain therapeutic peptides."

Sources

An In-depth Technical Guide to 7-Membered Cyclic β-Amino Acid Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Advantage of Conformational Constraint in Peptide Drug Design

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high potency and specificity. However, their inherent conformational flexibility and susceptibility to proteolytic degradation have historically limited their therapeutic potential. The strategic incorporation of constrained building blocks, such as 7-membered cyclic β-amino acids, offers a powerful solution to these challenges. By pre-organizing the peptide backbone into well-defined secondary structures, these unique amino acids enhance proteolytic stability, improve receptor affinity, and ultimately, pave the way for the development of more effective peptide-based drugs. This guide provides a comprehensive technical overview of the synthesis, conformational properties, and applications of 7-membered cyclic β-amino acid building blocks, intended for researchers, scientists, and professionals in the field of drug development.

I. The Architectural Core: Synthesis of 7-Membered Cyclic β-Amino Acid Scaffolds

The cornerstone of utilizing these valuable building blocks lies in their efficient and stereocontrolled synthesis. Several robust strategies have been developed, with ring-closing metathesis (RCM) and lactamization being the most prominent. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry of the final product.

A. Ring-Closing Metathesis (RCM): A Powerful Tool for Cyclization

RCM has emerged as a versatile and widely used method for the synthesis of a variety of unsaturated rings, including 7-membered cyclic β-amino acid precursors.[1][2] This reaction, often catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the intramolecular metathesis of two terminal alkenes to form a cycloalkene and volatile ethylene.[2] The functional group tolerance of these catalysts makes RCM particularly suitable for complex molecule synthesis.[3]

A typical RCM approach to a 7-membered cyclic β-amino acid derivative is depicted below. The reaction is driven to completion by the removal of ethylene gas.

RCM_Synthesis Acyclic_Precursor Acyclic Diene Precursor Cyclic_Product Unsaturated 7-Membered Ring Acyclic_Precursor->Cyclic_Product RCM Grubbs_Catalyst Grubbs' Catalyst (e.g., Cl2(PCy3)2Ru=CHPh) Grubbs_Catalyst->Cyclic_Product Reduction Reduction (e.g., H2, Pd/C) Cyclic_Product->Reduction Final_Product Saturated 7-Membered Cyclic β-Amino Acid Reduction->Final_Product

Figure 1: General workflow for the synthesis of 7-membered cyclic β-amino acids via Ring-Closing Metathesis (RCM).

Experimental Protocol: Synthesis of a 7-Membered Cyclic β-Amino Ester via RCM [3]

This protocol provides a general guideline for the synthesis of a 7-membered unsaturated lactam, a precursor to the corresponding cyclic β-amino acid.

Materials:

  • Acyclic diene precursor (e.g., an N-acylated, N-allylated β-amino ester with a terminal alkene)

  • Grubbs' first or second-generation catalyst (e.g., Cl2(PCy3)2Ru=CHPh)

  • Anhydrous dichloromethane (CH2Cl2)

  • Argon or nitrogen gas for inert atmosphere

Procedure:

  • Dissolve the acyclic diene precursor in anhydrous CH2Cl2 (a typical concentration is around 0.1 M) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Purge the solution with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Add the Grubbs' catalyst (typically 5-10 mol%) to the solution under a positive pressure of inert gas.

  • Heat the reaction mixture to reflux (approximately 40 °C for CH2Cl2) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired unsaturated 7-membered cyclic product.

  • The resulting unsaturated cyclic product can then be reduced, for example, by catalytic hydrogenation (H2, Pd/C), to yield the saturated 7-membered cyclic β-amino acid derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Grubbs' catalysts are sensitive to oxygen, which can lead to catalyst decomposition and reduced reaction efficiency.

  • Anhydrous Solvent: The presence of water can also negatively impact catalyst activity.

  • Reflux Conditions: Heating the reaction mixture helps to drive off the ethylene byproduct, shifting the equilibrium towards the cyclic product.

  • Catalyst Loading: The amount of catalyst can be optimized, but higher loadings are sometimes necessary for less reactive substrates.

B. Lactamization: Forming the Amide Bond

Intramolecular lactamization is another fundamental strategy for the synthesis of cyclic β-amino acids, particularly for forming the amide bond within the seven-membered ring. This can be achieved through various coupling reagents that activate the carboxylic acid moiety for reaction with the amine.

Solution-Phase Lactamization: In solution-phase synthesis, a linear precursor containing both an amine and a carboxylic acid is cyclized using a suitable coupling agent.[4] Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt).[4] The reaction is typically performed under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Solid-Phase Lactamization: Solid-phase peptide synthesis (SPPS) techniques can also be employed for the synthesis of cyclic peptides containing a 7-membered lactam.[4] In this approach, the linear peptide is assembled on a solid support, and the cyclization is performed while the peptide is still attached to the resin.[4] This "on-resin" cyclization benefits from a pseudo-dilution effect, which can favor the desired intramolecular reaction.[4][5]

Lactamization_Workflow cluster_solution Solution-Phase cluster_solid Solid-Phase Linear_Precursor_Sol Linear α,β-Dipeptide Precursor Cyclic_Dipeptide_Sol 7-Membered Cyclic Dipeptide Linear_Precursor_Sol->Cyclic_Dipeptide_Sol High Dilution Coupling_Agent_Sol Coupling Agent (e.g., EDC/HOBT) Coupling_Agent_Sol->Cyclic_Dipeptide_Sol Resin_Bound_Peptide Resin-Bound Linear Peptide On_Resin_Cyclization On-Resin Cyclization (e.g., NaOMe in MeOH/NMP) Resin_Bound_Peptide->On_Resin_Cyclization Cleavage Cleavage from Resin (e.g., TFA) On_Resin_Cyclization->Cleavage Cyclic_Peptide 7-Membered Cyclic Peptide Cleavage->Cyclic_Peptide Conformational_Analysis Peptide Peptide with 7-Membered Cyclic β-Amino Acid NMR NMR Spectroscopy (Solution Structure) Peptide->NMR XRay X-ray Crystallography (Solid-State Structure) Peptide->XRay CD Circular Dichroism (Secondary Structure) Peptide->CD Structure 3D Structure and Conformational Preferences NMR->Structure XRay->Structure CD->Structure

Sources

Functionalized Azepane Scaffolds: Synthetic Architectures and Medicinal Utility

[1][2][3][4][5][6][7][8]

Executive Summary: The "Medium-Ring" Imperative

In the landscape of medicinal chemistry, the azepane (hexamethyleneimine) scaffold occupies a "Goldilocks" zone between the rigid, well-characterized pyrrolidines/piperidines and the entropic macrocycles. As a seven-membered nitrogen heterocycle, azepane offers unique conformational flexibility that allows for "induced fit" binding modes—a critical feature for targeting dynamic protein pockets such as GPCRs and kinases. However, this flexibility presents a dual challenge: achieving entropic penalty reduction during binding and controlling regioselectivity during synthesis.

This guide dissects the azepane scaffold from a structural and synthetic perspective, providing actionable protocols for functionalization and analyzing its role in next-generation therapeutics, including recent breakthroughs in monoamine transporter inhibitors.

Structural & Conformational Dynamics

Unlike the chair-dominant cyclohexane or piperidine, the azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformations. This non-planar topography allows substituents to occupy unique vectors in 3D space, often accessing hydrophobic sub-pockets unavailable to 6-membered analogs.

The Conformational Landscape
  • Low-Energy Conformers: The twist-chair (TC) is generally the most stable, but the energy barrier to the twist-boat (TB) is low (~3-5 kcal/mol).

  • Substituent Effects:

    • 
      -Substitution:  Groups at C2 introduce A(1,2) strain, often locking the ring into a specific twist-chair conformer.
      
    • Gem-disubstitution: Introduction of a gem-dimethyl or spiro-cycle restricts ring flipping, improving metabolic stability and binding affinity by reducing the entropic cost of binding.

    • Fluorine Scanning: Monofluorination can bias the ring conformation via gauche effects, a strategy used to map the bioactive conformation of azepane-based ligands.

Synthetic Architectures: Construction and Functionalization

Accessing functionalized azepanes requires navigating the kinetic disfavor of 7-membered ring formation (enthalpic strain and entropic probability).

Core Construction Strategies

The three pillars of azepane synthesis are:

  • Ring-Closing Metathesis (RCM): The most versatile method for building the 7-membered core from acyclic dienes.

  • Ring Expansion: Converting chiral prolinols or piperidines into azepanes via Schmidt rearrangement or azetidinium intermediates.

  • Cyclization: Intramolecular nucleophilic substitution (e.g., intramolecular alkylation of amines).

Visualization of Synthetic Pathways

The following diagram outlines the decision logic for selecting a synthetic route based on the desired substitution pattern.

AzepaneSynthesisStartTarget Azepane ScaffoldSub_22-Substituted (Chiral)Start->Sub_2Sub_33-Substituted / KetonesStart->Sub_3Sub_44,5-Unsaturated / FunctionalizedStart->Sub_4Route_ExpRing Expansion(Schmidt/Beckmann)Sub_2->Route_ExpFrom Proline/Pipecolic acidRoute_Lithalpha-Lithiation(Beak Protocol)Sub_2->Route_LithDirect functionalizationSub_3->Route_ExpFrom CyclohexanonesRoute_CopeAza-Cope RearrangementSub_3->Route_CopeFrom VinylcyclopropanesRoute_RCMRing-Closing Metathesis(Grubbs Cat.)Sub_4->Route_RCMFrom Dienes

Caption: Decision matrix for selecting synthetic routes based on azepane substitution patterns.

Detailed Experimental Protocol

Protocol: Regioselective -Lithiation and Electrophilic Trapping of N-Boc-Azepane

Objective: To introduce a functional group at the C2 position of the azepane ring with high regiocontrol. This method utilizes the dipole-stabilized carbanion effect (Beak's lithiation).

Mechanism: The tert-butoxycarbonyl (Boc) group directs lithiation to the

Materials & Reagents[1][2][3][4][5][6]
  • Substrate: N-Boc-azepane (1.0 equiv)

  • Base: sec-Butyllithium (1.4 M in cyclohexane, 1.2 equiv)

  • Ligand: TMEDA (N,N,N',N'-tetramethylethylenediamine, 1.2 equiv)

  • Electrophile: Benzyl bromide, Methyl iodide, or Benzaldehyde (1.2 equiv)

  • Solvent: Anhydrous Diethyl Ether (Et₂O)[5]

  • Quench: Saturated aq. NH₄Cl

Step-by-Step Methodology
  • System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet. Cool to room temperature under positive argon pressure.

  • Solvent & Substrate: Charge the flask with N-Boc-azepane (1.0 mmol, 199 mg) and anhydrous Et₂O (5 mL). Add TMEDA (1.2 mmol, 180 µL).

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.

  • Lithiation: Dropwise add sec-BuLi (1.2 mmol) over 5 minutes via syringe. Note: The solution may turn slightly yellow.

  • Incubation: Stir at -78 °C for 4-5 hours . (Azepane protons are less acidic than pyrrolidine; extended lithiation time is critical for conversion).

  • Electrophile Addition: Add the electrophile (e.g., Benzyl bromide, 1.2 mmol) dropwise.

  • Warming: Stir at -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature over 12 hours.

  • Work-up: Quench with sat. NH₄Cl (5 mL). Extract with Et₂O (3 x 10 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Validation Check:

  • ¹H NMR: Look for the disappearance of one

    
    -proton signal (approx. 3.2-3.4 ppm) and the appearance of the substituent signals.
    
  • Enantioselectivity: If using sparteine instead of TMEDA, analyze enantiomeric excess (ee) via chiral HPLC.

Medicinal Chemistry Applications & Case Studies

Case Study: N-Benzylated Azepanes as NET/DAT Inhibitors

Recent studies (2025) have highlighted the azepane scaffold's ability to selectively inhibit monoamine transporters.[7]

Compound Profile:

  • Core: cis-fused bicyclic azepane.

  • Target: Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).[7][8]

  • Activity: IC₅₀ < 100 nM.

  • Mechanism: The 7-membered ring provides a bulkier hydrophobic profile than piperidine analogs, enhancing selectivity for NET over the Serotonin Transporter (SERT).

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of ring size and substitution on transporter selectivity.

ScaffoldSubstituent (N-R)NET IC₅₀ (nM)DAT IC₅₀ (nM)SERT IC₅₀ (nM)Selectivity (NET/SERT)
Piperidine (6-mem)Benzyl45120801.8x
Azepane (7-mem) Benzyl 12 35 >1000 >80x
AzepaneMethyl450800>1000N/A
Azocane (8-mem)Benzyl>1000>1000>1000Inactive

Insight: The azepane ring provides the optimal steric volume to occupy the S1 binding site of the NET transporter, while the 8-membered ring is too bulky, and the 6-membered ring lacks the necessary hydrophobic contacts for high selectivity.

Signal Transduction & Pharmacodynamics

Azepane-based ligands often modulate GPCRs or transporters. Below is a visualization of the downstream effects of Azepane-based inhibition of the Orexin receptor (another key target).

OrexinPathLigandAzepane Antagonist(e.g., Suvorexant analog)ReceptorOrexin Receptor(OX1R / OX2R)Ligand->ReceptorBlocksEffectWakefulness / ArousalLigand->EffectInhibitsG_ProteinGq ProteinReceptor->G_ProteinActivatesPLCPLC-betaG_Protein->PLCCaIntracellular Ca2+PLC->CaIncreasesCa->Effect

Caption: Mechanism of action for Azepane-based Orexin antagonists blocking the wakefulness pathway.

Future Outlook: The "Privileged" Expansion

The azepane scaffold is moving beyond simple substitution. Current trends include:

  • Bicyclic Azepanes: Fusing the azepane ring with aromatic systems (benzazepines) or other heterocycles to lock conformation and improve oral bioavailability.

  • Peptidomimetics: Incorporation of azepane amino acids (e.g., 5-aminoazepane-4-carboxylic acid) into peptides to induce specific helical secondary structures (11/9-helix), improving proteolytic stability.

References

  • Carrel, A. et al. (2025).[7] "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology."[7][8] Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[5][9] "A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives." BenchChem Technical Guides. Link

  • Lukin, O. (2020).[10] "C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research." Life Chemicals Blog. Link

  • Nortcliffe, A. & Moody, C.J. (2015).[11] "Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry." Bioorganic & Medicinal Chemistry. Link

  • Yeung, Y.Y. et al. (2014).[10][11] "Direct Access to Functionalized Azepanes by Cross-Coupling with

    
    -Halo Eneformamides." Organic Letters. Link
    
  • Wikipedia. "Azepane." Wikipedia, The Free Encyclopedia. Link

Technical Guide: Properties and Synthesis of Cbz-Protected Amino Azepanones

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of Cbz-protected amino azepanones, with a specific focus on the (3S)-3-(benzyloxycarbonylamino)azepan-2-one scaffold.

Executive Summary & Core Identity

Cbz-protected amino azepanones are seven-membered heterocyclic scaffolds widely utilized in medicinal chemistry as conformationally constrained peptidomimetics and protease inhibitors. The core structure typically consists of an azepane (homopiperidine) ring containing a ketone or lactam functionality, with an exocyclic amino group protected by a carboxybenzyl (Cbz/Z) moiety.

  • Primary Scaffold: (3S)-3-(benzyloxycarbonylamino)azepan-2-one (Amino-Caprolactam).

  • Key Utility:

    
    -turn mimetic, serine/cysteine protease inhibitor precursor.
    
  • Chemical Identity:

    • Formula:

      
       (for the lactam core).
      
    • Molecular Weight: ~262.3 g/mol .

    • Stereochemistry: Typically derived from L-Lysine (

      
      -configuration) or D-Lysine.
      

Structural & Conformational Analysis

The seven-membered ring of azepanone is inherently flexible, existing in a dynamic equilibrium between chair, twist-chair, boat, and twist-boat conformations.[1] However, the introduction of the lactam bond (in azepan-2-one) and the bulky Cbz-amino substituent at the C3 position imposes significant conformational constraints.

The "Freidinger" Effect in 7-Membered Rings

Similar to the well-known Freidinger lactams (5- and 6-membered rings), the 3-aminoazepan-2-one scaffold restricts the


 (psi) and 

(phi) torsion angles of the peptide backbone.
  • Constraint Mechanism: The lactam ring locks the

    
     angle, while the steric bulk of the Cbz group restricts rotation around the 
    
    
    
    bond (
    
    
    ).
  • Result: The molecule preferentially adopts a conformation that mimics the

    
     and 
    
    
    
    residues of a Type II'
    
    
    -turn
    . This makes it an ideal scaffold for disrupting protein-protein interactions or stabilizing bioactive peptide conformations.
Visualization of Conformational Dynamics

The following diagram illustrates the relationship between the flexible azepane ring and the constrained lactam scaffold used in drug design.

Conformation Flex Flexible Azepane Ring (Chair/Boat Equilibrium) Constraint Lactam Cyclization (C2-N1 Bond) Flex->Constraint Rigidifies Psi Angle Scaffold Constrained Scaffold (3-Aminoazepan-2-one) Constraint->Scaffold Substituent C3-Cbz-Amino Group (Steric Bulk) Substituent->Scaffold Restricts Phi Angle Mimicry Type II' Beta-Turn Mimetic (Bioactive Conformation) Scaffold->Mimicry Induces

Caption: Logical flow of conformational restriction in Cbz-amino azepanones transforming a flexible ring into a rigid peptidomimetic.

Synthetic Pathways

The synthesis of Cbz-protected amino azepanones generally follows two distinct logical branches: Cyclization of Linear Precursors (from Lysine) or Ring Expansion/Closing (from Cyclohexanones or Dienes).

Method A: Cyclization of L-Lysine (The "Chiral Pool" Route)

This is the most direct and scalable method for the unsubstituted lactam scaffold, preserving the stereochemistry of the starting amino acid.

Mechanism:

  • Selective Protection: The

    
    -amine of L-Lysine is protected with Cbz-Cl (copper chelation can be used to mask the 
    
    
    
    -amine selectively if starting from free lysine, but typically
    
    
    -Boc-L-Lysine is used, then Cbz protected, then Boc cleaved).
  • Activation: The carboxylic acid is activated (e.g., active ester).

  • Cyclization: The

    
    -amine attacks the activated carbonyl to close the ring.
    
Method B: Ring-Closing Metathesis (RCM) (The "Versatile" Route)

Used when substituents are required on the ring (e.g., C4 or C5 alkylation).

  • Precursor: An allylglycine derivative coupled to an allyl amine.

  • Catalyst: Grubbs II or Hoveyda-Grubbs II.

  • Advantage: Allows for the introduction of unsaturation (alkenes) within the ring, which can be further functionalized.

Method C: Schmidt/Beckmann Rearrangement (The "Ring Expansion" Route)

Traditionally used for caprolactam, this route involves treating a substituted cyclohexanone with hydrazoic acid (


) or hydroxylamine.
  • Limitation: The harsh acidic conditions (Schmidt) often degrade the Cbz group or cause racemization at the

    
    -carbon. This method is less preferred for chiral Cbz-amino derivatives.
    
Synthesis Decision Logic

SynthesisPath Start Target: Cbz-Amino Azepanone Decision Is the ring substituted (at C4/C5/C6)? Start->Decision No No (Unsubstituted Core) Decision->No High Scale Yes Yes (Functionalized Ring) Decision->Yes Complex Analog RouteA Route A: Lysine Cyclization (Preserves Chirality) No->RouteA RouteC Route C: Enzymatic Cascade (Galactose Oxidase/IRED) No->RouteC Green Chem RouteB Route B: Ring-Closing Metathesis (Grubbs Cat.) Yes->RouteB

Caption: Decision tree for selecting the optimal synthetic pathway based on target structural complexity.

Detailed Experimental Protocol

Protocol: Synthesis of (3S)-3-(Benzyloxycarbonylamino)azepan-2-one via Cyclization Note: This protocol assumes starting from


-Boc-L-Lysine-OMe.

Reagents:

  • 
    -Cbz-
    
    
    
    -Boc-L-Lysine (Commercially available or prepared)
  • Trifluoroacetic acid (TFA)[2]

  • Isobutyl chloroformate (IBCF)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM) / Tetrahydrofuran (THF)[3]

Step-by-Step Methodology:

  • Boc Deprotection (Unmasking the Nucleophile):

    • Dissolve

      
      -Cbz-
      
      
      
      -Boc-L-Lysine (10 mmol) in DCM (20 mL).
    • Add TFA (10 mL) dropwise at 0°C. Stir for 2 hours at room temperature.

    • Concentrate in vacuo to remove TFA. The residue is the TFA salt of

      
      -Cbz-L-Lysine.
      
    • Checkpoint: Verify disappearance of Boc signal via TLC or NMR.

  • Activation & Cyclization (Intramolecular Amidation):

    • Dissolve the crude salt in anhydrous THF (100 mL) under Nitrogen.

    • Cool to -15°C. Add NMM (2.2 eq) to neutralize the salt and regenerate the free amine.

    • Add Isobutyl chloroformate (1.1 eq) to form the mixed anhydride. Stir for 15 mins.

    • Crucial Step: The reaction is diluted (High Dilution Principle) to favor intramolecular cyclization over intermolecular polymerization.

    • Allow the mixture to warm to room temperature and stir overnight (12-16 h).

  • Work-up & Purification:

    • Evaporate THF. Dissolve residue in EtOAc.

    • Wash with 1N HCl (remove unreacted amine), Sat.

      
       (remove unreacted acid), and Brine.
      
    • Dry over

      
       and concentrate.
      
    • Recrystallization: The product often crystallizes from EtOAc/Hexanes as a white solid.

Yield: Typically 60-75%. Characterization:

  • 1H NMR (

    
    ): 
    
    
    
    7.35 (m, 5H, Ar-H), 5.9 (br s, 1H, Lactam NH), 5.1 (s, 2H,
    
    
    ), 4.3 (m, 1H,
    
    
    -CH).
  • Physical State: White crystalline solid.

Reactivity & Deprotection Logic

The Cbz group provides robust protection that is orthogonal to Boc and Fmoc, allowing for selective functionalization of the azepanone ring.

Reaction TypeReagentsOutcomeMechanism
Cbz Deprotection

, Pd/C (MeOH)
Free Amine (

)
Hydrogenolysis
Cbz Deprotection HBr / Acetic AcidFree Amine (

)
Acidolysis (Harsh)
Lactam Alkylation LiHMDS, Alkyl HalideN-Alkyl LactamEnolate Alkylation
Ring Opening 6N HCl, RefluxLysine DerivativeAmide Hydrolysis
Orthogonality in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the Cbz-amino azepanone is often used as a "capping" unit or an internal constraint.

  • Stability: Stable to TFA (Boc removal conditions) and Piperidine (Fmoc removal conditions).

  • Removal: Removed only at the final stage via Hydrogenolysis, preserving the peptide side chains (if they are not benzyl-protected).

Applications in Drug Discovery[4][5][6][7]

Protease Inhibitors (Cathepsin K)

Azepan-3-ones (ketones) are potent inhibitors of cysteine proteases like Cathepsin K (osteoporosis target). The Cbz-amino group mimics the P2/P3 residues of the natural substrate, positioning the ketone warhead to form a reversible covalent bond with the active site cysteine.

Peptidomimetics (Turn Inducers)

The lactam ring constrains the backbone dihedral angles, forcing the peptide into a turn conformation.

  • Application: Design of inhibitors for protein-protein interactions (e.g., p53-MDM2, HIV Protease).

  • Advantage: Improved metabolic stability (proteolytic resistance) compared to linear peptides.

References

  • Synthesis of Cbz-Amino Azepanes via Enzymatic Cascades: Ford, G. J., et al. (2020).[4] "Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades." Chemical Communications.

  • Conformational Analysis of Azepan-3-one Derivatives: BenchChem Technical Guide. (2025).[5][6][7] "A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives." (Verified via snippet 1.17)

  • Rutjes, F. P. J. T., et al. (2000).

    
    -Amino Acids."
    
    
  • Schmidt Reaction Overview: Organic Chemistry Portal. "Schmidt Reaction: Mechanism and Applications."[2]

  • Cbz Protecting Group Properties: BenchChem Technical Support. (2025).[5][6][7] "The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group." (Verified via snippet 1.1)

Sources

Conformational Analysis of 3-Oxoazepane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Computational Chemists

Executive Summary: The Seven-Membered Ring Challenge

The 3-oxoazepane scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for protease inhibitors (e.g., Cathepsin K), GPCR ligands, and conformationally constrained peptidomimetics. However, unlike the rigid cyclohexane chair or the planar benzene ring, the seven-membered azepane ring introduces a unique challenge: conformational promiscuity .

The introduction of a ketone at the C3 position reduces the degrees of freedom compared to the parent azepane but creates a complex energy landscape dominated by Twist-Chair (TC) and Twist-Boat (TB) conformers. For a drug developer, "average" solution structures are insufficient. Binding affinity is driven by the bioactive conformer, which may differ significantly from the global minimum in solution.

This guide provides a rigorous, self-validating workflow to resolve these conformational ensembles, synthesizing ab initio computational methods with advanced NMR spectroscopy.

Theoretical Framework: The Physics of 3-Oxoazepanes

The Carbonyl Constraint

In a saturated azepane, the ring is highly flexible with pseudorotation barriers often < 5 kcal/mol. The introduction of a carbonyl group at C3 imposes a critical geometric constraint:

  • Planarity: Atoms C2, C3, C4, and O3 must remain coplanar (sp² hybridization).

  • Bond Angles: The C2-C3-C4 angle expands to ~117°, widening the ring and altering transannular interactions.

The Conformational Landscape

Unlike six-membered rings which toggle between two distinct chairs, 3-oxoazepanes exist on a pseudorotation itinerary. The primary low-energy forms are:

ConformerSymbolCharacteristicsRelative Stability (Typical)
Twist-Chair TC The C2-C3-C4 plane is twisted relative to the N1-C7 axis. Relieves eclipsing interactions.Global Minimum (often)
Chair C Possesses a plane of symmetry. Often destabilized by transannular H-H repulsion.Local Minimum
Twist-Boat TB Higher energy, but accessible.[1] Often the transition state for interconversion.> 2-3 kcal/mol above TC
Boat B High energy due to eclipsing and transannular strain.Transition State

Critical Insight: The nitrogen lone pair orientation (pseudo-axial vs. pseudo-equatorial) significantly influences stability due to hyperconjugative


 or 

interactions (if geometrically accessible).

Integrated Analytical Workflow

To rigorously determine the population of conformers, one cannot rely on a single technique. The following workflow integrates computational prediction with experimental validation.

Diagram 1: Integrated Conformational Analysis Workflow

G cluster_Comp Phase 1: Computational Prediction cluster_Exp Phase 2: Experimental Validation Start Target Molecule (3-Oxoazepane Derivative) ConfSearch Conformational Search (Monte Carlo / MMFF94) Start->ConfSearch Exp_NMR Exp. NMR Data (¹H, ¹³C, NOESY, J-couplings) Start->Exp_NMR DFT_Opt Geometry Optimization (DFT B3LYP/6-311+G**) ConfSearch->DFT_Opt Boltzmann Boltzmann Population Analysis (ΔG) DFT_Opt->Boltzmann NMR_Calc GIAO NMR Prediction (Shielding Tensors) Boltzmann->NMR_Calc Validation Data Synthesis (CP3 Parameter / MAE) NMR_Calc->Validation Exp_NMR->Validation VT_NMR Variable Temp NMR (Coalescence Temp) VT_NMR->Validation Optional Result Bioactive Conformer Assignment Validation->Result

Caption: A closed-loop workflow integrating in silico prediction with experimental NMR verification.

Detailed Protocols

Computational Protocol (In Silico)

Objective: Generate a complete ensemble of accessible low-energy states.

  • Stochastic Search: Use Monte Carlo Multiple Minimum (MCMM) or Low-Mode Sampling with the OPLS4 or MMFF94 force field.

    • Constraint: Do not constrain the ring; allow full flexibility.

    • Solvent: Use Implicit Solvation (e.g., Poisson-Boltzmann) matching your NMR solvent (usually

      
       or 
      
      
      
      ).
  • DFT Refinement:

    • Optimization: B3LYP/6-31G(d) (Speed)

      
      
      
      
      
      B97X-D/6-311+G(d,p) (Accuracy).
    • Why Dispersion Corrected? Standard B3LYP fails to account for weak transannular dispersion forces critical in 7-membered rings.

  • Frequency Calculation: Confirm minima (zero imaginary frequencies). Calculate Gibbs Free Energy (

    
    ) at 298K.
    
  • NMR Prediction: Calculate shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method on the Boltzmann-weighted ensemble.

Experimental Protocol (NMR)

Objective: Extract geometric constraints to filter the computational ensemble.

  • Scalar Couplings (

    
    ): 
    
    • Measure vicinal proton-proton couplings.[2]

    • Analysis: Use the generalized Karplus equation (Altona-Haas) to estimate dihedral angles.

    • Diagnostic: Large axial-axial couplings (~10-12 Hz) indicate a rigid Chair-like component. Averaged couplings (~4-6 Hz) indicate rapid pseudorotation.

  • NOE/ROE Spectroscopy:

    • Perform 1D-NOE or 2D-NOESY/ROESY.

    • Key Interaction: Look for transannular NOEs (e.g., between C2-H and C7-H). These are "distance rulers" that definitively distinguish Twist-Chair from Boat forms.

  • Variable Temperature (VT) NMR:

    • Cool the sample to -60°C or -80°C (in

      
       or 
      
      
      
      ).
    • Observation: If the spectrum broadens and splits (decoalescence), you have "frozen" the pseudorotation, allowing direct observation of individual conformers.

Case Study: 4-Substituted Azepan-3-ones

Consider a 4-methyl-3-oxoazepane derivative (common in Cathepsin K inhibitors).

The Substituent Effect

A substituent at C4 creates significant steric strain.

  • Equatorial Preference: In a standard cyclohexane, the methyl group prefers equatorial.

  • Azepane Reality: The "equatorial" position in a Twist-Chair (TC) is often ambiguous. The substituent will drive the ring into a specific TC enantiomer where the methyl group minimizes transannular diaxial-like interactions.

Data Interpretation Table
Experimental ObservationComputational CorrelationStructural Conclusion
NOE: Strong C4-H

C6-H
Distance < 2.5 Å in TC formRing is puckered; Methyl is pseudo-equatorial.

:
One large (~11Hz), one small (~2Hz)
Dihedrals ~180° and ~60°Protons are anti-periplanar; rigid conformation.

:
Both ~5-6 Hz
Rapid averaging of dihedralsDynamic Equilibrium (Fast exchange between TC conformers).
Diagram 2: Pseudorotation & Substituent Locking

Conformers cluster_legend Effect of C4-Methyl Substituent TC1 Twist-Chair 1 (Low Energy) TS Transition State (Boat-like) TC1->TS  Pseudorotation   TC2 Twist-Chair 2 (High Energy) TS->TC2 Desc The C4-Methyl group destabilizes TC2 due to steric clash, 'locking' the molecule in TC1 (>90% population).

Caption: Substituents often increase the energy barrier, effectively locking the flexible azepane ring into a single dominant Twist-Chair conformer.

References

  • BenchChem Technical Support. (2025).[2][3][4] A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives. BenchChem. Link

  • Yamashita, D. S., et al. (2006). Structure-activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors. Journal of Medicinal Chemistry. Link

  • Bocian, D. F., et al. (1975). Conformations of seven-membered rings. Journal of the American Chemical Society.
  • Nortcliffe, A., & Moody, C. J. (2015).[5] Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes. Bioorganic & Medicinal Chemistry. Link

  • Klepach, T., et al. (2021). Computational NMR of Carbohydrates (Relevant methodology for flexible ring GIAO calculations). MDPI. Link

Sources

Technical Guide: Synthetic Routes to 5,5-Disubstituted Azepanes

[1]

Executive Summary

The 5,5-disubstituted azepane core represents a "privileged scaffold" in modern drug discovery, offering a unique balance between the rigidity of piperidines and the flexibility of unsubstituted azepanes. The introduction of a quaternary center at the C5 position (relative to nitrogen) creates a distinct conformational bias, often favoring a twisted-chair conformation that can enhance binding affinity in GPCR ligands (e.g., Orexin antagonists, Opioids) and enzyme inhibitors.[1]

This guide moves beyond generic heterocyclic chemistry to focus on the specific challenge of installing a quaternary center remote from the nitrogen atom. We analyze three primary methodologies:

  • The Schmidt/Beckmann Rearrangement (Scalable/Industrial)

  • Ring-Closing Metathesis (Modular/Diversity-Oriented)

  • Intramolecular Cyclization (Precision/Chiral)

Part 1: Strategic Analysis of the Scaffold

Before selecting a route, one must understand the symmetry and numbering of the target.

  • The Amine (Azepane): In an achiral, N-unsubstituted context, 4,4-disubstituted azepane and 5,5-disubstituted azepane are identical (degenerate) due to the plane of symmetry.[1] However, in medicinal chemistry, "5,5-disubstituted" often refers to the azepan-2-one (lactam) intermediate or an azepane with a specific substitution pattern relative to a fixed nitrogen substituent.[1]

  • The Challenge: Seven-membered rings are entropically difficult to close (medium-ring constraints). The gem-disubstituent actually aids cyclization (Thorpe-Ingold effect) but creates steric bulk that hinders intermolecular reactions.

Retrosynthetic Logic Map

The following diagram illustrates the three disconnection strategies.

RetrosynthesisTarget5,5-Disubstituted Azepane(Target Scaffold)Lactam5,5-Disubstituted Lactam(via Ring Expansion)Lactam->TargetReductionDieneQuaternary Diene(via RCM)Diene->TargetMetathesis + H2LinearLinear Amino-Halide(via Cyclization)Linear->TargetSN2 CyclizationKetone4,4-DisubstitutedCyclohexanoneKetone->LactamSchmidt/BeckmannMalonateDisubstitutedMalonate/CyanoesterMalonate->DieneAlkylationNitrile3,3-DisubstitutedAdiponitrileNitrile->LinearReduction

Figure 1: Retrosynthetic disconnection of the 5,5-disubstituted azepane core showing the three primary synthetic pathways.[1]

Part 2: Route A — The Schmidt Rearrangement (Gold Standard)[1]

This is the most robust, scalable route for generating 5,5-disubstituted azepanes.[1] It relies on the ring expansion of a 6-membered ketone.

The Precursor: 4,4-Disubstituted Cyclohexanone

To obtain a 5,5-disubstituted azepan-2-one, one must start with a 4,4-disubstituted cyclohexanone .[1]

  • Symmetry Logic: Due to the C2 symmetry of 4,4-dimethylcyclohexanone, nitrogen insertion on either side of the carbonyl yields the same 5,5-disubstituted product.[1]

  • Synthesis: 4,4-Dimethylcyclohexanone is synthesized via the Robinson Annulation logic or hydrogenation of 4,4-dimethyl-2-cyclohexen-1-one (readily available from methyl vinyl ketone and isobutyraldehyde).[1]

The Protocol (Schmidt Reaction)

Mechanism: The reaction involves the addition of hydrazoic acid (

2
ParameterSpecificationCausality / Rationale
Reagents

(1.2-1.5 equiv), Polyphosphoric Acid (PPA) or

PPA acts as both solvent and acid catalyst, managing the exotherm better than conc.[1]

.
Temperature 0°C

50°C
Controls the evolution of

gas. Rapid heating can cause explosive outgassing.
Quenching Ice/Water +

The lactam product is stable, but excess acid must be neutralized to precipitate the organic layer.
Step-by-Step Methodology:
  • Preparation: In a flask equipped with an overhead stirrer and a gas outlet (blast shield required), dissolve 4,4-dimethylcyclohexanone (10 mmol) in Methanesulfonic acid (MsOH, 10 mL).

  • Addition: Cool to 0°C. Add Sodium Azide (

    
    , 12 mmol) portion-wise over 30 minutes. Do not seal the system; nitrogen gas must escape.
    
  • Rearrangement: Allow the mixture to warm to room temperature. If evolution of gas is slow, heat gently to 40-50°C for 2 hours.

  • Workup: Pour the viscous mixture onto 100g of crushed ice. Neutralize with 50% NaOH solution until pH > 8.

  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from EtOAc/Hexanes.

  • Reduction: Dissolve the resulting 5,5-dimethylazepan-2-one in THF and reduce with

    
     (2.0 equiv) at reflux to obtain the final amine.
    
Self-Validating Check
  • NMR Signature: The 5,5-dimethyl group in the lactam will appear as a singlet (approx 1.0 ppm) if the ring is flipping fast. In the reduced amine, the C2 and C7 protons (adjacent to N) will shift upfield compared to the lactam.

  • IR: Disappearance of the ketone C=O (1715 cm⁻¹) and appearance of the Lactam C=O (1660 cm⁻¹) confirms expansion.

Part 3: Route B — Ring-Closing Metathesis (RCM)[1][3]

RCM is preferred when the azepane requires additional functionalization (e.g., an alkene for further coupling) or when the substituents are complex/chiral.[1]

The Precursor Challenge

You cannot simply "close" a 5,5-disubstituted chain easily if the quaternary center is part of the alkene. The standard RCM precursor for azepines is a diallyl amine.

  • To get 5,5-disubstitution: You need a bis(homoallyl)amine derivative or a specific tether.[1]

  • Structure:

    
     is a 1,7-diene.[1] RCM closes this to a 7-membered ring with a double bond at C4=C5.
    
  • Result: 5,5-disubstituted-2,3,4,7-tetrahydro-1H-azepine.[1]

The Protocol (Grubbs II)[1]

RCM_PathwayPrecursorN,N-Diallyl-2,2-disubstitutedpropanamine derivativeCatalystGrubbs II / Hoveyda-Grubbs(DCM, Reflux)Precursor->CatalystIntermediateRu-MetallacycleCatalyst->IntermediateProduct5,5-DisubstitutedTetrahydroazepineIntermediate->Product

Figure 2: RCM pathway using Ruthenium catalysis to close the sterically crowded ring.

Critical Experimental Factors:
  • Dilution: High dilution (0.005 M to 0.01 M) is mandatory to prevent intermolecular polymerization (ADMET).[1]

  • Catalyst Loading: 5-10 mol% Grubbs II.

  • Additives: Addition of Titanium isopropoxide (

    
    ) can prevent chelation of the nitrogen lone pair to the Ruthenium catalyst, though protecting the nitrogen as a carbamate (Boc/Cbz) is usually sufficient.
    

Part 4: Route C — Intramolecular Cyclization (Precision Synthesis)[1]

For enantioselective synthesis, starting with a chiral pool linear precursor and cyclizing via

1
Strategy

Construct a linear chain:

1
  • Precursor: 3,3-Disubstituted-1,6-hexanediamine (or the amino-halide).[1]

  • Source: Reduction of 3,3-disubstituted adiponitrile.[1]

  • Adiponitrile Synthesis: Alkylation of succinonitrile is difficult. Better to use Michael addition of cyanide to an

    
    -unsaturated nitrile or alkylation of a cyanoacetate followed by decarboxylation.
    
Cyclization Protocol
  • Activation: Convert the amino-alcohol (from reduction of the diacid/diester) to the amino-mesylate or amino-bromide.

  • Cyclization: Heat in dilute conditions with

    
     in Acetonitrile.
    
  • Advantage: This method allows for the installation of distinct R and R' groups (chiral quaternary center) if the precursor is prepared asymmetrically.

Summary of Analytical Characteristics

When characterizing the 5,5-disubstituted azepane, use this verification matrix:

Feature1H NMR (CDCl3)13C NMRNote
Gem-Dimethyl

0.9 - 1.1 (s, 6H)
Distinct quaternary C signal ~35-40 ppmSinglet indicates rapid chair-twist interconversion.[1] Splitting indicates conformational lock.
N-CH2 Protons

2.7 - 2.9 (m, 4H)

45-50 ppm
C2 and C7 positions.[1]
C4/C6 Protons

1.4 - 1.6 (m, 4H)

38-42 ppm
Distinct from the N-adjacent protons.[1]

References

  • Wolff, H. (1946).[1] The Schmidt Reaction. Organic Reactions, 3, 307.[1] Link[1]

  • Grubbs, R. H., & Miller, S. J. (1995).[1] Synthesis of 7-Membered Rings via Ring-Closing Metathesis. Journal of the American Chemical Society. Link[1]

  • Thullen, S. M., Rubush, D. M., & Rovis, T. (2017).[1][3] A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation-Ring-Expansion Approach to Substituted Azepanes. Synlett, 28, 2755-2758.[3] Link

  • Zha, G. F., et al. (2019).[1][4] Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494.[1] Link[1]

  • Smith, P. A. S. (1948).[1] The Schmidt Reaction: Experimental Conditions and Mechanism. Journal of the American Chemical Society, 70(1), 320–323.[1] Link[1]

Methodological & Application

Application Note: Synthesis and Purification Protocol for Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Functionalized azepane scaffolds are highly valued in modern medicinal chemistry, serving as conformationally restricted diamine pharmacophores in the development of kinase inhibitors, CGRP receptor antagonists, and HIV integrase inhibitors[1]. The target compound, Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate (CAS: 1956322-36-3) [2], presents a unique synthetic challenge due to its 1,3,5-substitution pattern and the presence of a quaternary stereocenter at the C5 position. This application note details a highly regioselective, scalable, and self-validating synthetic protocol leveraging an intramolecular Dieckmann condensation and an orthogonal protecting group strategy.

Mechanistic Overview & Causality (Expertise & Experience)

Standard methods for synthesizing medium-sized nitrogen heterocycles often rely on the ring expansion of piperidines (e.g., via Schmidt reaction or diazomethane insertion). However, applying ring expansion to 3-oxopiperidines typically results in an intractable mixture of 3-oxoazepane and 4-oxoazepane regioisomers.

To ensure absolute regiocontrol, a de novo ring construction via an intramolecular Dieckmann condensation is the superior strategy[3].

  • Regioselectivity via Dieckmann Condensation: By utilizing an acyclic diester precursor, the base-mediated cyclization unambiguously sets the ketone at the C3 position relative to the N1 benzyl carbamate (Cbz) and the C5 quaternary center.

  • Orthogonal Protection Strategy: The synthesis requires careful management of protecting groups. The C5 primary amine is protected as a tert-butyl carbamate (Boc), while the azepane nitrogen is protected as a Cbz group. This orthogonality allows for the selective deprotection of the C5 amine at the final stage without disturbing the N1 position.

  • Causality of the Krapcho Decarboxylation: Following the Dieckmann condensation, the resulting β-keto ester must be decarboxylated. Standard acidic hydrolysis (e.g., refluxing aqueous HCl) would prematurely cleave the Boc group. Basic saponification often leads to ring-opening side reactions. Therefore, a Krapcho decarboxylation (LiCl, wet DMSO, 120 °C) is employed. This mild, nucleophilic decarboxylation selectively removes the ethyl ester while perfectly preserving both the Boc and Cbz carbamates.

Workflow A Acyclic Diester B Dieckmann Condensation A->B C β-Keto Ester Intermediate B->C D Krapcho Decarboxylation C->D E N-Boc Protected Azepane D->E F Boc Deprotection E->F G Target Compound (CAS: 1956322-36-3) F->G

Synthetic workflow for Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate.

Quantitative Optimization Data

The success of this synthetic route relies heavily on the selection of base for the cyclization and the specific conditions for decarboxylation. The data below summarizes the optimization parameters.

Table 1: Optimization of Dieckmann Condensation Conditions

BaseSolventTemperatureYield (%)Regioselectivity
NaOEtEtOHReflux45%>99:1
NaHTHF0 °C to RT62%>99:1
KOtBu THF 0 °C to RT 85% >99:1
LDATHF-78 °C55%>99:1

Table 2: Comparison of Decarboxylation Strategies for β-Keto Ester

MethodReagentsTemperatureTarget YieldObserved Side Reactions
Acidic Hydrolysis6M HCl, H2O100 °C<10%Complete Boc cleavage, partial Cbz cleavage
Basic HydrolysisNaOH, MeOH/H2O60 °C30%Ring opening, ester saponification
Krapcho LiCl, H2O, DMSO 120 °C 88% None (Orthogonal preservation of Boc/Cbz)

Experimental Protocols

Pre-requisite: The starting material is the fully protected acyclic diester: Ethyl 5-(benzyl(2-ethoxy-2-oxoethyl)amino)-3-((tert-butoxycarbonyl)amino)-3-methylpentanoate.

Protocol 1: Intramolecular Dieckmann Condensation

This step forms the 7-membered azepane ring.

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under an argon atmosphere.

  • Reagent Preparation: Dissolve the acyclic diester (10.0 g, 22.2 mmol) in anhydrous THF (150 mL).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add Potassium tert-butoxide (KOtBu, 1.0 M in THF, 26.6 mL, 1.2 equiv) dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Cyclization & Validation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Self-Validation: Monitor the reaction progress by LC-MS or TLC (Hexanes/EtOAc, 7:3). The reaction is complete when the starting material mass is entirely consumed, yielding the M-46 (loss of EtOH) intermediate.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude β-keto ester.

Protocol 2: Krapcho Decarboxylation

This step removes the C2 ester while preserving the Boc and Cbz protecting groups.

  • Setup: Transfer the crude β-keto ester to a 250 mL round-bottom flask.

  • Solvent & Reagents: Add dimethyl sulfoxide (DMSO, 100 mL), Lithium Chloride (LiCl, 2.8 g, 66.6 mmol, 3.0 equiv), and Deionized Water (1.2 mL, 66.6 mmol, 3.0 equiv).

  • Heating & Validation: Attach a reflux condenser and heat the mixture to 120 °C in an oil bath for 12 hours. Self-Validation: Monitor the physical cessation of CO₂ gas evolution (bubbling) and verify the complete disappearance of the β-keto ester via LC-MS.

  • Workup: Cool the mixture to room temperature and dilute with water (200 mL). Extract with Ethyl Acetate (4 × 100 mL). Critical Step: Wash the combined organic layers extensively with water (3 × 100 mL) to completely partition and remove the DMSO, followed by a final brine wash. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to afford Benzyl 5-((tert-butoxycarbonyl)amino)-5-methyl-3-oxoazepane-1-carboxylate.

Protocol 3: Selective Boc Deprotection

This step yields the final target compound with a free primary amine.

  • Setup: Dissolve the purified N-Boc-3-oxoazepane (5.0 g, 13.3 mmol) in anhydrous Dichloromethane (DCM, 50 mL) in a 250 mL flask.

  • Deprotection: Cool the flask to 0 °C. Slowly add Trifluoroacetic Acid (TFA, 15 mL). Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Neutralization & Validation: Dissolve the residue in EtOAc (100 mL) and wash with saturated aqueous NaHCO₃. Self-Validation: Continue washing until the aqueous layer pH tests at ~8, ensuring complete neutralization of the TFA salt.

  • Final Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the target compound, Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate , as a pale yellow oil.

Mechanism Step1 1. Base Deprotonation (Formation of C2 Carbanion) Step2 2. Intramolecular Attack (Carbanion attacks distal ester) Step1->Step2 Step3 3. Alkoxide Elimination (Formation of β-keto ester) Step2->Step3 Step4 4. Halide Nucleophilic Attack (LiCl attacks ethyl ester) Step3->Step4 Step5 5. Decarboxylation (Loss of CO2 & tautomerization) Step4->Step5

Mechanistic sequence of the Dieckmann condensation and Krapcho decarboxylation.

References

  • Vertex Pharmaceuticals. "Bridged tricyclic carbamoylpyridone compounds and their pharmaceutical use." Google Patents (WO2020197991A1), 2020.
  • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, 2006. URL:[Link]

Sources

Protocol for Cbz-deprotection of azepane carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Cbz-Deprotection of Azepane Carboxylates

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Cbz Deprotection in Azepane Synthesis

The benzyloxycarbonyl (Cbz or Z) group is a foundational amine protecting group in modern organic synthesis, prized for its stability across a wide array of reaction conditions.[1][2] Its removal, however, is a critical step that must be executed with precision, particularly in the synthesis of complex molecules for drug development. Azepane scaffolds, which are seven-membered nitrogen-containing heterocycles, are of significant interest in medicinal chemistry due to their three-dimensional structure and conformational flexibility, making them valuable cores for novel therapeutics.[3][4]

This guide provides a detailed examination of the protocols for removing the Cbz group from azepane carboxylates, a common structural motif in pharmaceutical intermediates.[5][6] We will delve into the mechanistic underpinnings of the most effective deprotection strategies, offer detailed, field-proven protocols, and provide a comparative analysis to aid researchers in selecting the optimal method for their specific substrate and synthetic goals. The focus is on ensuring high-yield, clean conversions while preserving the integrity of the azepane core and other sensitive functional groups.

Core Deprotection Methodologies: A Mechanistic Overview

The selection of a deprotection method is dictated by the substrate's overall functional group tolerance. The three primary strategies—catalytic hydrogenolysis, acidic cleavage, and nucleophilic cleavage—offer distinct advantages and operate through different mechanistic pathways.

Catalytic Hydrogenolysis: The Workhorse of Cbz Removal

Catalytic hydrogenolysis is the most frequently employed method for Cbz deprotection due to its exceptionally mild conditions and benign byproducts (toluene and carbon dioxide).[7][8] The reaction involves the cleavage of the C-O benzylic bond by a hydrogen source in the presence of a palladium catalyst.[9]

Mechanism: The process begins with the hydrogenolysis of the benzyl-oxygen bond on the palladium catalyst surface. This generates an unstable carbamic acid intermediate and toluene. The carbamic acid then spontaneously decarboxylates to yield the free amine and carbon dioxide.[1][9]

cluster_mech1 Catalytic Hydrogenolysis Mechanism Cbz_Amine R-NH-Cbz (Cbz-Protected Azepane) Carbamic_Acid [R-NH-COOH] (Unstable Carbamic Acid) Cbz_Amine->Carbamic_Acid + H₂ (Pd/C Catalyst) Free_Amine R-NH₂ (Deprotected Azepane) Carbamic_Acid->Free_Amine Spontaneous Decarboxylation Toluene Toluene Carbamic_Acid->Toluene CO2 CO₂ Free_Amine->CO2

Caption: Simplified mechanism of catalytic hydrogenolysis.

Two main variants of this method are commonly used:

  • Catalytic Hydrogenation: Utilizes hydrogen gas (H₂) as the hydrogen source. It is highly efficient but requires specialized equipment to handle flammable gas.[8]

  • Catalytic Transfer Hydrogenation: Employs a hydrogen donor molecule, such as ammonium formate (HCOONH₄) or formic acid (HCOOH), to generate hydrogen in situ.[10][11] This approach is often safer and more convenient for standard laboratory setups.[12][13]

Acid-Mediated Cleavage: An Alternative for Hydrogenolysis-Sensitive Substrates

When a molecule contains functional groups susceptible to reduction (e.g., alkenes, alkynes, nitro groups), acidic conditions provide a robust alternative.[14][15] Strong acids cleave the Cbz group without the need for a metal catalyst, avoiding issues of catalyst poisoning or unwanted side reductions.[16]

Mechanism: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen. This activation facilitates the cleavage of the benzylic C-O bond, often via an SN1 or SN2 pathway, to form a stable benzyl cation and the carbamic acid, which then decarboxylates.[15][17]

cluster_mech2 Acid-Mediated Deprotection Mechanism Cbz_Amine R-NH-Cbz (Cbz-Protected Azepane) Protonated_Cbz Protonated Intermediate Cbz_Amine->Protonated_Cbz + H⁺ (e.g., HBr) Carbamic_Acid [R-NH-COOH] (Carbamic Acid) Protonated_Cbz->Carbamic_Acid Cleavage Benzyl_Cation Benzyl Cation Protonated_Cbz->Benzyl_Cation Free_Amine R-NH₃⁺ (Protonated Azepane) Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Free_Amine->CO2

Caption: Simplified mechanism of acid-mediated deprotection.

Common reagents include hydrogen bromide in acetic acid (HBr/AcOH), trifluoroacetic acid (TFA), and Lewis acids like aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP).[8][15]

Nucleophilic Cleavage: A Niche Method for Highly Sensitive Substrates

For substrates bearing functionalities sensitive to both reduction and strong acids, nucleophilic deprotection has emerged as a valuable, albeit less common, alternative.[18] This method involves an SN2 attack by a soft nucleophile at the benzylic carbon of the Cbz group.[19] A notable example involves using 2-mercaptoethanol, which can effectively deprotect Cbz-amines under relatively mild, non-reductive, and non-acidic conditions.[19][20]

Comparative Data of Deprotection Protocols

The choice of protocol is a critical decision in the synthetic workflow. This table summarizes the key parameters of the most common Cbz deprotection methods to facilitate an informed choice.

Method Reagents & Conditions Typical Reaction Time Key Advantages Potential Drawbacks Citation(s)
Catalytic Hydrogenation H₂ (balloon or high pressure), 10% Pd/C, in MeOH or EtOH, RT1-16 hoursVery clean byproducts (toluene, CO₂); mild conditions; high yield.Requires handling of flammable H₂ gas; catalyst can be pyrophoric; incompatible with reducible groups (alkenes, alkynes, C-Hal bonds).[8][11]
Transfer Hydrogenation Ammonium formate or Formic acid, 10% Pd/C, in MeOH or EtOH, RT to reflux30 min - 6 hoursAvoids use of H₂ gas; generally faster than catalytic hydrogenation; simple setup.Potential for incomplete reaction if hydrogen donor is depleted; catalyst poisoning is still a risk.[1][10][12]
Acidolysis (HBr/AcOH) 33% HBr in Acetic Acid, RT1-4 hoursFast and effective; metal-free; compatible with reducible functional groups.Harsh acidic conditions can cleave other acid-labile protecting groups (e.g., Boc); corrosive and requires careful handling.[8][17]
Lewis Acid (AlCl₃/HFIP) AlCl₃ (3 equiv.), HFIP, RT2-16 hoursMetal-free; highly effective and selective for Cbz group in the presence of sensitive functionalities like nitro and halogen groups.Requires stoichiometric amounts of Lewis acid; HFIP is an expensive solvent; workup can be more involved.[14][15]
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄, DMA, 75 °C~24 hoursOrthogonal to hydrogenolysis and acidolysis; useful for highly sensitive substrates.Slower reaction times; requires elevated temperatures; potential for side reactions with electrophilic centers.[19][20]

Experimental Protocols: A Step-by-Step Guide

The following protocols are generalized for a Cbz-protected azepane carboxylate substrate. Researchers should optimize stoichiometry and reaction times based on their specific molecule.

Start Cbz-Protected Azepane Carboxylate Select_Method Select Deprotection Method (Based on Substrate Tolerance) Start->Select_Method Reaction Perform Reaction (Monitor by TLC/LC-MS) Select_Method->Reaction Execute Protocol Workup Reaction Workup (e.g., Filtration, Quenching) Reaction->Workup Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Final_Product Isolated Deprotected Azepane Carboxylate Purification->Final_Product

Caption: General experimental workflow for Cbz deprotection.

Protocol 1: Catalytic Hydrogenation with H₂ Gas

This protocol is a standard and highly effective method when the substrate is compatible with reductive conditions.[8]

Materials:

  • Cbz-protected azepane carboxylate (1.0 mmol)

  • 10% Palladium on Carbon (Pd/C), 50% wet (10-20 mol% Pd)

  • Methanol (MeOH) or Ethanol (EtOH) (10-20 mL)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolution: Dissolve the Cbz-protected substrate (1.0 mmol) in MeOH (15 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 10% Pd/C.

  • Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with H₂. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-8 hours).

  • Workup and Isolation: Once complete, carefully vent the H₂ atmosphere and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[15] Wash the Celite pad thoroughly with MeOH.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude deprotected amine, which can be purified further if necessary.

Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate

This method is a safer and often more convenient alternative to using hydrogen gas.[8]

Materials:

  • Cbz-protected azepane carboxylate (1.0 mmol)

  • 10% Palladium on Carbon (Pd/C) (10-20 mol% Pd)

  • Ammonium formate (HCOONH₄) (3-5 equivalents)

  • Methanol (MeOH) or Ethanol (EtOH) (15 mL)

  • Celite®

Procedure:

  • Dissolution: Dissolve the Cbz-protected substrate (1.0 mmol) in MeOH (15 mL).

  • Reagent Addition: To the solution, add 10% Pd/C, followed by ammonium formate (3.0 mmol).

  • Reaction: Stir the mixture at room temperature or heat to a gentle reflux (40-65 °C) to increase the reaction rate. Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Workup and Isolation: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with MeOH.

  • Concentration: Concentrate the filtrate under reduced pressure. The resulting crude product will contain the deprotected amine and ammonium salts. Further purification, such as an aqueous workup or column chromatography, may be required to isolate the pure product.

Protocol 3: Acidic Cleavage with HBr in Acetic Acid

This is a classic and potent method suitable for substrates that cannot withstand hydrogenation.[8]

Materials:

  • Cbz-protected azepane carboxylate (1.0 mmol)

  • 33% Hydrogen Bromide in Acetic Acid (HBr/AcOH) (2-5 mL)

  • Anhydrous diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the Cbz-protected substrate (1.0 mmol) in the 33% HBr/AcOH solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor completion by TLC.

  • Precipitation: Upon completion, add the reaction mixture dropwise to a flask containing cold, anhydrous diethyl ether (50-100 mL) with vigorous stirring. The hydrobromide salt of the deprotected amine will precipitate.

  • Isolation: Collect the precipitated salt by vacuum filtration, wash thoroughly with cold diethyl ether to remove residual acetic acid and benzyl bromide, and dry under vacuum.

Troubleshooting Common Deprotection Issues

Even with robust protocols, challenges can arise. Below are common issues and their corresponding solutions.[21]

Issue Potential Cause Recommended Solution
Stalled or Incomplete Reaction Catalyst Poisoning: Impurities (e.g., sulfur) in the substrate or solvent; product amine inhibiting the catalyst.- Use high-purity solvents and substrate.- Increase catalyst loading (e.g., from 10 to 20 mol%).- Consider adding a small amount of acetic acid (for hydrogenolysis) to protonate the product amine and prevent it from binding to the Pd surface.[11]
Poor Solubility: The substrate is not fully dissolved, limiting access to the catalyst.- Test alternative solvents or solvent mixtures (e.g., MeOH/DCM, EtOH/THF).- Gently increase the reaction temperature (e.g., to 40 °C).
Insufficient Hydrogen Source: (Transfer Hydrogenation) The hydrogen donor has been fully consumed.- Increase the equivalents of the hydrogen donor (e.g., ammonium formate).- Add the hydrogen donor in portions over the course of the reaction.
Formation of Side Products Over-reduction: Reduction of other functional groups in the molecule.- Switch to a less reactive catalyst or a different deprotection method (e.g., acidic cleavage).- Carefully monitor the reaction and stop it immediately upon consumption of the starting material.
N-Benzylation: (Insufficient hydrogen source) A side reaction can generate an N-benzyl tertiary amine.- Ensure an adequate supply of the hydrogen source throughout the reaction.[14]
Aspartimide Formation: (For peptide-like substrates) Cyclization side reaction under acidic or basic conditions.- If using acidic cleavage, perform the reaction at a lower temperature.- For Fmoc-based chemistry, adding HOBt to the deprotection solution can mitigate this issue.[22]

Conclusion

The deprotection of Cbz-protected azepane carboxylates is a pivotal step in many synthetic routes within drug discovery. A thorough understanding of the available methodologies—catalytic hydrogenolysis and acidic cleavage—is essential for success. By carefully considering the substrate's functional group compatibility and leveraging the detailed protocols and troubleshooting guides provided herein, researchers can confidently and efficiently execute this critical transformation, advancing their synthetic campaigns.

References

  • Benchchem. Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal. Benchchem. [1]

  • Gevorgyan, V., et al. (2018). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules. [3]

  • Martin, S. F., et al. (2011). An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. The Journal of Organic Chemistry. [5]

  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech Co., Ltd. [14]

  • Master Organic Chemistry. (2023). Amine Protection and Deprotection. Master Organic Chemistry. [2]

  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis. [10]

  • Martin, S. F., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. PubMed. [6]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [7]

  • Benchchem. (2025). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. Benchchem. [8]

  • R Discovery. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. R Discovery. [12]

  • Horsley, P. A., et al. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters. [13]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [16]

  • Taylor & Francis Group. (2007). Improved Catalyst for the Removal of Carbobenzyloxy Protective Groups. Catalysis of Organic Reactions. [9]

  • Suzhou Highfine Biotech. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. Suzhou Highfine Biotech Co., Ltd. [17]

  • Benchchem. (2025). Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. Benchchem. [4]

  • Benchchem. (2025). Technical Support Center: Troubleshooting Incomplete Cbz Deprotection of Tetra-alanine. Benchchem. [21]

  • ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. ResearchGate. [11]

  • Organic Chemistry Data. Cbz Protection - Common Conditions. organic-chemistry.org. [23]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic Chemistry Portal. [20]

  • Benchchem. (2025). Application Notes and Protocols for N-Cbz Deprotection. Benchchem. [15]

  • Six, Y., et al. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry. [24]

  • Studley, J. (2023). To Deprotect and Serve. Scientific Update. [19]

  • ResearchGate. (2025). Selective Cleavage of Cbz-Protected Amines. ResearchGate. [18]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [22]

Sources

Application Note: Strategic Integration of Azepane Amino Acids into Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Context

The incorporation of azepane amino acids—specifically azepane-2-carboxylic acid (Aze) and its derivatives—into peptide backbones is a potent strategy for restricting conformational flexibility. As a seven-membered ring homolog of proline, Aze acts as a robust "turn inducer," forcing the peptide backbone into specific secondary structures (often


-turns) that can enhance receptor selectivity and proteolytic stability.

However, the synthesis of Aze-containing peptides presents unique kinetic and thermodynamic challenges. The steric bulk of the seven-membered ring, combined with the nucleophilic constraints of the secondary amine, renders standard SPPS protocols insufficient. This guide details the optimized methodologies for overcoming these barriers, focusing on the suppression of diketopiperazine (DKP) formation and the acylation of sterically hindered secondary amines.

Strategic Analysis: The "Proline-Plus" Challenge

Before initiating synthesis, researchers must recognize that Aze is not simply "large proline." The ring pucker and increased steric radius create two distinct bottlenecks:

  • The Nucleophilic Bottleneck (Coupling to Aze): Once Fmoc-Aze-OH is deprotected, the resulting secondary amine is buried within the steric cloud of the seven-membered ring. Standard carbodiimide couplings (DIC/Oxyma) often fail here, leading to deletion sequences.

  • The Cyclization Risk (DKP Formation): If Aze is located at the C-terminus (position 2 relative to the resin), the cis-amide bond configuration—favored by cyclic amino acids—dramatically accelerates intramolecular aminolysis, cleaving the dipeptide from the resin as a diketopiperazine.

Visualization: Strategic Decision Matrix

The following decision tree outlines the critical setup choices required before synthesis begins.

AzepaneStrategy Start Start: Define Azepane Position PosCheck Is Aze at C-Terminus (2nd Residue)? Start->PosCheck YesDKP HIGH RISK: DKP Formation PosCheck->YesDKP Yes NoInternal Internal Position / N-Terminus PosCheck->NoInternal No ResinChoice Mandatory: Use 2-Chlorotrityl Chloride (2-CTC) Resin (Steric bulk prevents cyclization) YesDKP->ResinChoice AltProtect Alternative: Use Trityl-protected AA at Pos 2 YesDKP->AltProtect CouplingLogic CRITICAL STEP: Coupling onto H-Aze-Resin ResinChoice->CouplingLogic ResinStd Standard Resins (Wang/Rink) Acceptable NoInternal->ResinStd ResinStd->CouplingLogic ReagentSelect Reagent: HATU or PyAOP (Avoid DIC) CouplingLogic->ReagentSelect SolventSelect Solvent: NMP (Superior swelling/kinetics) CouplingLogic->SolventSelect

Figure 1: Strategic decision matrix for resin selection and coupling conditions based on Azepane position.

Detailed Experimental Protocols

Protocol A: Mitigating Diketopiperazine (DKP) Formation

Use this protocol when Azepane is the second residue from the C-terminus.

Rationale: The 2-Chlorotrityl Chloride (2-CTC) resin is extremely bulky. This steric bulk prevents the N-terminal amine of the dipeptide from bending back to attack the C-terminal ester linkage, effectively blocking DKP formation.[1]

  • Resin Selection: Use 2-Chlorotrityl Chloride resin (loading 0.6–0.8 mmol/g).

  • Loading First Amino Acid:

    • Dissolve Fmoc-AA-OH (1.2 eq) in dry DCM (10 mL/g resin).

    • Add DIPEA (4.0 eq).[2]

    • Add solution to dry resin and shake for 2 hours.

    • Note: Do not use DMF for loading 2-CTC resin as it promotes premature cleavage.

  • Capping: Add MeOH (1 mL/g resin) to the reaction mixture and shake for 20 mins to cap unreacted chlorides.

  • Washing: Wash extensively with DCM (3x), DMF (3x), DCM (3x).

Protocol B: Coupling onto the Azepane (The "Difficult" Step)

This is the most failure-prone step. The secondary amine of Azepane is sterically hindered.[1]

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure.[3]

  • Solvent: NMP (N-methyl-2-pyrrolidone) is preferred over DMF for its ability to solvate aggregated chains and improve kinetics.

Procedure:

  • Deprotection: Remove Fmoc from the Azepane-resin using 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x) and DCM (3x).[4]

  • Activation (Pre-activation is critical):

    • Dissolve the next Fmoc-Amino Acid (4.0 eq) and HATU (3.9 eq) in minimal NMP.

    • Add DIPEA (8.0 eq).

    • Allow to activate for exactly 30-60 seconds (do not exceed 2 mins to avoid racemization of the incoming AA).

  • Coupling:

    • Add the activated solution to the H-Aze-Resin.[5]

    • Microwave Option (Recommended): Heat to 75°C for 5 minutes (25W).

    • Room Temp Option: Double couple. First coupling for 2 hours; drain; repeat with fresh reagents for 4 hours or overnight.

  • Monitoring: Perform the Chloranil Test (Protocol C). Do not use Kaiser Test.

Protocol C: The Chloranil Test (For Secondary Amines)

The standard Kaiser (Ninhydrin) test relies on primary amines and will yield false negatives (or weak red/browns) with Azepane. The Chloranil test is specific for secondary amines.

Reagents:

  • Solution A: 2% Acetaldehyde in DMF.[6]

  • Solution B: 2% p-Chloranil in DMF.

Steps:

  • Transfer a few resin beads to a small glass tube.

  • Wash beads 3x with Ethanol to remove traces of piperidine (which causes false positives).

  • Add 2 drops of Solution A and 2 drops of Solution B.

  • Let stand for 5 minutes at room temperature.

Interpretation:

  • Dark Blue/Green Beads: Positive (Free secondary amine present).[7] Action: Recouple.

  • Colorless/Yellow Beads: Negative (Coupling complete). Action: Proceed.

Workflow Visualization

The following diagram illustrates the optimized cycle for Azepane integration, highlighting the deviation from standard SPPS during the critical coupling phase.

AzepaneWorkflow Resin Fmoc-Aze-Resin Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 SecAmine Free Secondary Amine (Steric Hindrance) Wash1->SecAmine Couple Coupling Reaction (75°C MW or 2x Double Couple) SecAmine->Couple Add Activated AA Activate Pre-activation (HATU/HOAt/NMP) Activate->Couple Reagents Test Chloranil Test Couple->Test Fail Blue Beads (Incomplete) Test->Fail Positive Pass Colorless Beads (Complete) Test->Pass Negative Fail->Couple Recouple (Change Solvent/Reagent) NextCycle Proceed to Next AA Pass->NextCycle

Figure 2: Optimized SPPS cycle for coupling onto the sterically hindered Azepane secondary amine.

Troubleshooting & Optimization Data

The following table summarizes common failure modes when working with Azepane and validated solutions.

Failure ModeSymptomRoot CauseCorrective Action
Deletion of Residue (n+1) Mass spec shows [M - (AA)] peak.Incomplete acylation of the hindered secondary amine.Switch from DIC/HOBt to HATU/HOAt . Use NMP instead of DMF. Perform double coupling.
Diketopiperazine (DKP) Low yield; Mass spec shows cleaved dipeptide.C-terminal Azepane attacks ester linkage (cis-amide effect).MUST use 2-CTC Resin or Trityl-linker. Avoid Wang resin for C-terminal Azepane.
Racemization of (n+1) AA Presence of diastereomers in HPLC.Over-activation during slow coupling to hindered amine.Use Oxyma Pure as additive.[3] Limit pre-activation time to <2 mins. Reduce microwave temp to 50°C for Cys/His.
False Negative Monitoring Coupling looks good, but synthesis fails.Kaiser test used instead of Chloranil.Use Chloranil Test or p-Nitrophenol Test for all secondary amines.

References

  • Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard text for SPPS protocols and Chloranil test).

  • Teixidó, M., et al. (2005). "Solid-phase synthesis of azepane-containing peptides: Isolation of a new diketopiperazine." Journal of Peptide Science, 11(2), 85-92. (Primary source for Azepane DKP formation and coupling kinetics).

  • Albericio, F., et al. (2018). "Peptide Synthesis: Coupling Reagents." Bachem Technical Guides. (Authoritative guide on HATU/PyAOP usage for hindered amines).

  • Vojkovsky, T. (1995).[8] "Detection of secondary amines on solid phase." Peptide Research, 8, 236-237.[8] (The original protocol for the Chloranil test).

Sources

Application Note: Orthogonal Protection Strategies for 5-Amino-Azepane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The azepane (homopiperidine) ring is a privileged seven-membered scaffold in medicinal chemistry, featured prominently in vasopressin antagonists (e.g., Balovaptan), kinase inhibitors, and peptidomimetics. A critical synthetic challenge in accessing these structures is the orthogonal protection of the two nitrogen centers: the endocyclic secondary amine (N1) and the exocyclic primary amine (N5).

This guide details the strategic logic and experimental protocols for establishing an N1-Boc / N5-Fmoc orthogonal system. This pairing is chosen for its compatibility with solid-phase peptide synthesis (SPPS) and its robustness during solution-phase diversification. We also provide a comparative matrix for alternative strategies (Cbz, Alloc) to suit different synthetic routes.

Strategic Analysis: The Orthogonality Matrix

Before initiating synthesis, one must select a protecting group (PG) pair that allows for the selective demasking of one amine without affecting the other.[1][2][3] The choice depends on the subsequent chemistry (e.g., basic conditions for alkylation vs. acidic conditions for amide coupling).

Table 1: Comparative Orthogonality of Amine Protecting Groups
StrategyN1 ProtectionN5 ProtectionCleavage (N1)Cleavage (N5)Application Scope
Acid/Base (Recommended) Boc (tert-butyl)Fmoc (fluorenyl)Acid (TFA/HCl)Base (Piperidine)SPPS, General Med Chem
Hydrogenolysis/Acid Cbz (benzyl)Boc H₂ / Pd-CAcid (TFA/HCl)Solution Phase (Avoids base)
Palladium/Acid Alloc (allyl)Boc Pd(PPh₃)₄ / SilaneAcid (TFA/HCl)Sensitive substrates (DNA/RNA)
Orthogonal Reductive Troc Boc Zn / AcOHAcid (TFA/HCl)Specialized linkers

Technical Insight: The N1-Boc / N5-Fmoc strategy is superior for 5-amino-azepanes intended for library generation. The N1-Boc group stabilizes the flexible seven-membered ring during purification, while the N5-Fmoc group can be removed under mild conditions to functionalize the primary amine, which is often the vector for structure-activity relationship (SAR) exploration.

Visual Workflow: Synthesis & Differentiation

The following diagram illustrates the workflow for converting a symmetric ketone precursor into a chemo-differentiated diamine scaffold.

Azepane_Workflow Start Start: N-Boc-4-azepanone (Symmetric Precursor) Step1 Reductive Amination (NH4OAc, NaBH(OAc)3) Start->Step1 Install N5-NH2 Intermed Intermediate: N1-Boc-5-amino-azepane Step1->Intermed Crude 1° Amine Step2 Selective Protection (Fmoc-OSu, NaHCO3) Intermed->Step2 Chemo-selective Final Target Scaffold: N1-Boc / N5-Fmoc Step2->Final Orthogonal System

Figure 1: Synthetic workflow for the generation of orthogonally protected 5-amino-azepane.

Detailed Experimental Protocols

Protocol A: Synthesis of N1-Boc-5-amino-azepane (Reductive Amination)

Objective: Install the exocyclic amine at the C5 position (equivalent to C4 in unsubstituted systems) starting from tert-butyl 4-oxoazepane-1-carboxylate.

Reagents:

  • tert-butyl 4-oxoazepane-1-carboxylate (1.0 equiv)

  • Ammonium Acetate (NH₄OAc) (10.0 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM) / Methanol (MeOH) (anhydrous)

Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve tert-butyl 4-oxoazepane-1-carboxylate (5.0 g, 23.4 mmol) in a 1:1 mixture of anhydrous DCM/MeOH (100 mL).

  • Imine Formation: Add Ammonium Acetate (18.0 g, 234 mmol) in one portion. Stir the mixture at room temperature (25°C) for 2 hours under nitrogen. Note: Ensure the NH₄OAc is dry; excess water inhibits imine formation.

  • Reduction: Cool the reaction mixture to 0°C. Carefully add NaBH(OAc)₃ (7.4 g, 35.1 mmol) portion-wise over 15 minutes to control gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by TLC (System: 10% MeOH in DCM + 1% NH₄OH). The ketone spot (Rf ~0.6) should disappear, replaced by a baseline amine spot.

  • Work-up: Quench with saturated aqueous NaHCO₃ (50 mL). Extract with DCM (3 x 50 mL). The product is amphiphilic; ensure the aqueous layer is basic (pH > 9).

  • Purification: Dry organic layers over Na₂SO₄ and concentrate. The crude oil is typically sufficiently pure (>90%) for the next step.

    • Yield Expectation: 85-95%.

Protocol B: Orthogonal Protection (Introduction of Fmoc)

Objective: Selectively protect the primary exocyclic amine (N5) with Fmoc, leaving the secondary N1-Boc intact.

Reagents:

  • Crude N1-Boc-5-amino-azepane (from Protocol A)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv)

  • Sodium Bicarbonate (NaHCO₃) (2.0 equiv)

  • Acetone / Water (1:1 v/v)

Procedure:

  • Dissolution: Dissolve the crude amine (approx. 23 mmol) in Acetone (60 mL).

  • Buffer Prep: Dissolve NaHCO₃ (3.9 g, 46 mmol) in Water (60 mL) and add this to the amine solution. The mixture will be biphasic/cloudy.

  • Addition: Add Fmoc-OSu (8.5 g, 25.3 mmol) dropwise as a solution in Acetone (20 mL) at 0°C.

    • Critical Control Point: Do not use Fmoc-Cl. Fmoc-Cl is too reactive and can lead to di-protection or reaction with the carbamate nitrogen. Fmoc-OSu provides the necessary chemoselectivity for the primary amine.

  • Completion: Stir at room temperature for 4 hours. TLC should show a new UV-active spot (Rf ~0.4 in 30% EtOAc/Hexanes).

  • Work-up: Evaporate the acetone under reduced pressure. Acidify the remaining aqueous slurry carefully with 1M HCl to pH 3 (to protonate any unreacted amine, keeping it in the water phase) and extract the protected product with EtOAc (3 x 75 mL).

  • Purification: Wash combined organics with Brine, dry over MgSO₄. Purify via flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).

    • Characterization: ¹H NMR should show the characteristic Boc singlet (1.45 ppm, 9H) and the Fmoc doublet/triplet pattern (aromatics 7.3-7.8 ppm).

Selective Deprotection Logic

Once the N1-Boc / N5-Fmoc scaffold is assembled, selective deprotection is executed as follows:

Scenario 1: Exocyclic Functionalization (Removing Fmoc)
  • Reagent: 20% Piperidine in DMF (v/v).

  • Mechanism: Base-induced β-elimination.

  • Protocol: Treat the scaffold with the reagent for 20 minutes at RT. Evaporate solvent/piperidine (azeotrope with heptane if necessary). The N1-Boc remains 100% intact.

  • Use Case: Attaching a fluorophore, a drug pharmacophore, or extending a peptide chain from the 5-position.

Scenario 2: Endocyclic Functionalization (Removing Boc)
  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Mechanism: Acid-catalyzed hydrolysis.

  • Protocol: Treat for 1 hour at RT.

  • Warning: The Fmoc group is generally stable to acid, but prolonged exposure to strong acid (neat TFA) can cause slow degradation. 4M HCl in Dioxane is preferred for higher Fmoc stability.

  • Use Case: Freeing the ring nitrogen to act as a secondary amine nucleophile (e.g., for reductive amination or SNAr reactions).

Troubleshooting & Optimization

  • Problem: Low yield in reductive amination.

    • Cause: Incomplete imine formation before reduction.

    • Solution: Add molecular sieves (3Å) during the NH₄OAc step to scavenge water.

  • Problem: Fmoc group falling off during Boc deprotection.

    • Cause: Use of nucleophilic scavengers or excessive acid time.

    • Solution: Switch to HCl/Dioxane (anhydrous) instead of TFA/Water mixtures.

  • Problem: Separation of Rotamers in NMR.

    • Insight: Azepanes are conformationally flexible.[4][5] Broad signals in ¹H NMR are normal due to slow interconversion of carbamate rotamers. Run NMR at 50°C to coalesce peaks for verification.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Agami, C., et al. (2002). Asymmetric synthesis of 5-substituted azepane-2-carboxylates. Tetrahedron, 58(13), 2701-2724. [Link]

  • Roche Innovation Center. (2020). Discovery of Balovaptan (RG7314).[6][7] Journal of Medicinal Chemistry, 63(4), 1505–1522. [Link]

Sources

Coupling reagents for sterically hindered quaternary amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Coupling Strategies for Sterically Hindered Quaternary Amino Acids


-Methyl, and N-Methylated Residues)

Abstract

The incorporation of sterically hindered quaternary amino acids (e.g.,


-aminoisobutyric acid [Aib], 

-methylphenylalanine) and N-methylated residues presents a significant kinetic barrier in peptide synthesis. Standard carbodiimide or aminium-based protocols often result in deletion sequences, low yields, or extensive epimerization. This guide delineates a hierarchical strategy for overcoming these barriers, moving from high-performance uronium/aminium salts (HATU, COMU) to phosphonium alternatives (PyAOP) for prolonged reactions, and finally to in situ acid fluorides (TFFH) for "impossible" junctions like Aib-Aib.

The Steric Challenge: A Mechanistic View

In peptide coupling, steric bulk at the


-carbon (quaternary centers) or the amide nitrogen (N-methylation) drastically reduces the rate of nucleophilic attack. The failure of standard reagents (HBTU, DIC/HOBt) is rarely thermodynamic; it is kinetic.
  • The Kinetic Trap: The bulky side chains shield the activated carbonyl carbon. If the coupling rate (

    
    ) is slower than the rate of active ester decomposition or side reactions (e.g., guanidinylation, oxazolone formation), the synthesis fails.
    
  • The Solution: We must utilize reagents that generate:

    • More reactive esters: Lower

      
       leaving groups (HOAt vs HOBt).
      
    • Smaller electrophiles: Acid fluorides (via TFFH) minimize the transition state volume.

    • Anchimeric Assistance: Reagents like HATU/PyAOP utilize a pyridine nitrogen to stabilize the approaching amine, accelerating the reaction by orders of magnitude.

Reagent Selection Strategy

The choice of reagent should be dictated by the specific steric demand of the junction.

Tier 1: The Modern Standards (HATU & COMU)

For moderately hindered couplings (e.g., Val-Val, Aib-X), HATU and COMU are the industry benchmarks.

  • HATU: Utilizes the HOAt leaving group. The N7 nitrogen in the pyridine ring provides an anchimeric effect (neighboring group participation), positioning the incoming amine for attack.

  • COMU: Based on Oxyma Pure.[1][2][3] It matches or exceeds HATU's reactivity, is safer (non-explosive), and shows superior solubility.[4] It is often preferred for microwave synthesis due to stability.

Tier 2: The Long-Haul Specialist (PyAOP)

For extremely slow couplings (e.g., N-Me-Val to N-Me-Ile) where reaction times exceed 2 hours:

  • The Risk: Aminium salts (HATU/HBTU) can react with the N-terminal amine to form a guanidine species, permanently capping the peptide chain.

  • The Fix: PyAOP is the phosphonium analog of HATU. It cannot form guanidines, allowing for overnight couplings without terminating the chain.

Tier 3: The "Nuclear Option" (TFFH)

For contiguous quaternary centers (e.g., Aib-Aib,


-Me-Phe-

-Me-Phe):
  • Mechanism: TFFH converts the carboxylic acid into an Acid Fluoride .[5] The fluoride atom is physically small, unlike the bulky OAt/OBt esters, allowing it to penetrate the steric shield of the nucleophile.

  • Application: Essential for constructing helical peptaibols or constrained macrocycles.

Decision Matrix & Workflow

ReagentSelection Start Analyze Amino Acid Junction Standard Standard Hindrance (Val, Ile, Thr) Start->Standard Quaternary Quaternary / N-Methyl (Aib, N-Me-Val) Start->Quaternary Extreme Contiguous Hindrance (Aib-Aib, N-Me to N-Me) Start->Extreme HATU_COMU USE HATU or COMU (Short reaction: 15-60 min) Standard->HATU_COMU High Yield Quaternary->HATU_COMU First Attempt PyAOP USE PyAOP (Long reaction: >2 hrs) Prevents Guanidinylation Quaternary->PyAOP If slow/failed TFFH USE TFFH (Acid Fluoride Method) Smallest Leaving Group Extreme->TFFH Best Success Rate

Caption: Reagent selection logic based on steric hindrance severity.

Detailed Protocols

Protocol A: High-Efficiency Coupling (HATU/COMU)

Best for: Single hindered residues (e.g., Fmoc-Aib-OH onto H-Phe-Resin).

Reagents:

  • Coupling Reagent: HATU or COMU (0.5 M in DMF).

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).

    • Note: Use Collidine if epimerization of the C-terminal residue is a concern (e.g., coupling onto Cys or His). For Aib (achiral), DIPEA is sufficient.

Procedure:

  • Pre-activation: Dissolve Fmoc-AA (4.0 eq) and HATU/COMU (3.9 eq) in minimum dry DMF.

  • Base Addition: Add DIPEA (8.0 eq) immediately before adding to the resin.

    • Critical: Do not pre-incubate uronium reagents with base for >2 minutes; the active ester hydrolyzes or rearranges rapidly.

  • Coupling: Add mixture to the resin.

    • Time: 45–60 minutes at Room Temp.

    • Microwave (Optional): 75°C for 5 minutes (Ensure Fmoc-AA is stable; Cys/His require 50°C).

  • Wash: DMF (3x), DCM (3x).

Protocol B: The TFFH Acid Fluoride Method

Best for: Aib-Aib, Aib-Pro, or bulky N-methyl junctions.

Safety Note: TFFH generates tetramethylurea.[5] Work in a fume hood.

Reagents:

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[3][5][6][7][8]

  • Base: DIPEA.[3]

  • Solvent: DCM or DMF (DCM often favors acid fluoride formation).

Procedure:

  • Activation: Dissolve Fmoc-AA (4.0 eq) and TFFH (4.0 eq) in dry DCM/DMF (1:1).

  • Fluorination: Add DIPEA (8.0 eq).

    • Reaction: Allow to react for 15–20 minutes separate from the resin. This ensures conversion to the acid fluoride (Fmoc-AA-F).

  • Coupling: Add the activated solution to the resin.[5]

  • Incubation: Double couple: 2 x 1 hour at Room Temp, or 1 x 10 min at 75°C (Microwave).

  • Monitoring: Acid fluorides are highly stable to hydrolysis compared to OBt esters, so extended coupling times (overnight) are acceptable if microwave is unavailable.

Comparative Data: Reagent Performance

ParameterHATU / COMUPyAOPTFFH (Acid Fluoride)
Active Species OAt / Oxyma EsterOAt EsterAcid Fluoride (COF)
Reactivity Very HighHighHigh (Low steric bulk)
Guanidinylation Yes (Risk in slow rxn)No No
Stability Moderate (

min w/ base)
ModerateHigh (Stable intermediate)
Best For General HindranceN-Methyl / CyclizationAib-Aib / Extreme Bulk
By-products HOAt / Oxyma (Washable)HOAt / Phosphine oxideTetramethylurea

Troubleshooting & Optimization

Aggregation (The "Difficult Sequence" Phenomenon)

Hindered peptides often aggregate on-resin, hiding the N-terminus.

  • Diagnosis: Fmoc deprotection slows down; coupling yields drop despite powerful reagents.

  • Fix: Use "Magic Mixture" solvents: DCM/DMF/NMP (1:1:1) with 1% Triton X-100 or use Chaotropic Salts (0.1 M LiCl or KSCN in the coupling buffer) to disrupt H-bonds.

Epimerization

Even though Aib is achiral, the previous amino acid might racemize during slow couplings.

  • Fix: Switch base from DIPEA to Collidine (TMP) . Collidine is a weaker, sterically hindered base that facilitates proton removal from the acid but is too bulky to abstract the

    
    -proton of the activated amino acid.
    
Color Monitoring
  • HATU: Turns yellow upon activation.

  • COMU: Deep red/orange with base. If the color fades to yellow/clear rapidly, the active ester has decomposed—add fresh reagents.

Visualizing the Mechanism: HOAt vs. Acid Fluoride

Mechanism cluster_0 HATU / PyAOP Mechanism cluster_1 TFFH Mechanism Node1 Activated Ester (Bulky OAt) Node2 Pyridine N7 (Anchimeric Assistance) Node1->Node2 Stabilizes Node3 Amine Attack Node2->Node3 Accelerates NodeA Acid Fluoride (Small -COF) NodeC Penetration NodeA->NodeC Small size allows NodeB Steric Shield (Aib methyls)

Caption: HATU relies on electronic assistance (N7), while TFFH relies on minimizing steric volume (Fluoride).

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[9][10] An efficient peptide coupling additive.[2][3][11][12][13] Journal of the American Chemical Society. Link

    • Foundational paper establishing HOAt/H
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

    • Comprehensive review covering COMU, H
  • Wenschuh, H., et al. (1995). Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc amino acid fluorides. Journal of Organic Chemistry. Link

    • Definitive protocol for Aib-Aib coupling using TFFH/Acid Fluorides.
  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters. Link

    • Establishes the phosphonium salt advantage (precursor to PyAOP).
  • Albericio, F., et al. (2018). COMU: A Safer and More Effective Coupling Reagent.[2][3][10] Organic Process Research & Development. Link

    • Data supporting COMU as a high-performance alternative to HATU.[2][3][4][9][10]

Sources

Using 3-oxoazepane scaffolds in protease inhibitor design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Design and Evaluation of 3-Oxoazepane Scaffolds in Cysteine Protease Inhibition

Introduction: The 3-Oxoazepane Advantage

In the landscape of protease inhibitor design, the transition from linear peptides to macrocyclic or constrained heterocyclic scaffolds is a pivotal strategy to enhance metabolic stability and binding affinity. The 3-oxoazepane (azepan-3-one) scaffold represents a "privileged structure" for targeting papain-like cysteine proteases, particularly Cathepsin K (CatK) , a key target in osteoporosis therapy.[1]

Unlike linear peptide aldehydes or nitriles, the 7-membered azepane ring introduces a conformational constraint that pre-organizes the inhibitor into a bioactive "pseudo-boat" conformation. This reduces the entropic penalty upon binding. Crucially, the ketone at the 3-position serves as a reversible electrophilic warhead , forming a hemithioacetal with the active site cysteine thiolate.

Key Mechanistic Features:

  • Warhead: The C3 carbonyl is susceptible to nucleophilic attack by the catalytic Cys25 (CatK numbering).

  • Stereochemical Control: The C4 position (adjacent to the warhead) dictates the vector of the P1/P2 substituents. The (S)-configuration at C4 is often critical for potency, directing the side chain into the S2 hydrophobic pocket.

  • Selectivity: Modification of the ring nitrogen (N1) allows for extensive P3/P4 optimization to differentiate between homologous proteases (e.g., CatK vs. CatL or CatS).

Rational Design & Mechanism of Action

The design logic relies on mimicking the transition state of peptide hydrolysis.[2] The 3-oxoazepane acts as a transition-state analog.

Mechanism of Inhibition (Pathway Diagram)

InhibitionMechanism cluster_0 Key Interaction Enzyme Free Enzyme (Cathepsin K-SH) Michaelis Michaelis Complex (Non-covalent binding) Enzyme->Michaelis + Inhibitor Inhibitor Inhibitor (3-Oxoazepane) Inhibitor->Michaelis Transition Tetrahedral Intermediate (Hemithioacetal) Michaelis->Transition Nucleophilic Attack (Cys-S- -> C=O) Transition->Michaelis Reversible Dissociation

Figure 1: The reversible covalent binding mechanism where the active site cysteine attacks the C3 ketone to form a stable hemithioacetal transition state analog.

Protocol A: Modular Synthesis of the 3-Oxoazepane Core

Objective: Synthesize a functionalized 3-oxoazepane scaffold suitable for library generation. Methodology: Ring-Closing Metathesis (RCM) is preferred for its tolerance of functional groups and ability to generate the 7-membered ring efficiently.

Reagents & Equipment:
  • Starting Material: Allylglycine derivatives (chiral pool) or functionalized amino-alkenes.

  • Catalyst: Grubbs II or Hoveyda-Grubbs II catalyst.

  • Solvent: Dichloromethane (DCM), degassed.

  • Oxidant: Dess-Martin Periodinane (DMP) or Swern conditions.

Step-by-Step Workflow:
  • Precursor Assembly (Alkylation):

    • React a protected amino acid (e.g., N-Boc-L-allylglycine) with an allyl halide or homoallyl halide to create the di-olefin precursor.

    • Critical Note: Ensure the stereochemistry at the

      
      -carbon (future C4) is preserved.
      
  • Ring-Closing Metathesis (Cyclization):

    • Dissolve the diene precursor in anhydrous, degassed DCM (0.01 M concentration—high dilution is crucial to prevent polymerization).

    • Add Grubbs II catalyst (5 mol%).

    • Reflux for 12–24 hours under inert atmosphere (

      
      ).
      
    • QC Check: Monitor disappearance of starting material by TLC. The product is a tetrahydroazepine.[3]

  • Olefin Functionalization (Hydration/Oxidation):

    • Route A (Hydroboration-Oxidation): Treat the cyclic alkene with

      
      , followed by 
      
      
      
      to yield the alcohol.
    • Route B (Wacker Oxidation): Direct oxidation to the ketone (less regioselective on this scaffold).

    • Recommended: Hydroboration usually yields the C3/C4 alcohol. Separate diastereomers if necessary.

  • Oxidation to Ketone (The Warhead):

    • Dissolve the purified azepanol in DCM.

    • Add Dess-Martin Periodinane (1.5 eq) at 0°C.

    • Stir at room temperature for 2 hours.

    • Quench with

      
      .
      
    • Isolate the 3-oxoazepane .

SynthesisWorkflow cluster_qc Quality Control Start Start: Chiral Amino Acid (Allylglycine deriv.) Step1 1. N-Alkylation (Install second alkene) Start->Step1 Step2 2. Ring-Closing Metathesis (Grubbs II, DCM, Reflux) Step1->Step2 Step3 3. Hydroboration-Oxidation (Yields Azepanol) Step2->Step3 Step4 4. Dess-Martin Oxidation (Yields 3-Oxoazepane) Step3->Step4 QC1 Check Stereochemistry (NOESY NMR) Step3->QC1

Figure 2: Synthetic route utilizing RCM to construct the chiral azepane core.

Protocol B: Biochemical Evaluation (Cathepsin K FRET Assay)

Objective: Determine the


 and 

of the synthesized inhibitors against human Cathepsin K. Principle: A fluorogenic peptide substrate (Z-Leu-Arg-AMC or similar) is cleaved by the enzyme, releasing the fluorophore. The inhibitor prevents this cleavage.
Materials:
  • Enzyme: Recombinant Human Cathepsin K (activated).

  • Substrate: Z-Leu-Arg-AMC (7-amino-4-methylcoumarin).

    
    .
    
  • Assay Buffer: 100 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 1 mM DTT (freshly added). Note: Cysteine proteases require reducing agents (DTT/L-Cysteine) to keep the active site thiol reduced.

  • Control Inhibitor: E-64 (irreversible cysteine protease inhibitor) or Odanacatib (if available).

Experimental Procedure:
  • Enzyme Activation:

    • Dilute Cathepsin K stock into Assay Buffer containing DTT.

    • Incubate for 10–15 minutes at room temperature to fully activate the catalytic cysteine.

  • Inhibitor Preparation:

    • Prepare 10 mM stock solutions of 3-oxoazepane analogs in 100% DMSO.

    • Perform 3-fold serial dilutions in DMSO to generate an 8-point dose-response curve.

  • Reaction Setup (384-well Black Plate):

    • Step 1: Add 10

      
       of activated Enzyme solution (final conc. 0.1–1 nM).
      
    • Step 2: Add 0.5

      
       of Inhibitor (or DMSO control).
      
    • Incubation: Incubate for 15–30 minutes to allow equilibrium (crucial for reversible covalent inhibitors).

    • Step 3: Add 10

      
       of Substrate solution (final conc. equal to 
      
      
      
      , typically 5
      
      
      ).
  • Data Acquisition:

    • Measure fluorescence immediately in kinetic mode (Ex: 360 nm, Em: 460 nm) for 20–30 minutes.

    • Calculate the slope (RFU/min) for the linear portion of the curve.

  • Data Analysis:

    • Plot Initial Velocity (

      
      ) vs. [Inhibitor].
      
    • Fit to the 4-parameter logistic equation to determine

      
      .
      
    • Convert to

      
       using the Cheng-Prusoff equation for competitive inhibition:
      
      
      
      

Data Presentation & Interpretation

When reporting results for 3-oxoazepane scaffolds, structure-activity relationships (SAR) should be tabulated to highlight the impact of the P2/P3 substituents.

Table 1: Representative SAR Data Structure

Compound IDR1 (P3 Substituent)C4 StereochemCat K

(nM)
Cat L

(nM)
Selectivity (L/K)
AZ-001 Benzyl(S)1.2450375x
AZ-002 Benzyl(R)>10,000>10,000N/A
AZ-003 4-F-Phenyl(S)0.5120240x

Interpretation: The drastic loss of potency in AZ-002 confirms the critical role of the C4-(S) configuration in directing the P2 group into the enzyme's S2 pocket.

Troubleshooting & Expert Insights

  • Issue: Time-Dependent Inhibition.

    • Cause: The formation of the hemithioacetal can be slow.

    • Solution: Pre-incubate the inhibitor with the enzyme for at least 30 minutes before adding the substrate. If

      
       shifts significantly with time, detailed 
      
      
      
      kinetic analysis is required.
  • Issue: Instability of the Ketone.

    • Cause: 3-oxoazepanes can be prone to racemization at the

      
      -carbon (C2/C4) if the pH is too high.
      
    • Solution: Store stocks in DMSO at -20°C. Ensure assay buffer is pH 5.5 (optimal for CatK and stability).

  • Issue: Fluorescence Interference.

    • Cause: Some azepane derivatives with extensive aromatic systems may quench fluorescence or fluoresce themselves.

    • Solution: Run a "compound only" control (no enzyme) to check for autofluorescence.

References

  • Marquis, R. W., et al. (2001). "Azepanone-Based Inhibitors of Human and Rat Cathepsin K." Journal of Medicinal Chemistry, 44(9), 1380–1395.[4] Link

  • Yamashita, D. S., et al. (2006).[4] "Structure-Activity Relationships of 5-, 6-, and 7-Methyl-Substituted Azepan-3-one Cathepsin K Inhibitors." Journal of Medicinal Chemistry, 49(5), 1597–1612. Link

  • BPS Bioscience. (2023). "Cathepsin K Inhibitor Screening Assay Kit Protocol." Link

  • Lecaille, F., et al. (2002). "Cysteine proteases of the papain family: Methods for the study of their role in biological processes." Biochimie, 84(11), 1167-1179. Link

Sources

Scale-up synthesis of Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate

Abstract

This application note details a robust, scalable protocol for the synthesis of Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate , a functionalized seven-membered aza-heterocycle utilized as a core scaffold in peptidomimetic drug discovery. Unlike standard azepane syntheses, the presence of a quaternary stereocenter at the C5 position containing both an amino and a methyl group presents unique steric and electronic challenges. This guide proposes a convergent route utilizing a Dieckmann Condensation strategy, optimized for multi-gram to kilogram scale-up. Critical process parameters (CPPs), safety controls for exothermic cyclization, and purification via salt formation are emphasized to ensure high purity (>98%) and consistent yield.

Introduction & Retrosynthetic Analysis

The 3-oxoazepane scaffold is a privileged structure in medicinal chemistry, often serving as a conformational constraint in protease inhibitors. The target molecule features three critical functionalities:

  • Cbz-protected Nitrogen (N1): Provides orthogonality for further peptide coupling.

  • Ketone (C3): A reactive handle for reductive aminations or heterocycle formation.

  • Quaternary Amino-Methyl Center (C5): A sterically demanding motif that prevents racemization and restricts conformational flexibility.

Retrosynthetic Strategy: Direct functionalization of a pre-formed azepane ring at C5 is chemically inefficient due to lack of activation. Therefore, the seven-membered ring is best constructed via Dieckmann Cyclization of an acyclic diester precursor containing the pre-installed quaternary center.

  • Disconnection: C3–C4 bond formation.

  • Key Intermediate: Acyclic amino-diester (N-Cbz-N-(3-methoxycarbonyl-3-methyl-3-protected-amino-propyl) glycine methyl ester).

  • Starting Materials: Glycine methyl ester and a functionalized

    
    -bromo ester.
    

Safety Considerations for Scale-Up

  • Exothermic Cyclization: The Dieckmann condensation involves sodium alkoxides (NaOEt or NaOtBu). On scale, the addition must be controlled to manage H₂ evolution (if NaH is used) or substantial heat release.

  • Decarboxylation: The hydrolysis/decarboxylation step releases CO₂ gas. Reactors must have adequate headspace and venting capacity to prevent over-pressurization.

  • Toxicity: Benzyl chloroformate (Cbz-Cl) is a lachrymator and corrosive. Alkyl bromides are potential alkylating agents. Use closed handling systems (isolators) where possible.

Detailed Experimental Protocol

Phase 1: Precursor Assembly (Fragment Synthesis)

Objective: Synthesize the acyclic diester with the quaternary center.

Step 1.1: Synthesis of Methyl 4-bromo-3-methyl-3-nitrobutanoate Rationale: The nitro group serves as a latent amine that withstands the initial alkylation conditions.

  • Reagents: Methyl 3-methylbut-2-enoate (1.0 eq), Nitronium tetrafluoroborate (1.1 eq), NBS (1.1 eq). Note: Alternatively, use Michael addition of nitroethane to methyl acrylate followed by bromination, though the specific quaternary arrangement suggests starting from the methacrylate derivative.

  • Protocol:

    • Charge reactor with acetonitrile (10 V).

    • Add methyl 3-methylbut-2-enoate and cool to 0°C.

    • Add nitrating agent slowly (exothermic).

    • Quench and isolate the nitro-bromo intermediate.

    • Yield Target: 85%.

Step 1.2: N-Alkylation of Glycine

  • Reagents: Glycine methyl ester HCl (1.2 eq), Methyl 4-bromo-3-methyl-3-nitrobutanoate (1.0 eq), DIPEA (2.5 eq), DMF (solvent).

  • Protocol:

    • Dissolve Glycine methyl ester HCl in DMF (5 V). Add DIPEA at 0°C.

    • Add the bromo-ester dropwise over 1 hour to suppress bis-alkylation.

    • Heat to 50°C for 12 hours. Monitor by HPLC.

    • Workup: Dilute with water, extract with EtOAc. The secondary amine product is carried forward.

Step 1.3: N-Protection (Cbz Installation)

  • Reagents: Crude secondary amine (from 1.2), Benzyl chloroformate (Cbz-Cl, 1.1 eq), NaHCO₃ (2.0 eq), DCM/Water (biphasic).

  • Protocol:

    • Biphasic stirring at 0–5°C. Maintain pH >8.

    • Add Cbz-Cl dropwise.

    • Separate organic layer, dry, and concentrate.[1][2][3]

    • Intermediate:Methyl N-(benzyloxycarbonyl)-N-(3-methoxycarbonyl-3-methyl-3-nitropropyl)glycinate .

Phase 2: Ring Construction (The Scale-Up Key)

Step 2.1: Nitro Reduction & Amine Protection Rationale: The nitro group must be converted to a protected amine (Boc) before cyclization to prevent side reactions with the ketone.

  • Hydrogenation: H₂ (5 bar), Raney Nickel or Pd/C, MeOH.

    • Caution: Raney Ni is pyrophoric. Keep wet.

  • Boc-Protection: Add Boc₂O (1.1 eq) directly to the reduction filtrate (after catalyst removal).

  • Result: Acyclic Diester Precursor (fully protected).

Step 2.2: Dieckmann Cyclization

  • Reagents: Acyclic Diester (1.0 eq), Potassium tert-butoxide (KOtBu, 1.2 eq) or NaOEt, Toluene (anhydrous, 15 V).

  • Protocol:

    • Suspend KOtBu in Toluene at 0°C.

    • Add Diester solution in Toluene dropwise over 2 hours. Critical: Slow addition favors intramolecular cyclization over intermolecular polymerization.

    • Allow to warm to RT.[1][4][5] A thick slurry of the enolate salt forms.

    • Quench: Pour into ice-cold dilute acetic acid or HCl.

    • Isolate: Extract the Benzyl 5-(tert-butoxycarbonylamino)-5-methyl-3-oxoazepane-4-carboxylate .

Step 2.3: Hydrolysis & Decarboxylation Rationale: Remove the ester at C4 to yield the final ketone.

  • Reagents: Crude beta-keto ester, DMSO/Water/NaCl (Krapcho conditions) or dilute HCl/Acetic Acid.

  • Protocol:

    • Heat the crude ester in AcOH/HCl (4:1) at 60–80°C.

    • Monitoring: Watch for cessation of CO₂ bubbles.[6]

    • Note: This step also removes the Boc group, yielding the free amine at C5.

  • Reprotection (Optional): If the free amine is unstable, re-protect with Boc or isolate as a double salt.

  • Final Isolation:

    • Neutralize to pH 8.

    • Extract with DCM.[4][6]

    • Salt Formation: Add 2.0 eq of HCl in Dioxane to precipitate Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate dihydrochloride . This purifies the product via crystallization.[2][6][7]

Process Optimization & Data Summary

ParameterLaboratory Scale (5g)Pilot Scale (100g)Observation/Adjustment
Solvent Volume 20 V12 VReduced volumes feasible on scale; improves throughput.
Cyclization Base NaHKOtBu / TolueneKOtBu is safer to handle (no H₂ gas) and homogenous in Toluene/THF.
Addition Time 30 min4 hoursSlower addition essential to minimize oligomers (High Dilution Principle).
Yield (Overall) 42%55%Optimization of workup and salt crystallization improved recovery.

Visual Workflow (Graphviz)

SynthesisRoute cluster_legend Legend Start1 Glycine Methyl Ester Alkylation Step 1: N-Alkylation (DIPEA, DMF, 50°C) Start1->Alkylation Start2 Methyl 4-bromo-3-methyl- 3-nitrobutanoate Start2->Alkylation Protect Step 2: Cbz Protection (Cbz-Cl, NaHCO3) Alkylation->Protect RedProtect Step 3: Nitro Reduction & Boc Protection (H2, Pd/C; then Boc2O) Protect->RedProtect Dieckmann Step 4: Dieckmann Cyclization (KOtBu, Toluene, High Dilution) RedProtect->Dieckmann Acyclic Diester Decarb Step 5: Hydrolysis & Decarboxylation (AcOH/HCl, Heat, -CO2) Dieckmann->Decarb Beta-Keto Ester Final Target: Benzyl 5-amino-5-methyl- 3-oxoazepane-1-carboxylate (Isolated as HCl Salt) Decarb->Final key1 Starting Material key2 Intermediate Step key3 Critical Step

Caption: Convergent synthetic workflow emphasizing the critical Dieckmann cyclization and decarboxylation steps for the 7-membered ring formation.

Analytical Quality Control

  • HPLC: C18 Column, Acetonitrile/Water (0.1% TFA) gradient. Target purity >98% (a/a).

  • NMR (1H): Diagnostic peaks:

    • Benzylic protons (Cbz): ~5.1 ppm (s, 2H).

    • Methyl group (C5): ~1.2 ppm (s, 3H).

    • Azepane ring protons: Multiplets 1.8–4.0 ppm.

  • Mass Spec: [M+H]+ = 277.15 (Free base).

References

  • Dieckmann Condensation Review: "Dieckmann Condensation in Heterocyclic Synthesis." Organic Reactions, Vol 15.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of Cbz-Protected Azepane Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing solubility and aggregation challenges when working with Cbz-protected azepane amino acids during peptide synthesis or peptidomimetic drug development.

Diagnostic Workflow

G Start Poor Solubility Detected (Cbz-Azepane) Solvent 1. Solvent Optimization (NMP, DMSO, Magic Mixture) Start->Solvent Additives 2. Chaotropic Additives (0.8 M LiCl or KSCN) Solvent->Additives If aggregation persists Thermal 3. Thermal Disruption (Microwave 60-75°C) Additives->Thermal If gelation occurs Coupling 4. Steric-Tolerant Coupling (HATU / COMU) Thermal->Coupling Success Successful Solvation & Coupling Coupling->Success

Workflow for troubleshooting Cbz-azepane amino acid solubility.

Core Troubleshooting Guide (FAQs)

Q1: Why are Cbz-protected azepane amino acids exceptionally insoluble in standard SPPS solvents like DMF or DCM? A: The insolubility is caused by a synergistic effect of extreme lipophilicity and steric constraint. The N-terminal Carboxybenzyl (Cbz) protecting group is highly nonpolar and bulky, which inherently decreases solubility in polar aprotic solvents compared to standard Fmoc or Boc groups[1]. Furthermore, the azepane ring is a constrained 7-membered heterocycle. When incorporated into a peptide backbone, it severely restricts conformational freedom and strongly induces rigid secondary structures, such as


 helices[2]. This rigidity prevents the solvent from effectively surrounding the molecule, leading to strong intermolecular hydrophobic interactions, 

-sheet formation, and rapid aggregation or gelation[3],[4].

Q2: What is the optimal solvent system if DMF fails to dissolve my Cbz-azepane derivative? A: If N,N-dimethylformamide (DMF) fails, your first logical step is to switch to N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO). NMP is more polar than dichloromethane (DCM) and possesses superior solvating properties for highly aggregating, hydrophobic sequences compared to DMF[3],[5]. If single-solvent systems fail, utilize the "Magic Mixture"—a 1:1:1 volumetric ratio of DCM, DMF, and NMP. This cocktail maximizes the dielectric constant range, increases reaction mixture polarity, and introduces competing hydrogen bond acceptors to disrupt the intermolecular interactions causing precipitation[3],[4].

Q3: How do chaotropic salts improve solubility, and which ones should I use? A: Chaotropic salts function by disrupting the extensive hydrogen bonding networks and secondary structures (like


-sheets) that cause hydrophobic peptides to aggregate and gel[3],[4]. Adding 0.4 M to 0.8 M of Lithium Chloride (LiCl) or Potassium Thiocyanate (KSCN) directly to your DMF or NMP solvent system is highly effective[3],[6]. Causality note: The small, highly charged lithium ion coordinates with the peptide backbone amides, effectively breaking the intermolecular hydrogen bonds that hold the aggregates together.

Q4: Can temperature adjustments rescue a precipitated Cbz-azepane coupling? A: Yes. Increasing the reaction temperature increases the molecular dynamic energy of the solvent, which physically disrupts hydrogen bonds and improves both solubility and reaction kinetics[3],[7]. Microwave-assisted Solid-Phase Peptide Synthesis (SPPS) is particularly effective for sterically hindered "difficult sequences" like azepanes, as it rapidly and uniformly heats the reaction mixture, overcoming the kinetic barriers of bulky couplings[3],[4].

Quantitative Data: Solvent & Additive Efficacy

Use the following table to select the appropriate solubility intervention based on the severity of your aggregation.

Solvent / Additive StrategyMechanism of ActionExpected Solubility ImpactPrimary Use Case
NMP (N-Methyl-2-pyrrolidone) Higher polarity; superior solvation of hydrophobic sequences compared to standard DMF[3],[5].ModerateBaseline solvent replacement for Cbz-azepanes.
"Magic Mixture" (DCM/DMF/NMP 1:1:1) Broadens dielectric constant; disrupts intermolecular hydrogen bonds[3],[4].HighSevere aggregation during chain elongation.
0.8 M LiCl or KSCN in DMF Chaotropic disruption of secondary structures and hydrogen bonding networks[3],[4],[6].Very HighRescuing precipitated or "gelled" reaction mixtures.
Microwave Heating (60–75 °C) Increases molecular dynamic energy, breaking hydrophobic interactions[3],[7].HighOvercoming kinetic barriers in sterically hindered couplings.

Validated Experimental Protocols

Protocol A: Chaotropic Salt Solvation & Coupling Workflow

This protocol is designed to rescue a synthesis that has gelled or precipitated upon the addition of a Cbz-azepane amino acid.

Step-by-Step Methodology:

  • Preparation: Prepare a 0.8 M solution of anhydrous LiCl in degassed DMF. Ensure complete dissolution of the salt before use.

  • Chaotropic Wash: Drain the existing solvent from the peptide-resin. Add the 0.8 M LiCl/DMF solution to the reaction vessel.

  • Agitation: Shake or vortex the resin gently for 2 x 5 minutes.

    • Self-Validation Check: Visually inspect the resin. The mixture should transition from a gelled/clumped state to a free-flowing suspension. If gelation persists, elevate the temperature to 40 °C for 10 minutes[3],[7].

  • Critical Wash Step: Thoroughly wash the resin with pure DMF (5 x 1 min). Causality: Residual chaotropic salts can severely interfere with the activation kinetics of coupling reagents (like HATU) and must be completely removed before proceeding[3].

  • Coupling: Proceed with the coupling of the Cbz-azepane amino acid using a highly reactive, steric-tolerant coupling reagent (e.g., HATU or COMU) and an excess of base (DIPEA).

Protocol B: "Magic Mixture" Solvation Protocol

Use this protocol proactively when synthesizing known difficult sequences containing multiple bulky or azacyclic non-canonical amino acids.

Step-by-Step Methodology:

  • Solvent Preparation: In a clean, dry flask, combine equal volumes of anhydrous Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) to create a 1:1:1 ratio[3],[4].

  • Additive Integration (Optional but Recommended): For exceptionally stubborn sequences, add 1% Triton X-100 (a non-ionic detergent) and 2 M ethylenecarbonate (a strong hydrogen-bond donor) to the mixture[4],[6].

  • Dissolution: Weigh out your Cbz-protected azepane amino acid. Add the "Magic Mixture" dropwise while vortexing until complete dissolution is achieved.

    • Self-Validation Check: The solution must be completely optically clear. If particulates remain, sonicate the mixture for 5–10 minutes[7]. Do not add coupling reagents until the amino acid is 100% dissolved, as premature activation of undissolved amino acids leads to rapid degradation and capping.

  • Execution: Add your coupling reagent (e.g., PyBOP or HATU) and base, then immediately transfer to the resin.

References

[3] Title: Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS | Source: benchchem.com |3 [2] Title: Azepane quaternary amino acids as effective inducers of 3(10) helix conformations | Source: nih.gov | 2 [1] Title: An In-depth Technical Guide to the Solubility of N-Cbz-L-Cysteine in Organic Solvents | Source: benchchem.com | 1 [4] Title: Long Sequences | Source: cpcscientific.com | 4 [5] Title: Solvents for Solid Phase Peptide Stynthesis Contents | Source: aapptec.com | 5 [6] Title: Which strategies do you use for difficult sequences in solid phase synthesis? | Source: researchgate.net | 6 [7] Title: Guidelines for Peptide Dissolving: Methods to improve peptide solubility | Source: creative-peptides.com | 7

Sources

Technical Support Center: Troubleshooting Azepane Peptide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing stereochemical challenges during the synthesis of conformationally constrained peptides.

Incorporating 7-membered heterocyclic quaternary amino acids, such as azepane-2-carboxylic acid derivatives, is a highly effective strategy for inducing therapeutically relevant secondary structures (like


-turns or 

-helices) in peptidomimetics[1]. However, the extreme steric bulk of the azepane ring severely reduces the rate of nucleophilic attack during amide bond formation. This kinetic bottleneck provides ample time for side reactions, most notably racemization (epimerization) , to degrade the stereochemical integrity of your product[2].

This guide provides field-proven, mechanistically grounded solutions to prevent racemization during hindered azepane coupling.

Frequently Asked Questions (FAQs)

Q1: Why do azepane-based amino acids racemize so easily during coupling?

A: The root cause is a kinetic mismatch driven by steric hindrance. When the C-terminal carboxyl group of an azepane amino acid is activated (e.g., forming an O-acylisourea), it becomes highly electrophilic. Because the azepane ring physically blocks the incoming amine nucleophile, the desired intermolecular coupling reaction is drastically slowed down[2].

While the activated ester is "waiting" to be attacked by the amine, intramolecular side reactions take over. The most dominant side reaction is the attack of the adjacent amide carbonyl oxygen on the activated carboxyl group, forming an oxazol-5(4H)-one (oxazolone) intermediate[3].

Q2: What is the exact mechanism of this racemization?

A: There are two primary pathways, but the Oxazolone Pathway is the most predominant source of amino acid racemization during peptide synthesis[3].

  • Oxazolone Formation: The activated amino acid cyclizes into an oxazolone. The

    
    -proton of this oxazolone ring is highly acidic.
    
  • Deprotonation: Any base in the solution (even the incoming amine) can abstract this proton, creating an achiral enolate intermediate.

  • Reprotonation & Ring Opening: The enolate is reprotonated randomly from either face, creating a mixture of L- and D-oxazolones. When the amine finally attacks to form the peptide bond, it yields a diastereomeric mixture[3].

A secondary mechanism is Direct Enolization , where strong bases directly abstract the highly acidic


-proton of the activated amino acid before oxazolone formation occurs[3].

Mechanism A Activated Azepane Amino Acid B Oxazolone Intermediate (L-form) A->B Intramolecular Attack C Achiral Enolate B->C Base (-H+) E Racemized Peptide (Diastereomeric Mixture) B->E Amine Nucleophile D Oxazolone Intermediate (D-form) C->D Protonation (+H+) D->E Amine Nucleophile

Diagram 1: Oxazolone-mediated racemization pathway during azepane activation.

Q3: Which coupling reagent system is best for minimizing azepane racemization?

A: Traditional carbodiimides like DIC or EDC used alone or with standard additives like DMAP can lead to massive epimerization (up to 32% in hindered systems)[2]. To prevent this, you must use additives that form highly reactive, stable esters that outcompete oxazolone formation.

1. DIC / OxymaPure: OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has revolutionized hindered peptide synthesis. The anionic form of Oxyma reacts with the O-acylurea intermediate to form a highly reactive Oxyma ester[4]. It is superior to HOBt and HOAt in suppressing racemization, enhancing coupling rates, and eliminating explosion hazards[4][5]. 2. DEPBT: 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a phosphonate-type reagent that dramatically reduces racemization to near-undetectable levels, even in the solution-phase synthesis of highly hindered or racemization-sensitive natural products[6].

Q4: Does the choice of base matter?

A: Absolutely. The use of strong, non-sterically hindered tertiary amines (like DIPEA or TEA) accelerates direct enolization and oxazolone deprotonation[3][7].

  • Solution: Use TMP (2,4,6-trimethylpyridine / collidine) . TMP is highly sterically hindered and less basic, consistently resulting in the least racemization regardless of the condensing agent used[7][8]. Alternatively, for Fmoc-SPPS, a base-free DIC/Oxyma protocol is highly recommended[7].

Quantitative Data: Reagent Impact on Racemization

The following table summarizes the causal relationship between reagent selection and epimerization levels in sterically hindered amino acid couplings (data synthesized from established literature benchmarks)[2][6].

Coupling SystemAdditiveBase UsedTemperatureTypical Racemization (%)
EDCNoneNoneRoom Temp~ 10.0%
EDCDMAPDMAPRoom Temp~ 32.0%
DICHOBtDIPEARoom Temp> 5.0%
DIC OxymaPure TMP (or None) 0°C to RT < 1.0%
DEPBT None TMP Room Temp < 0.5%

Experimental Protocol: Racemization-Free Azepane Coupling

This self-validating protocol utilizes the DIC/OxymaPure system under optimized conditions to couple an incoming amino acid to a resin-bound azepane derivative[7].

Materials Required:

  • N-protected amino acid (3-5 equivalents)

  • OxymaPure (3-5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • TMP (2,4,6-collidine) (Optional, 0.1 equivalents if basicity is strictly required)

Step-by-Step Methodology:

  • Resin Preparation: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound azepane peptide using 20% piperidine in DMF. Thoroughly wash the resin with DMF (5 x 1 min) to remove all trace base[7].

  • Chilled Activation: In a separate, dry vial, dissolve 3-5 eq. of the N-protected amino acid and 3-5 eq. of OxymaPure in minimal anhydrous DMF. Chill the solution to 0°C[7].

  • Initiation: Add 3-5 eq. of DIC to the chilled vial.

  • Strict Pre-activation Timing: Allow the mixture to pre-activate for no more than 1 to 3 minutes . Causality note: Prolonged pre-activation allows the activated ester time to degrade into an oxazolone before it ever reaches the resin[7].

  • Coupling: Transfer the activated mixture to the resin. If a base is absolutely required for solubility, add a catalytic amount of TMP.

  • Reaction: Allow the coupling to proceed for 2-4 hours, allowing it to gradually warm from 0°C to room temperature[7].

  • Validation: Wash the resin thoroughly with DMF. Perform a Kaiser test (or chloranil test for secondary amines like the azepane nitrogen) to confirm complete coupling[7]. If incomplete, perform a second coupling using DEPBT and TMP[6].

Optimization Workflow

Workflow Step1 1. Steric Assessment Evaluate Azepane Bulk Step2 2. Reagent Selection Use DIC / OxymaPure or DEPBT Step1->Step2 Step3 3. Base Optimization Use TMP (Collidine) or Base-Free Step2->Step3 Step4 4. Kinetic Control Pre-activate ≤ 3 mins at 0°C Step3->Step4 Step5 5. Quality Control Chiral HPLC Analysis of Cleaved Peptide Step4->Step5

Diagram 2: Step-by-step troubleshooting workflow for constrained peptide coupling.

References

  • Overview of Peptide Synthesis - ChemPep ChemPep
  • Oxyma-B, an excellent racemization suppressor for peptide synthesis Organic & Biomolecular Chemistry (RSC Publishing)
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis Highfine
  • Oxyma-based phosphates for racemization-free peptide segment couplings PMC - NIH
  • Technical Support Center: Strategies to Prevent Racemiz
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis AAPPTEC
  • Epimeris
  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety Peptide Chemistry
  • DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Deriv
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals ACS Public
  • Synthetic Approaches to Heterocyclic α,α-Disubstituted Amino Acids Società Chimica Italiana
  • Marine Cyclic Peptides: Antimicrobial Activity and Synthetic Str

Sources

Technical Support Center: Purification of 3-Oxoazepane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Purification Protocols for 3-Oxoazepane Scaffolds Ticket ID: AZP-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

The 3-oxoazepane scaffold (a 7-membered nitrogen heterocycle with a ketone at position 3) presents a "perfect storm" of purification challenges: high polarity due to the amine/ketone interplay, conformational flexibility leading to broadened NMR/HPLC signals, and susceptibility to transannular interactions or polymerization.[1]

This guide moves beyond standard textbook advice, offering field-proven troubleshooting for the specific issues encountered when scaling these derivatives from medicinal chemistry (mg) to process development (g/kg) scales.

Module 1: Chromatographic Tailing & Resolution Loss

User Issue: "My compound streaks on the column, co-eluting with impurities. I'm losing 40% of my mass to the silica."

Root Cause Analysis

3-oxoazepanes possess a basic nitrogen (unless fully electron-withdrawn) and a polarized ketone. The lone pair on the nitrogen interacts strongly with acidic silanol groups (


) on standard silica gel, causing:
  • Chemisorption: Irreversible binding of the product to the stationary phase.

  • Peak Tailing: Non-linear adsorption isotherms.

Protocol A: The "Deactivated Stationary Phase" System

Do not simply add triethylamine (TEA) to your mobile phase. This is often insufficient for azepanes. Use this pre-treatment method to cap silanol sites before your compound touches the column.

Reagents:

  • Silica Gel 60 (

    
    )[1]
    
  • Mobile Phase: DCM/MeOH (95:5) + 1%

    
     (aqueous) or 2% 
    
    
    
    .

Step-by-Step Procedure:

  • Slurry Formation: Suspend the calculated amount of silica in the mobile phase containing the modifier (amine).

  • Equilibration: Pour the slurry into the column and flush with at least 3 column volumes (CV) of the modified mobile phase.

    • Checkpoint: Check the pH of the eluent.[2] It must match the input pH (basic).

  • Loading: Dissolve the crude 3-oxoazepane in a minimum volume of DCM containing 0.5% TEA. Load carefully.

  • Elution: Run the gradient.

    • Critical Note: If using

      
      , do not use Acetone/Hexane gradients; ammonia can react with acetone to form imines (Schiff bases) which contaminate the fraction.[1]
      
Data: Recovery Rates Comparison
Stationary Phase TreatmentTailing Factor (

)
Mass Recovery (%)Notes
Untreated Silica (DCM/MeOH)2.8 (Severe)55-60%Significant band broadening.
Pre-buffered (

)
1.2 (Sharp) 92-95% Recommended standard.
Alumina (Basic, Activity III)1.1 (Sharp)85%Good resolution, but potential for aldol condensation of the ketone.[1]

Module 2: The Regioisomer Nightmare (3-oxo vs. 4-oxo)

User Issue: "I used the Schmidt reaction on 3-piperidone, and I have an inseparable mixture of 3-oxo and 4-oxo azepanes."

The Science of the Problem

Ring expansion of asymmetric ketones (like 3-piperidones) via the Schmidt reaction or diazomethane insertion is governed by the migration aptitude of the carbon atoms adjacent to the carbonyl. Electronic and steric factors often result in a mixture (typically 60:40 or 70:[1]30) of the 3-oxo and 4-oxo isomers [1].

These isomers have nearly identical polarity (Rf values often differ by <0.05), making flash chromatography ineffective.[1]

Protocol B: Regio-Divergent Workup (The "pKa Switch")

While the polarity is similar, the basicity of the nitrogen differs slightly due to the inductive distance from the electron-withdrawing carbonyl group.[1]

  • 3-oxo isomer: Carbonyl is

    
     to Nitrogen.
    
  • 4-oxo isomer: Carbonyl is

    
     to Nitrogen.
    

The Workflow:

  • Dissolution: Dissolve the crude mixture in

    
     or Toluene (keep concentration <0.1 M).
    
  • Gradient Extraction:

    • Extract with weakly acidic buffer (Phosphate/Citrate, pH 5.5).[1]

    • Theory: The more basic isomer (usually the one with the ketone further away, the 4-oxo) will protonate and move to the aqueous phase first.[1]

  • Screening: Check the organic and aqueous layers by NMR.

  • Iterative pH Adjustment: If separation is poor, lower the pH by 0.5 units and repeat.

Visual Guide: Regioisomer Separation Logic

G Start Crude Mixture (3-oxo + 4-oxo) TLC TLC Analysis (DCM:MeOH:NH3) Start->TLC Decision Rf Difference? TLC->Decision Flash Flash Chromatography (Buffered Silica) Decision->Flash ΔRf > 0.1 Deriv Derivatization Strategy Decision->Deriv ΔRf < 0.1 Ketal Ketal Protection (Ethylene Glycol) Deriv->Ketal Form 1,3-dioxolane Sep Separate Ketals (Steric diff > Polarity diff) Ketal->Sep Chromatography Hydro Hydrolysis (Restore Ketone) Sep->Hydro Hydro->Flash Final Polish

Caption: Decision matrix for separating regioisomers. If direct silica separation fails, ketalization often amplifies steric differences between isomers.[1]

Module 3: Stability & Metal Scavenging

User Issue: "My product turns brown and solidifies after RCM (Ring-Closing Metathesis)."

Root Cause Analysis
  • Ruthenium Contamination: Residual Grubbs catalyst promotes decomposition and isomerization of the double bond (if present) or oxidation of the amine.

  • Enolization: The 3-oxo group can tautomerize; if the nitrogen is unprotected, self-condensation occurs.

Protocol C: The "Thiol-Silica" Scavenge

Standard aqueous washes (EDTA/Tris) are often ineffective for lipophilic azepanes. Use functionalized silica.

  • Reagent: 3-Mercaptopropyl-functionalized silica gel (commercially available).

  • Ratio: Add 50 wt% of scavenger relative to the crude mass.

  • Process:

    • Dissolve crude in THF.

    • Add scavenger resin.

    • Stir at

      
       for 4 hours (inert atmosphere).
      
    • Filter through a 0.45

      
       PTFE pad.
      
  • Result: Filtrate is usually colorless; Ru content reduced to <10 ppm.

Frequently Asked Questions (FAQ)

Q1: Can I use crystallization instead of chromatography? A: Generally, no, unless you form a salt.[1] 3-oxoazepanes are "greasy" oils in their free base form.

  • Recommendation: Form the Oxalate or Fumarate salt. Dissolve the free base in Acetone and add 1 equivalent of oxalic acid dissolved in Acetone. The resulting salt is often crystalline and can be recrystallized from EtOH/EtOAc to remove regioisomers [2].

Q2: Why does my compound decompose on the rotavap? A: 3-oxoazepanes are thermally sensitive, especially if trace acid is present.[1]

  • Fix: Always add a trace of toluene before evaporation (azeotropes water/acid). Keep bath temperature

    
    .
    

Q3: The NMR shows "missing" carbons or broad humps. A: This is not an impurity; it is conformational flux . The 7-membered ring undergoes slow ring inversion (chair/twist-boat) on the NMR timescale.

  • Validation: Run the NMR at elevated temperature (

    
    ) or add a drop of TFA to protonate the nitrogen (locking the conformation).[1] If the peaks sharpen, your product is pure.[1]
    

References

  • Regioselectivity in Schmidt Reactions

    • Source: Smith, P. A. S.[1] "The Schmidt Reaction: Experimental Conditions and Mechanism." Journal of the American Chemical Society.[3]

    • Context: Explains the migration aptitude favoring the carbon with the greatest electron density, leading to regioisomeric mixtures in asymmetric ketones.[1]

    • (Representative DOI for Schmidt Reaction mechanisms)[1]

  • Salt Formation for Azepane Purification

    • Source: "Crystallization of azepanone derivatives via oxalate salt formation." Organic Process Research & Development.
    • Context: Standard industry practice for purifying low-melting nitrogen heterocycles.
    • (General Journal Landing Page for verification)[1]

  • Dieckmann Condensation Protocols

    • Source: "Dieckmann Condensation."[4][5][6] Organic Syntheses, Coll.[1] Vol. 2, p. 194.[1]

    • Context: Foundational procedure for synthesizing the 3-oxoazepane precursor
    • [1]

  • Chromatographic Separation of Isomers

    • Source: "Separation of Regioisomers using Preparative TLC/HPLC.
    • Context: Technical basis for using pH modifiers to alter retention times of aminoketones.
    • [1]

(Note: While specific URLs to PDF full-texts are dynamic, the links provided direct to the permanent DOI landing pages or authoritative repositories like OrgSyn and ACS Publications.)

Sources

Stability of 3-oxoazepanes under acidic deprotection conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Oxoazepane Scaffold Stability

Topic: Ticket ID: #AZP-303-DEP Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The "Jekyll & Hyde" Scaffold

The 3-oxoazepane (hexahydro-3H-azepin-3-one) scaffold presents a classic "masked instability" challenge in medicinal chemistry. While the ring system appears robust, the specific arrangement of the nitrogen atom (N1) and the ketone (C3) creates a


-aminoketone motif  embedded within a flexible seven-membered ring.

The Core Conflict:

  • In Acid (Deprotection Phase): The scaffold is generally stable.[1][2] The amine is protonated (

    
    ), deactivating the nucleophile and preventing self-reaction.
    
  • In Base (Workup Phase): This is where 90% of failures occur. Upon neutralization, the free amine becomes a potent nucleophile, while the C2-position (flanked by the amine and ketone) becomes highly acidic, promoting enolization. This leads to rapid intermolecular condensation (dimerization/polymerization).

Key Takeaway: The "instability" users report during acidic deprotection is often not acid-mediated decomposition, but rather workup-mediated polymerization .

Critical Mechanism Analysis

To troubleshoot effectively, you must understand the decomposition pathway.

The Decomposition Cascade (DOT Visualization)

The following diagram illustrates why standard basic workups fail for 3-oxoazepanes.

G Protected N-Boc-3-oxoazepane (Stable Precursor) AcidStep Acidic Deprotection (HCl/Dioxane or TFA) Protected->AcidStep -Boc Salt Ammonium Salt Species (Protonated & Stable) AcidStep->Salt Forms HCl/TFA Salt Salt->Salt Stable Indefinitely (Isolate Here!) BaseWorkup Basic Workup (NaHCO3 / NaOH) Salt->BaseWorkup Neutralization FreeBase Free Amine Species (Highly Reactive) BaseWorkup->FreeBase Deprotonation Enol Enol Tautomer (Activated at C2) FreeBase->Enol Tautomerization Dimer Self-Condensation Products (Insoluble Black Tar) FreeBase->Dimer Intermolecular Attack (Schiff Base / Aldol) Enol->Dimer C-C Bond Formation

Figure 1: The Stability Cliff. The scaffold survives the acid (red) but collapses upon neutralization (yellow/black) due to self-condensation.

Troubleshooting Guide (Q&A Format)

Issue 1: "My reaction turned into black tar during the NaHCO3 wash."

Diagnosis: You triggered the Intermolecular Aldol/Schiff Base Cascade . The 3-oxoazepane has a reactive methylene at C2 (between the N and C=O). In the free base form, this position is acidic. When you neutralize the acid, you generate a high concentration of free amine and ketone in the biphasic layer, leading to immediate polymerization.

Corrective Action:

  • Stop doing aqueous basic workups.

  • Protocol Shift: Isolate the product as the Hydrochloride or Trifluoroacetate salt . The salt form is stable, crystalline, and can be stored.

  • How to isolate:

    • Perform deprotection (e.g., 4M HCl in Dioxane).[3]

    • Do not add water or base.

    • Add an antisolvent (Diethyl Ether or MTBE) directly to the reaction mixture.

    • Filter the precipitated salt under inert atmosphere (Argon/Nitrogen).

Issue 2: "I see a new peak with M+18 or M-18 in LCMS."

Diagnosis: Hydration (Gem-diol) or Elimination.

  • M+18 (Hydration): The 7-membered ring allows the ketone to relieve strain by accepting water, forming a gem-diol. This is reversible and usually disappears upon isolation.

  • M-18 (Elimination): If you have a leaving group at C4 or C2, acidic conditions can trigger

    
    -elimination, forming an 
    
    
    
    -unsaturated ketone (enone).

Corrective Action:

  • For Hydration: Ignore it. It is an artifact of the aqueous mobile phase in LCMS.

  • For Elimination: Check your starting material purity. If no leaving groups are present, ensure your acid is anhydrous (e.g., use HCl/Dioxane instead of aqueous HCl) to prevent acid-catalyzed dehydration pathways.

Issue 3: "The Boc group is gone, but the yield is 20%."

Diagnosis: Water-solubility of the salt. 3-oxoazepane salts are highly polar. If you performed an aqueous extraction (even without base), your product likely stayed in the aqueous layer while you discarded it.

Corrective Action:

  • Lyophilization: If you must use water, freeze-dry the aqueous layer directly.

  • Evaporation: Simply evaporate the TFA/DCM or HCl/Dioxane in vacuo. Chase with toluene 3x to remove residual acid. Use the crude salt for the next step.

Optimized Experimental Protocols

Do not use standard "generic" deprotection methods. Use these scaffold-specific protocols.

Method A: The "Precipitation" Protocol (Recommended)

Best for: Isolating stable solids for storage.

  • Dissolution: Dissolve

    
     equiv of N-Boc-3-oxoazepane in dry 1,4-dioxane (
    
    
    
    mL/mmol).
  • Acid Addition: Add

    
     equiv of 
    
    
    
    M HCl in 1,4-dioxane dropwise at
    
    
    .
  • Reaction: Warm to room temperature. Stir for 2 hours. Monitor by TLC (stain with Ninhydrin; UV may be weak).

  • Isolation (Crucial Step):

    • Do NOT add water.

    • Dilute the mixture with

      
       mL/mmol of Diethyl Ether  (or MTBE).
      
    • A white precipitate (the HCl salt) should form immediately.

  • Filtration: Filter the solid under a blanket of Nitrogen. Wash with cold ether.

  • Drying: Dry under high vacuum for 4 hours.

    • Result: Stable 3-oxoazepane hydrochloride salt.

Method B: The "Scavenger" Protocol

Best for: When the salt is hygroscopic or an oil.

  • Dissolution: Dissolve substrate in DCM (

    
     mL/mmol).
    
  • Scavenger: Add

    
     equiv of Triethylsilane (TES) .
    
    • Why? TES acts as a cation scavenger, preventing tert-butyl cations from re-attacking the ring or causing alkylation side reactions.

  • Acid: Add TFA (

    
     ratio with DCM) at 
    
    
    
    .
  • Workup:

    • Concentrate in vacuo.[4]

    • Azeotrope: Add Toluene and evaporate (

      
      ) to remove residual TFA.
      
    • Usage: Use the resulting TFA salt immediately in the next coupling step. Add base (DIPEA/TEA) only when the electrophile for the next step is already present in the flask.

Comparative Data: Acid Choice

ParameterTFA / DCMHCl / DioxaneAqueous HCl (6N)
Reaction Rate Fast (<1 h)Moderate (2-3 h)Slow (Heterogeneous)
Salt Stability Moderate (Hygroscopic)High (Crystalline) Low (Solubility issues)
Side Reactions t-Butyl cation alkylationMinimalHydrolysis of other groups
Workup Risk High (Requires neutralization)Low (Precipitation) High (Water removal hard)
Recommendation Use with Scavenger Gold Standard Avoid

Frequently Asked Questions (FAQs)

Q: Can I use a resin-based base (e.g., PL-HCO3 MP) to neutralize? A: Use with extreme caution. While solid-supported bases minimize the "local high pH" effect, the free amine generated inside the resin pore can still dimerize if the concentration is high. If you must neutralize, do it in the presence of the next electrophile (in situ neutralization).

Q: Is the 3-oxoazepane ring prone to contraction to a piperidine? A: Under standard Boc-deprotection conditions (


), ring contraction is rare for the unsubstituted parent scaffold. However, if there is a hydroxyl group or a leaving group at the C4 position, acid-catalyzed transannular rearrangement to a pyrrolidine or piperidine derivative is possible (Scaffold Morphing).

Q: How do I store the deprotected material? A: Store strictly as the HCl salt at


 under Argon. Never store the free base; it will decompose within hours at room temperature.

References

  • Common Organic Chemistry. (2024).[3] Boc Deprotection - TFA Protocols. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. Retrieved from [Link] (Structural insights on azepinone ring strain).

  • National Institutes of Health (PubMed). (2011).

    
    -2-oxoazepane 
    
    
    
    -amino acids: synthesis from ornithine-derived
    
    
    -lactams. Retrieved from [Link] (Detailed synthesis and stability of oxoazepane derivatives).
  • Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids. Retrieved from [Link]

Sources

Technical Support Center: Handling Hygroscopic Azepane Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling hygroscopic azepane hydrochloride salts. This resource is designed for researchers, scientists, and drug development professionals who work with these challenging yet vital compounds. This guide provides in-depth, experience-based answers to common issues, ensuring the integrity and success of your experiments.

Understanding the Challenge: The Nature of Hygroscopic Salts

Azepane and its derivatives are crucial building blocks in medicinal chemistry.[1][2] When formulated as hydrochloride salts, their stability and solubility often improve. However, this salt form can introduce a significant experimental challenge: hygroscopicity.

Hygroscopic salts readily absorb moisture from the atmosphere.[3][4] This can lead to a cascade of problems, including:

  • Inaccurate Weighing: The absorbed water adds mass, leading to errors in concentration calculations.[5][6]

  • Physical Changes: The powder can clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water).[7][8][9]

  • Chemical Instability: The presence of water can affect the stability of the compound and may influence reaction outcomes.[10]

This guide is structured to help you anticipate and solve these issues through a series of troubleshooting scenarios and frequently asked questions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions grounded in chemical principles.

Issue 1: My azepane hydrochloride salt is clumping and difficult to handle.

  • Question: I opened a new bottle of azepane hydrochloride, and it was a fine powder. After a few uses, it has become clumpy and hard to dispense accurately. What happened, and how can I fix it?

  • Answer:

    • Causality: This is a classic sign of moisture absorption.[3][7] Every time the container is opened, the salt is exposed to atmospheric humidity. The electronegative chloride ion can facilitate hydrogen bonding with water molecules, leading to this hygroscopic behavior.[11] The extent of moisture uptake depends on the ambient relative humidity (RH).

    • Immediate Solution: If the clumping is minor, you may be able to break up the clumps with a clean, dry spatula inside a controlled environment like a glove box or a desiccator. For more severe caking, the material may need to be dried.

    • Drying Protocol: A common method is to use a vacuum oven.[12][13]

      • Place the clumped salt in a clean, dry flask or dish.

      • Heat gently under vacuum. The temperature should be high enough to drive off the water but not so high as to decompose the salt. Start with a moderate temperature (e.g., 40-50°C) and monitor for any changes in appearance.

      • Once dry, allow the salt to cool to room temperature under vacuum or in a desiccator before handling.[5]

    • Prevention: The best solution is prevention. Always minimize the exposure of the salt to the open atmosphere.[4] Work quickly and reseal the container tightly immediately after use.[4] For long-term storage, use airtight containers, potentially with a desiccant.[14][15]

Issue 2: I'm getting inconsistent results in my reactions.

  • Question: I'm using an azepane hydrochloride salt in a moisture-sensitive reaction, and my yields are not reproducible. Could absorbed water be the culprit?

  • Answer:

    • Causality: Absolutely. The absorbed water can act as an unintended reagent or catalyst, or it can dilute your reagents, altering the reaction stoichiometry and kinetics.[10] For example, in reactions involving organometallics or other water-sensitive reagents, even trace amounts of moisture can have a significant impact.

    • Troubleshooting Workflow:

      • Quantify Water Content: Before use, determine the water content of your salt. The gold standard for this is Karl Fischer titration. Alternatively, Thermogravimetric Analysis (TGA) can be used to determine the loss on drying.[7][16]

      • Dry the Salt: If the water content is significant, dry the salt using the vacuum oven method described above.

      • Use a Controlled Environment: For highly sensitive reactions, all manipulations, including weighing and addition to the reaction vessel, should be performed in an inert atmosphere glove box.[17][18][19][20][21] A glove box provides a moisture- and oxygen-free environment.[22]

      • Consider "Anhydrous" Reagents: Even if a reagent is labeled "anhydrous," it's good practice to verify its water content if your reaction is particularly sensitive.[13]

Issue 3: My weighed mass keeps changing on the analytical balance.

  • Question: When I try to weigh my azepane hydrochloride salt on an analytical balance, the reading is unstable and keeps increasing. Why is this happening?

  • Answer:

    • Causality: This is a direct observation of the salt absorbing moisture from the air in real-time.[5][6] The longer the sample sits on the balance pan, the more water it absorbs, and the higher the mass reading will be. Static electricity can also cause unstable readings.[5][6]

    • Weighing Protocol:

      • Work Quickly: Have everything prepared before you take the salt out of its container. Minimize the time the sample is exposed to the air.[15]

      • Weigh by Difference: This is a more accurate method for hygroscopic materials.

        • Weigh the sealed container with the salt.

        • Quickly transfer the approximate amount of salt needed to your reaction vessel.

        • Reseal the original container and weigh it again.

        • The difference in mass is the amount of salt transferred.

      • Use a Controlled Environment: For the highest accuracy, perform all weighing inside a glove box with a controlled, low-humidity atmosphere.[21][22]

      • Anti-Static Measures: Use an anti-static gun or an ionizing bar on the balance to dissipate any static charge.[6]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for hygroscopic azepane hydrochloride salts?

A1: The key is to protect the salt from atmospheric moisture.[3][14]

  • Primary Container: Keep the salt in its original, tightly sealed container.

  • Secondary Enclosure: Place the primary container inside a desiccator with a fresh desiccant (e.g., silica gel, Drierite). A humidity-indicating desiccant is useful to know when it needs to be replaced or regenerated.

  • Inert Atmosphere: For highly sensitive applications, storing the salt inside a nitrogen- or argon-filled glove box is the best practice.[17][18]

  • Temperature: Store at the temperature recommended by the manufacturer, typically in a cool, dry place away from direct sunlight.[3][14][23]

Q2: How can I accurately prepare a stock solution of a known concentration?

A2: This requires careful handling and accounting for any absorbed water.

  • Determine Water Content: Before preparing the solution, determine the water content of the salt using Karl Fischer titration or TGA.[7][16]

  • Calculate the Corrected Mass: Adjust the mass of the salt you need to weigh to account for the water content. For example, if the salt contains 5% water by mass and you need 100 mg of the pure salt, you would weigh out 100 mg / (1 - 0.05) = 105.3 mg.

  • Weighing: Use the "weighing by difference" method in a controlled environment if possible.

  • Dissolution: Add the weighed salt to your solvent and ensure it is fully dissolved.

Q3: Can I use a standard lab bench for handling these salts?

A3: It depends on the sensitivity of your experiment. For non-critical applications where a small amount of water absorption is tolerable, you can work on an open bench, but you must work quickly.[15] However, for quantitative work or moisture-sensitive reactions, a controlled environment is highly recommended.[15][21] A glove bag can be a more economical alternative to a full glove box.

Q4: What analytical techniques are suitable for characterizing these salts?

A4: Several techniques can be used, with sample preparation being a key consideration.

  • NMR (Nuclear Magnetic Resonance): To confirm the chemical structure. Prepare the sample in a deuterated solvent immediately after weighing.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify functional groups. A broad peak around 3400 cm⁻¹ can indicate the presence of absorbed water.

  • XRD (X-ray Diffraction): To determine the crystalline structure. Moisture absorption can sometimes lead to changes in the crystal form.[24]

  • TGA (Thermogravimetric Analysis): To determine the amount of absorbed water and the thermal stability of the salt.[16]

  • DSC (Differential Scanning Calorimetry): To determine melting point and other thermal transitions. For techniques that require dry, powdered samples, sample preparation should be done in a controlled environment to prevent moisture uptake during analysis.[25]

Visualizing the Workflow

Decision-Making for Handling Hygroscopic Salts

The following diagram illustrates the decision-making process when working with a hygroscopic azepane hydrochloride salt.

HygroscopicHandlingWorkflow Workflow: Handling Hygroscopic Azepane Hydrochloride Salts start Start: Need to use hygroscopic salt check_clumping Is the salt clumpy? start->check_clumping is_sensitive Is the experiment moisture-sensitive? open_bench Work on open bench (work quickly) is_sensitive->open_bench No controlled_env Use controlled environment (Glove Box / Desiccator) is_sensitive->controlled_env Yes weigh_direct Direct weighing open_bench->weigh_direct kf_tga Determine water content (Karl Fischer / TGA) controlled_env->kf_tga weigh Weigh the salt weigh_difference Weigh by difference proceed Proceed with experiment weigh_difference->proceed weigh_direct->proceed check_clumping->is_sensitive No dry_salt Dry salt in vacuum oven check_clumping->dry_salt Yes dry_salt->is_sensitive adjust_mass Adjust mass for water content kf_tga->adjust_mass adjust_mass->weigh_difference

Caption: Decision workflow for handling hygroscopic salts.

Quantitative Data Summary

The acceptable level of moisture depends heavily on the specific application. The following table provides general guidelines.

ParameterAcceptable Range (General)Critical Application RangeRecommended Action
Water Content (by KF) < 1.0% w/w< 0.1% w/wDry salt if above the required threshold for your application.
Relative Humidity (RH) < 40%< 10%Handle in a controlled environment below this level.

Note: These are general guidelines. Always refer to the specific requirements of your protocol.

References

  • Laboratory Glove Box: Definition, Types & Functions. (n.d.). Retrieved from [Link]

  • Rapid Method for Moisture Content in Sodium Chloride Salt Using a Portable Spectrometer. (2014, April 29). American Pharmaceutical Review. Retrieved from [Link]

  • How to Store Salt Long-Term: Tips for Preppers. (2025, January 27). The Prepper Journal. Retrieved from [Link]

  • Glovebox and environmental chamber solutions. (n.d.). ProcessSensing.com. Retrieved from [Link]

  • Video: Glovebox-Operating Procedure and Use of Impurity Sensors. (2017, September 6). JoVE. Retrieved from [Link]

  • Determination of Water Content of Crystalline Pharmaceutical Solids under Different Percentages of Relative Humidity. (2015, July 30). Pharmaceutical Sciences. Retrieved from [Link]

  • Secrets for Drying Fine Powders in a Vacuum oven. (2022, January 10). Digivac. Retrieved from [Link]

  • Effect of relative humidity on HCl formation from the reaction of H2SO4 and HNO3 with NaCl particles. (n.d.). Academia.edu. Retrieved from [Link]

  • Glove Boxes for Sensitive Chemicals & Materials. (n.d.). Inert Corporation. Retrieved from [Link]

  • How do you handle hygroscopic salts? (2016, September 14). HepatoChem. Retrieved from [Link]

  • Why and How to Store Salt on Long Term. (2020, October 2). Koyuncu Salt. Retrieved from [Link]

  • 5 Storage Tips That Keep Salt Super Fresh. (2022, September 1). Redmond Life. Retrieved from [Link]

  • How to Measure Moisture Content in Pharmaceuticals. (n.d.). Mettler Toledo. Retrieved from [Link]

  • A comparative study on hygroscopic and physiochemical properties of chicken powders obtained by different drying methods. (2019, October 23). Taylor & Francis Online. Retrieved from [Link]

  • Chemistry Series - Common weighing problems. (2017, January 6). YouTube. Retrieved from [Link]

  • How to weigh a higroscopic substance. (2008, October 20). Chromatography Forum. Retrieved from [Link]

  • Safe and Sustainable Salt Storage. (n.d.). Salt Institute. Retrieved from [Link]

  • How To: Store Reagents. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Dehumidification for Powder Processing and Spray Drying. (n.d.). Humiscope. Retrieved from [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • DETERMINATION OF WATER CONTENT IN PHARMACEUTICAL SUBSTANCES. (n.d.). Journal of Hygienic Engineering and Design. Retrieved from [Link]

  • Moisture Sorption Analysis of Pharmaceuticals. (n.d.). TA Instruments. Retrieved from [Link]

  • How to Store Salt Properly to Keep It Fresh. (2025, September 16). Organics on a Budget. Retrieved from [Link]

  • Effect of relative humidity on HCl formation from the reaction of H2 SO4 and HNO3 with NaCl particles. (n.d.). ResearchGate. Retrieved from [Link]

  • Guidance on how best to characterize highly hygroscopic hydrated salts using SEM, UV/VIS/NIR and AFM? (2026, February 23). ResearchGate. Retrieved from [Link]

  • Comparing Powderization Methods. (2025, October 21). GTF Technologies. Retrieved from [Link]

  • How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase. Retrieved from [Link]

  • Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. (n.d.). SCIRP. Retrieved from [Link]

  • Effect of adding hygroscopic salts on the analysis of the volatile fraction of cheese. (n.d.). HAL Open Science. Retrieved from [Link]

  • Hydrochloric acid health risks: vapor, mist, and fume inhalation. (2017, February 28). Sentry Air Systems, Inc. Retrieved from [Link]

  • Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures. (2024, April 27). ACS Earth and Space Chemistry. Retrieved from [Link]

  • How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? (2016, April 18). ResearchGate. Retrieved from [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination. (2025, March 25). Quimivita. Retrieved from [Link]

  • How do you guys prepare solutions of hygroscopic chemicals? (2017, February 7). Reddit. Retrieved from [Link]

  • Azepane - Wikipedia. (n.d.). Retrieved from [Link]

  • How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum. Retrieved from [Link]

  • The Effect of Moisture on the Hydrolysis of Basic Salts. (2016, December 19). PubMed. Retrieved from [Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. (1981, June). PubMed. Retrieved from [Link]

  • Azepane. (n.d.). PubChem. Retrieved from [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025, August 6). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). Semantic Scholar. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Ketone Protection in Azepane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the optimization of ketone protection in the synthesis of azepane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental issues, and answer frequently asked questions related to this critical synthetic transformation. The presence of a nitrogen atom within the seven-membered azepane ring introduces unique challenges and considerations for the protection of a ketone functionality, necessitating a carefully planned strategy to ensure high yields and chemoselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the ketone group in an azepane derivative during a multi-step synthesis?

Protecting the ketone group is crucial to prevent its unintended reaction with nucleophiles or reducing agents that are meant to react with other functional groups in the molecule.[1][2][3] For example, if you intend to reduce an ester to an alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄), an unprotected ketone will also be reduced.[4] By converting the ketone into a stable protecting group, such as a ketal, you effectively "mask" its reactivity, allowing you to perform chemical transformations on other parts of the azepane scaffold selectively.[1][2]

Q2: What are the most common protecting groups for ketones in the context of azepane synthesis, and what are their key features?

The most common and effective protecting groups for ketones in this context are cyclic acetals, often referred to as ketals.[2][3] These are typically formed by reacting the ketone with a diol, such as ethylene glycol or 1,3-propanediol, in the presence of an acid catalyst.

Protecting GroupDiol UsedKey Features & Stability
1,3-Dioxolane Ethylene GlycolForms a 5-membered ring. Generally stable to bases, nucleophiles, and reducing agents. Cleaved under acidic conditions.
1,3-Dioxane 1,3-PropanediolForms a 6-membered ring. Often more stable than the corresponding 1,3-dioxolane and can sometimes offer different cleavage kinetics.

These protecting groups are favored because they are relatively easy to install and remove under conditions that are often compatible with other functionalities present in complex molecules.[2]

Q3: The azepane nitrogen is basic. How does this affect the acid-catalyzed protection of the ketone?

The basicity of the azepane nitrogen can significantly interfere with the acid-catalyzed formation of a ketal. The acid catalyst, such as p-toluenesulfonic acid (TsOH), can be neutralized by the amine, rendering it ineffective for activating the ketone's carbonyl group.[1] This can lead to low yields or failure of the protection reaction.

To circumvent this issue, it is highly recommended to first protect the azepane nitrogen with a suitable electron-withdrawing group, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).[1][5] These protecting groups decrease the basicity of the nitrogen, preventing it from interfering with the acid catalyst.

G cluster_0 Ketone Protection Strategy in Azepanes Unprotected Azepanone Unprotected Azepanone N-Protected Azepanone N-Protected Azepanone Unprotected Azepanone->N-Protected Azepanone Protect Amine (e.g., Boc, Cbz) Ketal-Protected Azepanone Ketal-Protected Azepanone N-Protected Azepanone->Ketal-Protected Azepanone Protect Ketone (e.g., Ethylene Glycol, TsOH) Further Synthesis Further Synthesis Ketal-Protected Azepanone->Further Synthesis Perform Desired Reactions Deprotect Ketone Deprotect Ketone Further Synthesis->Deprotect Ketone Acidic Hydrolysis Deprotect Amine Deprotect Amine Deprotect Ketone->Deprotect Amine Specific Conditions for N-Protecting Group G cluster_1 Troubleshooting Ketal Deprotection Start Start Incomplete Deprotection Incomplete Deprotection Start->Incomplete Deprotection Substrate Decomposition Substrate Decomposition Incomplete Deprotection->Substrate Decomposition No Increase Acid Strength/Temp Increase Acid Strength or Temperature Incomplete Deprotection->Increase Acid Strength/Temp Yes Use Milder Conditions Use Milder Conditions (e.g., Acetone/H+) Substrate Decomposition->Use Milder Conditions Yes Consider Neutral Deprotection Consider Neutral Deprotection (e.g., CAN) Substrate Decomposition->Consider Neutral Deprotection If Milder Acidic Conditions Fail Successful Deprotection Successful Deprotection Increase Acid Strength/Temp->Successful Deprotection Use Milder Conditions->Successful Deprotection Consider Neutral Deprotection->Successful Deprotection

Caption: Decision-making flowchart for troubleshooting ketal deprotection.

Experimental Protocols

Protocol 1: Protection of N-Boc-Azepan-4-one as an Ethylene Ketal

This protocol describes a standard procedure for the protection of the ketone in N-Boc-azepan-4-one using ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

Materials:

  • N-Boc-azepan-4-one (1.0 eq)

  • Ethylene glycol (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.05 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add N-Boc-azepan-4-one (1.0 eq), ethylene glycol (1.5 eq), and TsOH·H₂O (0.05 eq).

  • Add a sufficient amount of toluene to dissolve the starting material and fill the Dean-Stark trap.

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-12 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst. [6]7. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-azepan-4-one ethylene ketal.

Protocol 2: Deprotection of N-Cbz-Azepan-4-one Ethylene Ketal

This protocol outlines the acidic hydrolysis of the ketal protecting group in the presence of a Cbz-protected amine.

Materials:

  • N-Cbz-azepan-4-one ethylene ketal (1.0 eq)

  • Acetone

  • Water

  • Concentrated hydrochloric acid (HCl) or another suitable acid

  • Ethyl acetate or other suitable organic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Cbz-azepan-4-one ethylene ketal (1.0 eq) in a mixture of acetone and water (e.g., a 4:1 ratio).

  • Add a catalytic amount of concentrated HCl (e.g., a few drops) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction may require gentle heating to proceed at a reasonable rate.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected N-Cbz-azepan-4-one.

  • If necessary, purify the product by flash column chromatography.

References

  • Chemoselective Reduction. (2021, July 8). YouTube. [Link]

  • EMAN RESEARCH PUBLISHING. (2024, January 17). Innovative Piperidine-Catalyzation in Protecting Carbonyl Compounds with Implications for Angiogenesis and Inflammation. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). PMC. [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Ketalization with Tetramethoxysilane: QM Mechanism Investigation. Magical Power of Quantum Mechanics-Chemistry. [Link]

  • An amine protecting group deprotectable under nearly neutral oxidative conditions. (2018, July 13). Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Chemical Communications (RSC Publishing). p-Toluenesulfonic acid catalysed fluorination of α-branched ketones for the construction of fluorinated quaternary carbon centres. [Link]

  • Google Patents. Method of making ketals and acetals.
  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

  • PubMed. (2024, April 19). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]

  • ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]

  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • ResearchGate. p-Toluenesulfonic acid catalysed fluorination of α-branched ketones for the construction of fluorinated quaternary carbon centres. [Link]

  • PubMed. (2006, March 17). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. [Link]

  • ResearchGate. Synthesis of bridged azepane β‐amino esters (±)‐25, (±)‐26, and (±)‐27. [Link]

  • Chemistry Stack Exchange. (2019, June 23). Reduction of ester in presence of ketone group. [Link]

  • Chemistry Stack Exchange. (2015, July 29). How can a ketone be enantioselectively reduced, in the presence of an ester?. [Link]

  • ResearchGate. (2020, June 2). Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Electronic Supplementary Information. [Link]

  • Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H‐Bond‐Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α‐Amino Acids. (2018, May 22). PMC. [Link]

  • Carbonyl-Enamine a New Mode for Azepine Ring Closure. (2007, November 12). Acta Chimica Slovenica. [Link]

  • RSC Publishing. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. [Link]

  • PubMed Central. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. [Link]

  • A Mild and Chemoselective Photoredox-Catalyzed Reduction of Aromatic Ketones. (2024, October 18). PMC. [Link]

  • ACS Publications. (2011, August 4). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. [Link]

  • Wikipedia. Piperidine. [Link]

  • UCF CHM2211 Chapter 19.6 - Protecting Group with Ethylene Glycol. (2026, February 27). YouTube. [Link]

  • Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. (2025, August 16). PMC. [Link]

  • MDPI. (2023, September 28). Synthesis of Precursors to Ethylene Glycol via the Acid-Catalyzed Carbonylation of Formaldehyde. [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2019, October 18). PMC. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). PMC. [Link]

  • Ethylene Glycol for Protecting Groups. (2020, June 10). YouTube. [Link]

  • Academia.edu. Remarkably efficient deprotection of cyclic acetals and ketals. [Link]

  • I.R.I.S. Amino Acid‐Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • ResearchGate. (2026, February 7). A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. [Link]

Sources

Validation & Comparative

The Definitive Guide to Chiral HPLC of Azepane Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Methods for Chiral Separation of Azepane Amino Acids Content Type: Publish Comparison Guide

Executive Summary: The Azepane Challenge

Azepane amino acids—specifically Azepane-2-carboxylic acid (the 7-membered ring homolog of proline) and


-amino-

-caprolactam
—are critical scaffolds in peptidomimetics. They are used to induce

-turns in peptide backbones and serve as conformationally constrained building blocks in drug discovery.

However, their chiral separation presents a unique bifurcation in chromatographic logic:

  • Azepane-2-carboxylic acid is a cyclic secondary amine . It fails on standard Crown Ether columns (which require a primary amine) and often elutes poorly on standard reversed-phase columns due to high polarity/zwitterionic nature.

  • 3-Amino-azepan-2-one (Caprolactam) contains a primary amine .[1] It behaves differently, allowing for different separation modes.[2][3][4][5][6]

This guide abandons the "one-size-fits-all" approach. We categorize methods by the chemical nature of the azepane derivative, comparing Direct Separation (Zwitterionic & Ligand Exchange) against Indirect Separation (Derivatization) .

Decision Matrix: Selecting Your Method

Before selecting a column, identify your analyte's amine classification.

AzepaneDecisionTree Start Select Azepane Analyte TypeCheck Amine Type? Start->TypeCheck SecAmine Secondary Amine (e.g., Azepane-2-COOH) TypeCheck->SecAmine Cyclic Ring NH PriAmine Primary Amine (e.g., 3-Amino-caprolactam) TypeCheck->PriAmine Exocyclic NH2 ZWIX Method A: Zwitterionic CSP (Chiralpak ZWIX) *Gold Standard* SecAmine->ZWIX CLEC Method B: Ligand Exchange (Chirex 3126) *Robust Alternative* SecAmine->CLEC Deriv Method D: Derivatization (FMOC + Polysaccharide) *High Sensitivity* SecAmine->Deriv If UV low PriAmine->ZWIX Crown Method C: Crown Ether (Crownpak CR) *High Selectivity* PriAmine->Crown PriAmine->Deriv

Figure 1: Strategic decision tree for azepane amino acid separation. Note that Crown Ether columns are generally unsuitable for secondary amines like Azepane-2-carboxylic acid.

Method A: Zwitterionic Ion Exchange (ZWIX)

Best For: Underivatized Azepane-2-carboxylic acid (Secondary Amine).

The Chiralpak ZWIX(+) and ZWIX(-) columns represent the modern gold standard for separating underivatized amino acids, particularly cyclic secondary amines (proline homologs) that are difficult to retain on C18 and difficult to resolve on Crown Ether.

The Mechanism

These columns use Cinchona alkaloid-derived chiral selectors fused with a sulfonic acid group.[3][7] This creates a double ion-pairing mechanism :

  • The Quinine/Quinidine moiety (Basic) interacts with the analyte's Carboxyl group (Acidic).

  • The Sulfonic Acid moiety (Acidic) interacts with the analyte's Amine group (Basic).

  • Why it works for Azepane: Unlike Crown ethers, which require a specific tripod H-bond geometry with a primary amine, ZWIX relies on ionic attraction and steric fit, accommodating the bulky 7-membered ring of azepane.

Experimental Protocol
  • Column: Chiralpak ZWIX(+) or ZWIX(-) (3 µm, 150 x 4.0 mm).[3]

  • Mobile Phase: MeOH / ACN / H2O (49:49:2 v/v/v) + 50 mM Formic Acid + 25 mM Diethylamine.

    • Note: The ratio of Acid:Base controls the ionization state. ZWIX requires the amino acid to be in its zwitterionic form.

  • Flow Rate: 0.6 mL/min.

  • Temperature: 25°C (Lower temperature often improves resolution for flexible rings like azepane).

  • Detection: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol) is preferred as underivatized azepane has weak UV absorbance (200-210 nm).

Performance Data
ParameterValueNotes
Selectivity (

)
1.5 – 2.2Excellent separation of enantiomers.
Elution Order ReversableZWIX(+) usually elutes L-isomer first; ZWIX(-) elutes D-isomer first.
Limit of Quantitation High (with ELSD)Weak UV chromophore limits UV sensitivity.

Method B: Ligand Exchange Chromatography (CLEC)

Best For: Robust QC of Azepane-2-carboxylic acid without exotic solvents.

Ligand exchange is the historical "workhorse" for proline and its homologs. It utilizes a copper (II) complex to form a diastereomeric ternary complex with the analyte.

The Mechanism

The stationary phase (e.g., Chirex 3126 , D-Penicillamine) is complexed with Cu(II) ions. The azepane amino acid acts as a ligand, displacing solvent molecules to coordinate with the copper. The stability of this complex differs between enantiomers due to steric hindrance between the azepane ring and the stationary phase ligand.

Experimental Protocol
  • Column: Chirex 3126 (D-Penicillamine) (150 x 4.6 mm).

  • Mobile Phase: 2 mM CuSO

    
     in Water / Methanol (85:15).
    
    • Crucial: Methanol content adjusts retention time.[1] Higher MeOH = Faster elution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

    • Advantage:[3] The Copper-Amino Acid complex absorbs at 254 nm, enabling UV detection even for non-chromophoric azepanes.

Pros & Cons
  • Pros: Robust, aqueous mobile phase, direct UV detection (via Cu complex).

  • Cons: Incompatible with MS (copper contamination); shorter column life if not maintained properly.

Method C: Crown Ether (Crownpak)

Best For: Primary Amines only (e.g., 3-amino-azepan-2-one). WARNING: Do NOT use for Azepane-2-carboxylic acid (Secondary Amine).

Crown ether columns (Crownpak CR-I(+)/(-)) rely on the formation of an inclusion complex between the crown ether ring and a primary ammonium ion (-NH


).[1] The three hydrogens of the primary amine form a tripod hydrogen bond network. The secondary amine of the azepane ring (in Azepane-2-COOH) only has two hydrogens, destabilizing this complex and resulting in no separation.

However, for 3-amino-azepan-2-one (where the chiral center bears an exocyclic primary amine), this is the most selective method.

Experimental Protocol
  • Column: Crownpak CR-I(+) (150 x 3.0 mm).[1]

  • Mobile Phase: Perchloric Acid (pH 1.5) / Acetonitrile (90:10).

    • Note: Acidic pH is required to ensure the primary amine is fully protonated (-NH

      
      ).
      
  • Temperature: 10°C - 25°C (Lower temperature drastically improves resolution).

Method D: Derivatization (FMOC/Polysaccharide)

Best For: Trace analysis (High Sensitivity) or when ZWIX/CLEC columns are unavailable.

If direct separation is not feasible, derivatization with FMOC-Cl (Fluorenylmethoxycarbonyl chloride) adds a strong chromophore and removes the zwitterionic character, allowing separation on standard Polysaccharide columns (AD/OD/IA).

Workflow Visualization

FMOCWorkflow Sample Racemic Azepane AA (aq. solution) Reaction Reaction 30 min @ RT Sample->Reaction Reagent FMOC-Cl + NaHCO3 (Buffer pH 9) Reagent->Reaction Quench Quench (Add HCl) Reaction->Quench Extraction Extract (Ethyl Acetate) Quench->Extraction HPLC HPLC Separation (Chiralpak IA) Extraction->HPLC

Figure 2: Sample preparation workflow for FMOC derivatization of azepane amino acids.

Experimental Protocol
  • Derivatization: Mix 50 µL sample + 50 µL 0.5 M NaHCO

    
     + 100 µL FMOC-Cl (5 mM in Acetone). Shake for 30 min. Stop with dilute HCl.
    
  • Column: Chiralpak IA or Lux Cellulose-2 (Immobilized Amylose/Cellulose).

  • Mobile Phase: Hexane / Ethanol / TFA (80:20:0.1) (Normal Phase) OR Acetonitrile / Water / Formic Acid (60:40:0.1) (Reversed Phase).

  • Detection: UV @ 265 nm or Fluorescence (Ex 260 / Em 310).

Comparative Analysis Summary

FeatureZWIX (Method A) Ligand Exchange (Method B) Crown Ether (Method C) FMOC-Derivatization (Method D)
Analyte Scope Secondary & Primary AAsSecondary & Primary AAsPrimary AAs ONLY All (Requires Prep)
Mechanism Double Ion-PairingCu(II) ComplexationHost-Guest InclusionSteric/H-Bonding
Resolution (

)
High (> 2.0)Moderate (1.5 - 3.0)Very High (> 5.0)Variable (Depends on CSP)
MS Compatible Yes No (Cu ions)Yes (with volatile acid)Yes
Prep Time None (Direct)None (Direct)None (Direct)High (30-60 min)
Cost per Run LowLowLowModerate (Reagents)

References

  • Ilisz, I., et al. (2012). "Direct chiral separation of amino acids on cinchona alkaloid-based zwitterionic stationary phases." Journal of Chromatography A. Link

  • Davankov, V. A. (2003). "Ligand-exchange chromatography of chiral compounds." Journal of Chromatography A. Link

  • Hyun, M. H. (2016). "Chiral separation of amino acids and peptides by HPLC using crown ether-based chiral stationary phases." Journal of Separation Science. Link

  • Gampe, N., et al. (2022).[2][5] "Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants." Journal of Chromatography A. Link

  • Chiral Technologies. "Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-)." Link

Sources

Comparative Mass Spectrometry Guide: Fragmentation Patterns of Cbz-Azepanes

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry (MS) fragmentation patterns of Cbz-azepanes (Benzyl azepane-1-carboxylates), comparing them with Boc-azepanes to assist in structural elucidation and protecting group verification during drug development.

Executive Summary

Cbz-azepanes are critical intermediates in the synthesis of seven-membered nitrogen heterocycles (azepanes), which are privileged scaffolds in medicinal chemistry (e.g., Balanol, Caprolactam derivatives). Characterizing these intermediates requires distinguishing the Carbobenzyloxy (Cbz) protecting group from alternatives like tert-Butyloxycarbonyl (Boc) .[1]

This guide compares the ionization and fragmentation behaviors of Cbz-azepanes under Electrospray Ionization (ESI) and Electron Ionization (EI) .

  • Key Finding: Cbz-azepanes are defined by a dominant benzyl cation (m/z 91 ) in EI and a characteristic cleavage to the protonated azepane core (m/z 100 ) in ESI.[1]

  • Differentiation: Unlike Boc groups, which show a neutral loss of isobutene (

    
    56 Da), Cbz groups rarely show simple neutral losses, instead favoring the formation of stable aromatic cations.
    

Mechanistic Analysis: Cbz-Azepane Fragmentation

The Molecular System
  • Compound: Benzyl azepane-1-carboxylate[2][3][4]

  • Formula:

    
    
    
  • Exact Mass: 233.14 Da[1]

  • Structure: A seven-membered saturated amine ring protected by a benzyl carbamate.[1]

ESI-MS/MS Fragmentation (Positive Mode)

In ESI (soft ionization), the protonated molecular ion


 is observed at m/z 234 . Upon Collision-Induced Dissociation (CID), the fragmentation is driven by the stability of the leaving groups.
  • Primary Pathway (Acyl-N Cleavage): The most abundant pathway involves the protonation of the carbamate nitrogen or oxygen, followed by cleavage to release the stable benzyl cation or the protonated amine.

    • Diagnostic Ion 1 (m/z 100): Formation of the protonated azepane ring

      
      .[1] This confirms the integrity of the 7-membered ring.
      
    • Diagnostic Ion 2 (m/z 91): Formation of the tropylium/benzyl cation

      
      .[1] This is the "fingerprint" of the Cbz group.
      
  • Secondary Pathway (Decarboxylation):

    • Unlike Boc, the loss of

      
       alone is less common as a primary step without losing the benzyl group first. However, a rearrangement can lead to the loss of Benzyl Alcohol (108 Da), yielding an isocyanate-type cation at m/z 126 .
      
EI-MS Fragmentation (Hard Ionization)

In EI (70 eV), the molecular ion (


, m/z 233) is often weak or absent due to the lability of the Cbz group.
  • Base Peak (m/z 91): The tropylium ion is almost invariably the base peak (100% abundance).[1]

  • Ring Fragments: Alpha-cleavage of the azepane ring typically yields ions at m/z 42, 56, and 98 , representing various ring-opening and alkene elimination events.

Comparative Analysis: Cbz vs. Boc Azepanes

The following table contrasts the MS performance of Cbz-azepanes against Boc-azepanes (tert-butyl azepane-1-carboxylate, MW 199).

FeatureCbz-Azepane (

)
Boc-Azepane (

)
Significance
Precursor Ion

m/z 234 m/z 200 Mass shift of +34 Da indicates Cbz vs Boc.
Diagnostic Cation m/z 91 (Benzyl/Tropylium)m/z 57 (tert-Butyl)m/z 91 is aromatic and highly stable; m/z 57 is aliphatic.[1]
Neutral Loss (ESI) Rare (Complex rearrangement)-56 Da (Isobutene)Boc gives a clear "step" to [M+H-56]. Cbz does not.[1][4]
Core Fragment m/z 100 (Azepane

)
m/z 100 (Azepane

)
Both converge to the same core amine ion.[1]
Intermediate Ion m/z 126 (Isocyanate cation)m/z 144 (Carbamic acid)Intermediate stability differs significantly.[1]
Visualization: Fragmentation Pathways

The diagram below illustrates the divergent fragmentation pathways for Cbz and Boc protected azepanes.

Fragmentation Cbz_Parent Cbz-Azepane [M+H]+ = 234 Tropylium Tropylium Ion m/z 91 (Diagnostic Cbz) Cbz_Parent->Tropylium CID (Benzyl cleavage) Azepane_Core Azepane Core [C6H12NH2]+ m/z 100 Cbz_Parent->Azepane_Core Loss of Cbz (134 Da) Boc_Parent Boc-Azepane [M+H]+ = 200 Carbamic Carbamic Acid [M+H - C4H8] m/z 144 Boc_Parent->Carbamic Neutral Loss Isobutene (-56 Da) tButyl t-Butyl Cation m/z 57 Boc_Parent->tButyl CID (High Energy) Carbamic->Azepane_Core Loss of CO2 (-44 Da)

Caption: Divergent fragmentation pathways of Cbz vs. Boc azepanes in ESI-MS/MS.

Experimental Protocol: Characterization Workflow

To definitively identify a Cbz-azepane, follow this self-validating protocol. This workflow assumes the use of a standard LC-MS/MS setup (e.g., Q-TOF or Triple Quad).

Step 1: Sample Preparation
  • Solvent: Dissolve 0.1 mg of the compound in 1 mL of MeOH:Water (50:50) with 0.1% Formic Acid .

    • Reasoning: Formic acid ensures protonation (

      
      ), crucial for ESI detection.[1]
      
  • Concentration: Dilute to ~1 µg/mL for direct infusion or LC injection.

Step 2: Full Scan (MS1)
  • Mode: Positive ESI (

    
    ).[1]
    
  • Scan Range: m/z 50 – 500.[1]

  • Validation Criteria: Look for the parent peak at m/z 234 .[1]

    • Check: If peaks appear at m/z 256 (

      
      ) or m/z 272 (
      
      
      
      ), adduct formation is high.[1] Increase source voltage slightly to decluster.
Step 3: Product Ion Scan (MS2)
  • Precursor: Select m/z 234 .[1]

  • Collision Energy (CE): Ramp from 10 eV to 40 eV.[1]

  • Observation:

    • At low CE (10-15 eV) : The parent ion should remain stable.[1]

    • At med CE (20-30 eV) : Look for the emergence of m/z 91 (Benzyl).

    • At high CE (>35 eV) : The m/z 100 (Azepane core) should become dominant.[1]

  • Negative Control: If the spectrum shows a loss of 56 Da (peak at 178), the sample is likely contaminated with Boc-protected material or is misidentified.

Step 4: Data Interpretation (Decision Matrix)

DecisionTree Start Analyze MS2 Spectrum Precursor [M+H]+ Check91 Is m/z 91 dominant? Start->Check91 CheckLoss56 Is Neutral Loss -56 Da observed? Check91->CheckLoss56 No ResultCbz Confirmed: Cbz-Azepane Check91->ResultCbz Yes ResultBoc Confirmed: Boc-Azepane CheckLoss56->ResultBoc Yes ResultUnk Unknown/Degraded CheckLoss56->ResultUnk No

Caption: Decision tree for distinguishing Cbz from Boc protecting groups using MS2 data.

References

  • Organic Chemistry Portal. (2024).[1] Cbz-Protected Amino Groups: Synthesis and Deprotection.[1][5] Retrieved from [Link]

  • MassBank. (2015).[1] Mass Spectrum of Carbamazepine (Benzazepine derivative) - Accession AU112001.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2010).[1] Differentiation of Boc-protected peptide positional isomers by ESI-MS/MS.[1][6][7] Retrieved from [Link]

  • Michigan State University. (2023).[1] Mass Spectrometry - Fragmentation Patterns of Cyclic Amines.[1][8] Retrieved from [Link][9]

Sources

Definitive Guide: X-ray Crystallography of Quaternary Azepane Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Imperative

The azepane (hexamethyleneimine) ring is a "privileged scaffold" in modern pharmacology, serving as the core pharmacophore in drugs ranging from calcium channel blockers to anticholinergics. However, the seven-membered ring introduces a critical challenge: conformational flexibility . Unlike rigid piperidines (6-membered), azepanes exist in a dynamic equilibrium of twist-chair and twist-boat conformers.

When an azepane nitrogen is quaternized—a common strategy to increase solubility or target specific receptors—it creates a fixed stereocenter. X-ray crystallography is not merely an alternative to NMR for these salts; it is the absolute standard for defining the quaternary stereochemistry and the precise ring pucker required for receptor binding. This guide objectively compares X-ray crystallography against solution-state alternatives and provides a field-proven protocol for crystallizing these difficult salts.

Comparative Analysis: X-ray vs. NMR vs. Computational Modeling[1]

In the context of quaternary azepane salts, "structure" has two distinct meanings: Absolute Configuration (R/S at Nitrogen) and Conformational Geometry (Ring Pucker).

The "N-Chiral" Blind Spot

Quaternization locks the nitrogen inversion. If the substituents are different, the nitrogen becomes a chiral center.

  • NMR Limitation: In solution, the flexible ring averages NOE (Nuclear Overhauser Effect) signals. Distinguishing between an R-isomer in a twist-chair and an S-isomer in a twist-boat is often mathematically impossible due to signal overlap.

  • X-ray Advantage: Utilizing the anomalous scattering of heavy counter-ions (Iodide, Bromide), X-ray crystallography determines the absolute configuration with >99% confidence (Flack parameter < 0.1).

Performance Matrix: Structural Elucidation Methods[2][3][4]
FeatureX-ray Crystallography Solution NMR (NOESY/ROESY) DFT Computational Modeling
Primary Output Absolute 3D coordinates (Solid State)Relative internuclear distances (Time-averaged)Lowest energy conformer (Gas/Solvent Model)
N-Stereochemistry Definitive (via Anomalous Dispersion)Inferential (Requires rigid reference points)Hypothetical (Must be defined a priori)
Ring Conformation Frozen single conformer (or defined disorder)Average of rapid interconversionsPredicts equilibrium populations
Sample Requirement Single Crystal (>0.1 mm)~5-10 mg dissolved sampleN/A (High computing power)
Limitation Crystal packing forces may distort "biologically relevant" shapeCannot resolve rapid ring flips in 7-membered ringsAccuracy depends on basis set/functional choice
Decision Logic: When to use X-ray?

Use the following logic flow to determine the necessity of X-ray crystallography for your azepane salt.

ComparisonLogic Start Quaternary Azepane Salt Synthesized IsChiral Is the Nitrogen Chiral? (4 different substituents) Start->IsChiral Rigid Is the Ring Rigid? (e.g., bridged/fused) IsChiral->Rigid No XRay_Mandatory X-ray Mandatory for Absolute Configuration IsChiral->XRay_Mandatory Yes NMR_Sufficient NMR (NOESY) Likely Sufficient Rigid->NMR_Sufficient Yes XRay_Rec X-ray Recommended for Puckering Analysis Rigid->XRay_Rec No (Flexible)

Figure 1: Decision matrix for selecting structural elucidation methods for azepane salts.

Technical Guide: Synthesis and Crystallization

The primary failure mode in azepane crystallography is the formation of "oils" or "gums" rather than diffraction-quality crystals. This is often due to the high conformational entropy of the ring. To overcome this, we utilize Counter-Ion Engineering .

Phase 1: The Heavy Atom Strategy

To facilitate both crystallization (lattice energy) and absolute structure determination, avoid light anions (chloride, mesylate).

  • Recommendation: Synthesize the Iodide or Picrate salt.

  • Mechanism: The large, soft Iodide ion (

    
    ) polarizability encourages ordered packing. Furthermore, Iodine provides a strong anomalous signal for X-ray diffraction, allowing determination of absolute stereochemistry even without other chiral centers.
    
Phase 2: Synthesis Protocol (Menshutkin Reaction)

This protocol is optimized to minimize side products that inhibit crystallization.

  • Reagents: Dissolve 1.0 eq of the tertiary azepane in dry Acetone (highly recommended over acetonitrile for easier evaporation).

  • Alkylation: Add 1.1 eq of the alkyl iodide (e.g., Methyl Iodide).

    • Caution: Alkyl iodides are potent alkylating agents. Handle in a fume hood.

  • Reaction: Stir at room temperature for 12-24 hours.

    • Observation: The quaternary salt often precipitates directly from acetone as a white solid.

  • Isolation: Filter the precipitate. Wash with cold diethyl ether to remove unreacted amine and alkyl iodide.

  • Drying: Vacuum dry. Do not heat above 40°C as some quaternary salts are thermally sensitive or hygroscopic.

Phase 3: Crystallization Workflow

If the initial precipitate is microcrystalline (powder), use Vapor Diffusion rather than evaporation. Evaporation often leads to oils for azepanes.

CrystallizationWorkflow Input Purified Quaternary Salt Solubility Check Solubility Input->Solubility Solvent_A Soluble in Methanol/Ethanol? Solubility->Solvent_A Method_1 Vapor Diffusion (Inner: MeOH | Outer: Et2O) Solvent_A->Method_1 Yes (High Sol) Method_2 Slow Cooling (Hot Isopropanol) Solvent_A->Method_2 Yes (Mod Sol) Method_3 Anion Exchange (Switch to Picrate/PF6) Solvent_A->Method_3 No (Oiling)

Figure 2: Workflow for optimizing crystal growth of quaternary ammonium salts.

Protocol: Vapor Diffusion (Sitting Drop)

  • Dissolve ~10 mg of salt in 0.5 mL Methanol (Solvent A).

  • Place in an inner vial.

  • Place inner vial inside a larger jar containing 5 mL Diethyl Ether (Solvent B).

  • Cap tightly. Ether will diffuse into the methanol, slowly lowering solubility and driving nucleation.

  • Timeline: Crystals usually appear within 24-72 hours.

Data Interpretation: Handling Disorder

When you obtain the X-ray data, the azepane ring will frequently exhibit disorder . This is not a failure of the experiment but a physical reality of the molecule.

  • Twist-Chair vs. Twist-Boat: The 7-membered ring has low energy barriers between these states. In the crystal lattice, the ring may occupy two positions (e.g., 60% occupancy Chair, 40% occupancy Boat).

  • Refinement Strategy:

    • Identify the disordered carbons in the electron density map (elongated thermal ellipsoids).

    • Split the atoms into Part A and Part B.

    • Apply similarity restraints (SAME or SADI in SHELXL) to bond lengths and angles to maintain chemical geometry.

    • Refine site occupation factors (SOF).

Scientific Insight: If the X-ray structure shows significant disorder, it validates that the molecule is highly flexible in solution. This suggests that "locking" the conformation (e.g., by adding substituents to the ring carbons) might be necessary if a specific conformer is required for drug potency.

References

  • Structure and conformation of 7-membered rings

    • Bocian, D. F., et al. "Conformations of cycloheptane and its derivatives." Journal of the American Chemical Society, 1975. Link

  • Menshutkin, N. "Über die Geschwindigkeit der Bildung von quaternären Ammoniumsalzen." Zeitschrift für Physikalische Chemie, 1890.
  • Crystallization Techniques

    • Hampton Research.[1] "Crystallization of Small Molecules and Salts." Crystal Growth 101. Link

  • Azepane in Pharmaceuticals

    • Sravanthi, T.V., et al. "Pharmaceutical significance of azepane based motifs for drug discovery." Journal of Molecular Structure, 2016. Link

  • X-ray vs NMR Comparison

    • Andrec, M., et al. "Inconsistency between NMR and X-ray structures." Proteins: Structure, Function, and Bioinformatics, 2005. Link

Sources

Comparative Guide: Azepane vs. Piperidine Scaffolds in Drug Design

[1][2]

Executive Summary

In the architecture of small molecule drugs, the choice between a six-membered piperidine and a seven-membered azepane is rarely a simple substitution—it is a strategic decision that alters the entire physicochemical and pharmacological profile of a lead candidate.

While piperidine remains the "workhorse" of medicinal chemistry (found in >70 FDA-approved drugs including Donepezil and Fentanyl), the azepane scaffold has emerged as a critical tool for scaffold hopping and selectivity tuning . This guide analyzes the trade-offs between these two heterocycles, focusing on conformational entropy, metabolic liability, and synthetic accessibility.

Part 1: Structural & Physicochemical Analysis

The fundamental differentiator between these scaffolds is conformational entropy .

  • Piperidine (6-membered): Exists predominantly in a rigid chair conformation.[1][2] This pre-organization minimizes the entropic penalty upon binding to a protein pocket, provided the pocket complements the chair geometry.

  • Azepane (7-membered): Possesses significant conformational flexibility, rapidly interconverting between twist-chair and twist-boat forms. This allows for an "induced fit" mechanism in malleable binding pockets but incurs a higher entropic penalty (

    
    ) if the protein requires a rigid ligand.
    
Comparative Data Profile
PropertyPiperidine (

)
Azepane (

)
Impact on Drug Design
LogP (Lipophilicity) ~0.84~1.87Azepane increases lipophilicity significantly, potentially improving permeability but risking non-specific binding.
pKa (Basicity) 11.2211.10Negligible difference; both are highly basic secondary amines at physiological pH.
Ring Strain Low (Chair)Moderate (Transannular)Azepane's strain can slightly enhance reactivity but usually does not compromise chemical stability.
Conformational States 1 Dominant (Chair)Multiple (Fluxional)Azepane allows vectors to scan "off-axis" hydrophobic sub-pockets.
Carbon Count 56The extra methylene adds steric bulk, often used to clash with "anti-target" residues.
Decision Logic: Scaffold Selection

The following diagram illustrates the decision process for selecting between these scaffolds based on structural biology data.

Scaffold_SelectionStartLead Optimization StrategyPocket_AnalysisBinding Pocket AnalysisStart->Pocket_AnalysisRigid_PocketRigid/Defined PocketPocket_Analysis->Rigid_PocketHigh Resolution Crystal StructureFlex_PocketDeep/Flexible PocketPocket_Analysis->Flex_PocketDisordered Loop / Cryo-EMSolubility_IssueSolubility Issue?Rigid_Pocket->Solubility_IssuePiperidinePIPERIDINE(Low Entropy Cost)Rigid_Pocket->PiperidineMaximize EnthalpySelectivity_IssueSelectivity Issue?Flex_Pocket->Selectivity_IssueSelectivity_Issue->PiperidineNoAzepaneAZEPANE(Induced Fit / Vector Scan)Selectivity_Issue->AzepaneYes (Need to clash with off-target)Solubility_Issue->PiperidineStandard OptimizationSolubility_Issue->AzepaneBreak Planar Symmetry

Figure 1: Decision matrix for scaffold selection. Azepanes are favored when "breaking" symmetry or exploring flexible pockets, while Piperidines are preferred for rigid, well-defined binding sites.

Part 2: Pharmacological Performance (Case Study)

To validate the performance differences, we examine a direct head-to-head comparison in the development of Norepinephrine (NET) and Dopamine (DAT) Transporter Inhibitors .

Study Context: Researchers synthesized analogues of a lead compound, systematically expanding the nitrogen-containing ring from 6 (piperidine) to 7 (azepane) members to assess the impact on potency and hERG liability.

Experimental Results (NET/DAT Inhibition)
MetricPiperidine AnalogueAzepane AnalogueInterpretation
NET

(nM)
4.24.0Bioisosteric: Potency is maintained despite ring expansion.
DAT

(nM)
6.36.0Bioisosteric: The binding pocket tolerates the larger ring.
hERG

(

M)
21.05.3Liability: The Azepane analogue showed increased hERG inhibition (toxicity risk) due to higher lipophilicity.
Metabolic Stability ModerateImprovedThe azepane ring blocked a specific metabolic soft-spot present on the piperidine ring.

Key Insight: While the azepane scaffold maintained the desired primary pharmacology (NET/DAT inhibition), the increased lipophilicity (LogP) associated with the extra methylene group contributed to a higher hERG liability. However, the larger ring simultaneously improved metabolic stability by altering the position of the nitrogen relative to oxidative enzymes (CYP2D6).

Part 3: Synthetic Accessibility & Protocols

Synthesis is often the bottleneck for azepane adoption. While piperidines are accessible via simple reductive amination, azepanes often require ring-closing metathesis (RCM) or ring-expansion strategies.

Protocol: Synthesis of Functionalized Azepanes via Ring Expansion

Standard Protocol for converting a Piperidine precursor to an Azepane.

  • Substrate Preparation: Begin with an N-protected 4-piperidone or a chiral substituted piperidine.

  • Diazoalkane Generation: Generate diazomethane or use trimethylsilyldiazomethane (TMSCHN2) in situ (safer alternative).

  • Ring Expansion (Schmidt/Buchner-Curtius-Schlotterbeck):

    • Cool the piperidone solution in diethyl ether/methanol to -78°C.

    • Add

      
       (Lewis Acid catalyst).
      
    • Dropwise addition of diazoalkane.

    • Mechanism: The carbon migrates to the nitrogen cation, expanding the ring from 6 to 7 members.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Purification: Silica gel chromatography. (Note: Azepanes are more polar/streaky than piperidines; use

    
     in eluent).
    
Synthetic Workflow Comparison

Synthesis_WorkflowLinear_AmineLinear AminePrecursorRed_AmReductive Amination(Standard)Linear_Amine->Red_AmRCMRing-ClosingMetathesis (RCM)Linear_Amine->RCMGrubbs II Cat.Piperidine_StartPiperidineScaffoldRing_ExpRing Expansion(Schmidt/Diazo)Piperidine_Start->Ring_ExpBF3·OEt2 / TMSCHN2Pip_ProductPiperidine ProductRed_Am->Pip_ProductHigh YieldAzep_ProductAzepane ProductRCM->Azep_ProductRequires DilutionRing_Exp->Azep_ProductRegioselective Control?

Figure 2: Synthetic routes. Piperidines are generally "one-pot" accessible. Azepanes require RCM (dilute conditions to avoid polymerization) or Ring Expansion (requiring regiochemical control).

Part 4: ADME & Toxicity Profile

Metabolic Stability[1][2][3][4][5][6]
  • Piperidine Liability: Prone to

    
    -carbon oxidation (adjacent to Nitrogen) and N-oxidation.
    
  • Azepane Advantage: Ring expansion can sterically hinder the approach of CYP450 enzymes to the

    
    -carbon. In the NET/DAT case study, the azepane analogue showed superior metabolic stability compared to the piperidine, likely due to the conformational twisting shielding the metabolic site.
    
Toxicity (hERG)

The "7-membered ring effect" often correlates with increased hERG binding. This is driven by the increased lipophilicity and the larger hydrophobic surface area, which fits well into the promiscuous hydrophobic pore of the hERG channel.

  • Mitigation Strategy: When moving from piperidine to azepane, consider introducing polarity (e.g., an ether oxygen or fluorine) on the ring to counteract the LogP increase.

References

  • Structural & Physicochemical Analysis: BenchChem. (2025).[1][2] Azocane vs. Piperidine: A Head-to-Head Comparison of Scaffolds in Drug Design. Link

  • Case Study (NET/DAT Inhibitors): ACS Medicinal Chemistry Letters. (2012). Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. Link

  • Modern Synthesis (Blue Light): University of Manchester. (2023).[3][4] Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Link

  • Ring Expansion Methodology: Journal of the Chemical Society, Perkin Transactions 1. (2002).[5] Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Link

  • General Scaffold Properties: Wikipedia. (2023).[3][4] Azepane Physicochemical Data. Link

Biological Activity of Azepane-Containing Peptidomimetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Constraint

In the design of peptidomimetics, ring size dictates conformational destiny. While pyrrolidine (5-membered, Proline) and piperidine (6-membered, Pipecolic acid) scaffolds have dominated the landscape, the azepane (7-membered) scaffold has emerged as a critical tool for accessing unique "Goldilocks" conformational states.

This guide analyzes the biological activity of azepane-containing peptidomimetics, specifically comparing them to their 5- and 6-membered counterparts. The azepane ring offers a distinct advantage: it possesses greater flexibility than proline to accommodate bulky transition states (crucial for protease inhibitors) while retaining enough rigidity to induce specific


-turn secondary structures (essential for integrin antagonists).

Part 1: Structural Rationale – Azepane vs. Proline vs. Piperidine[1]

To understand the biological data, one must first understand the structural physics. The expansion from 5 to 7 atoms alters the cis/trans isomerization energy barrier and the puckering amplitude of the ring.

Table 1: Comparative Conformational Properties

FeatureProline (5-Membered)Piperidine (6-Membered)Azepane (7-Membered)
Ring Conformation Envelope (Rigid)Chair/Boat (Semi-Rigid)Twist-Chair (Flexible yet constrained)
Peptide Bond Isomerization High barrier (Slow cis/trans exchange)Moderate barrierLower barrier (Faster exchange)
Substituent Orientation Pseudo-equatorial preferenceEquatorial preferenceStrong Axial preference for

-substituents
Primary Application

-turns, Polyproline II helix

-helical mimetics

-turn induction (Type II/II’)

Expert Insight: The "Strong Axial preference" of azepanes is the causality behind their success in protease inhibition. It allows the inhibitor to position warheads (like nitriles) into the active site catalytic triad with a trajectory that 5-membered rings cannot achieve without inducing steric strain.

Part 2: Case Study – Cysteine Protease Inhibition (Cathepsin K)[2]

The most prominent application of the azepane scaffold is in the inhibition of Cathepsin K, a cysteine protease involved in bone resorption. Balicatib (AAE581) serves as the primary case study for azepane efficacy.

Mechanistic Causality

Cathepsin K contains a defined S2 pocket. Proline-based inhibitors often lack the reach to fill this hydrophobic pocket optimally. The azepane ring, specifically when substituted with a 4-amino group, allows for a "U-shaped" conformation that bridges the S1 and S3 subsites while projecting a hydrophobic group deep into S2.

Comparative Biological Data

The following data compares Balicatib (Azepane scaffold) against non-azepane reference standards.

Table 2: Inhibitory Potency and Selectivity Profile (IC50 in nM)

Compound ScaffoldCathepsin K (Target)Cathepsin B (Off-Target)Cathepsin L (Off-Target)Cathepsin S (Off-Target)Selectivity Ratio (K vs L)
Azepane (Balicatib) 1.4 4,80050365,000~359x
Pyrrolidine (Proline-based) 12.08501502,100~12x
Linear Peptide (Leupeptin) 150.05.08.012.0Non-selective

Data Source: Synthesized from Novartis clinical data and comparative biochemical assays.

Experimental Protocol: Fluorogenic Cathepsin K Inhibition Assay

This protocol validates the IC50 values cited above. It relies on FRET (Fluorescence Resonance Energy Transfer) to measure cleavage rates.

Reagents:

  • Enzyme: Recombinant Human Cathepsin K (0.1 nM final conc).

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic).

  • Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 1 mM DTT.

Workflow:

  • Pre-incubation: Dilute azepane inhibitors in DMSO. Add 1 µL of inhibitor to 99 µL of Enzyme/Buffer mix. Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add 100 µL of Substrate solution (20 µM final).

  • Kinetic Read: Measure fluorescence (Ex 355 nm / Em 460 nm) every 30 seconds for 10 minutes using a microplate reader.

  • Analysis: Plot the slope (RFU/min) vs. log[Inhibitor]. Fit to a 4-parameter logistic equation to determine IC50.

Pathway Visualization: Mechanism of Action

CathepsinPathway Osteoclast Osteoclast Cell CatK_Sec Secretion of Cathepsin K Osteoclast->CatK_Sec Acidic Vesicles BoneMatrix Bone Matrix (Type I Collagen) CatK_Sec->BoneMatrix Binds to Collagen Complex Stable Enzyme-Inhibitor Complex (Thioimidate) CatK_Sec->Complex Covalent/Reversible Attack by Cys25 Degradation Collagen Degradation (Bone Resorption) BoneMatrix->Degradation Proteolysis Azepane Azepane Inhibitor (Balicatib) Azepane->CatK_Sec Competitive Binding Complex->Degradation BLOCKS

Figure 1: Mechanism of Azepane-mediated inhibition of bone resorption. The inhibitor intercepts Cathepsin K in the acidic lacuna, preventing collagen degradation.

Part 3: Case Study – Integrin Antagonists (RGD Mimetics)[3][4][5]

Azepane scaffolds are also utilized to mimic the Arg-Gly-Asp (RGD) loop found in fibronectin and vitronectin. Here, the azepane acts as a "Turn Inducer."[1]

Comparative Performance

In the design of


 integrin antagonists, the distance between the basic arginine mimic and the acidic aspartate mimic is critical.[2]
  • Proline-based turns: Often result in a distance that is too short (< 11 Å).

  • Azepane-based turns: The 7-membered ring expands the turn, positioning the pharmacophores at the optimal ~13-14 Å separation required for high-affinity binding.

Key Finding: Azepane-containing cyclic peptides (e.g., ST1646) exhibit single-digit nanomolar affinity (IC50 < 5 nM) for


, whereas flexible linear RGD peptides often range in the micromolar (1000+ nM) range.
Experimental Protocol: Solid-Phase Integrin Binding Assay

A robust method to screen azepane libraries for integrin selectivity.

  • Immobilization: Coat 96-well plates with purified human

    
     integrin (1 µg/mL) overnight at 4°C. Block with 1% BSA.
    
  • Competition: Add biotinylated vitronectin (natural ligand) mixed with varying concentrations of the azepane peptidomimetic.

  • Incubation: Incubate for 3 hours at room temperature.

  • Detection: Wash plates 3x. Add Streptavidin-HRP conjugate. Incubate 1 hour.

  • Development: Add TMB substrate. Stop reaction with H2SO4. Read OD at 450 nm.

  • Result: A decrease in OD indicates the azepane mimic successfully displaced the natural ligand.

Workflow Visualization: Library Screening

ScreeningWorkflow Lib Azepane Library Synthesis SPPS Solid Phase Peptide Synthesis Lib->SPPS Cleave Cleavage & Cyclization SPPS->Cleave Screen High-Throughput Binding Screen Cleave->Screen Hit Hit Identification (IC50 < 10 nM) Screen->Hit Selectivity Filter SAR SAR Optimization (Ring Substituents) Hit->SAR Refine SAR->Lib Iterate

Figure 2: Workflow for identifying bioactive azepane peptidomimetics from combinatorial libraries.

Part 4: Pharmacokinetic Profile & Stability[7]

One of the primary reasons to switch from natural peptides to azepane mimetics is metabolic stability.

Proteolytic Resistance: The azepane ring is a non-natural amino acid surrogate. Proteases (like Trypsin or Chymotrypsin) that recognize specific peptide bonds (e.g., after Arg or Phe) fail to cleave the amide bond involving the azepane nitrogen due to steric hindrance and the altered geometry of the 7-membered ring.

  • Half-life (

    
    ) in Human Plasma: 
    
    • Linear RGD Peptide: < 15 minutes.

    • Azepane-modified RGD Mimic: > 4 hours.

Permeability: While azepanes improve stability, they can increase basicity (pKa ~10-11 for the secondary amine). This can lead to lysosomotropism (trapping in acidic organelles), a side effect observed with Balicatib.[3]

  • Mitigation Strategy: Electron-withdrawing groups (e.g., carbonyls, sulfonyls) are often attached to the azepane nitrogen to lower the pKa and improve membrane permeability.

References

  • Solid-phase synthesis of a nonpeptide RGD mimetic library: new selective alphavbeta3 integrin antagonists. Source: Journal of Medicinal Chemistry (2001). URL:[Link]

  • Targeting integrins: insights into structure and activity of cyclic RGD pentapeptide mimics containing azabicycloalkane amino acids. Source: Bioorganic & Medicinal Chemistry (2006).[4] URL:[Link]

  • Conformational Preferences of Proline Analogues with Different Ring Size. Source: Journal of Physical Chemistry B (2007). URL:[Link]

  • Advances in the discovery of cathepsin K inhibitors on bone resorption. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2016). URL:[Link]

Sources

A Comparative Guide to the Infrared Spectrum of 3-Oxoazepane Carbonyls

Author: BenchChem Technical Support Team. Date: March 2026

Theoretical Framework: Understanding Carbonyl Vibrations in Cyclic Systems

The position of the carbonyl (C=O) stretching vibration in an IR spectrum is exquisitely sensitive to its molecular environment. For cyclic systems like 3-oxoazepane, three primary factors dictate the frequency of the C=O absorption: ring strain, the electronic effects of adjacent heteroatoms, and potential conjugation.

  • Ring Strain: The ideal bond angle for an sp²-hybridized carbonyl carbon is 120°. In cyclic ketones, deviation from this angle due to ring strain significantly impacts the C=O stretching frequency. As the internal bond angle is compressed in smaller rings (e.g., cyclobutanone, cyclopentanone), the C-C bonds adjacent to the carbonyl group acquire more p-character. To maintain orthogonality, the C=O bond consequently gains more s-character, leading to a stronger, shorter bond and a higher stretching frequency[1]. Conversely, in larger, more flexible rings like the seven-membered azepane ring, there is less angle strain compared to five- or six-membered rings, which would suggest a carbonyl frequency closer to that of an acyclic ketone.

  • Electronic Effects of Heteroatoms: The presence of a nitrogen atom in the azepane ring introduces significant electronic effects. In 3-oxoazepane, the nitrogen is in a β-position to the carbonyl group. Its electron-donating inductive effect can influence the electron density around the carbonyl carbon. More directly, in the case of a lactam (a cyclic amide) like ε-caprolactam, the nitrogen lone pair can participate in resonance with the carbonyl group. This resonance delocalization decreases the double-bond character of the C=O bond, weakening it and causing a significant shift to a lower wavenumber compared to a typical ketone[2]. While the nitrogen in 3-oxoazepane is not directly attached to the carbonyl, its presence within the ring differentiates it from a simple carbocyclic ketone like cycloheptanone.

  • Conjugation: If the carbonyl group is conjugated with a double bond or an aromatic ring, the C=O stretching frequency will decrease due to resonance, which lengthens and weakens the carbonyl bond. 3-oxoazepane is a saturated cyclic ketone, so this effect is not a primary consideration for the parent molecule.

Experimental and Computational Protocols

To provide a robust comparative analysis, this guide utilizes both experimental data for analogous compounds and a computationally predicted spectrum for 3-oxoazepane.

Experimental IR Spectroscopy of Analogue Compounds

Methodology: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a widely used technique for obtaining high-quality IR spectra of solid and liquid samples with minimal sample preparation[3].

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be collected.

  • Sample Application: Place a small amount of the solid sample (cycloheptanone or ε-caprolactam) directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

  • Spectral Acquisition: Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹). The number of scans can be adjusted to improve the signal-to-noise ratio; 16 to 32 scans are generally sufficient.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Workflow for Experimental IR Analysis

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Processing Clean_Crystal Clean ATR Crystal Acquire_Background Acquire Background Spectrum Clean_Crystal->Acquire_Background 1. Apply_Sample Apply Solid Sample Acquire_Background->Apply_Sample 2. Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure 3. Collect_Spectrum Collect Spectrum (4000-400 cm-1) Apply_Pressure->Collect_Spectrum 4. Process_Spectrum Process Spectrum (Transmittance/Absorbance) Collect_Spectrum->Process_Spectrum 5.

Caption: Workflow for ATR-FTIR Spectroscopy.

Computational Prediction of the 3-Oxoazepane IR Spectrum

In the absence of experimental data, computational chemistry provides a reliable method for predicting vibrational spectra. Density Functional Theory (DFT) is a robust quantum mechanical approach for this purpose.

Methodology: DFT Calculation

  • Software: Gaussian 09 or similar computational chemistry package.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set: 6-31G(d).

This combination of functional and basis set is widely used and provides a good balance between accuracy and computational cost for vibrational frequency calculations of organic molecules[4][5][6].

Step-by-Step Protocol:

  • Structure Optimization: The 3D structure of 3-oxoazepane is first optimized to find its lowest energy conformation.

  • Frequency Calculation: A frequency analysis is then performed on the optimized geometry. This calculation provides the harmonic vibrational frequencies and their corresponding IR intensities.

  • Scaling: The calculated frequencies are systematically higher than experimental values due to the harmonic approximation. A scaling factor (typically around 0.96 for B3LYP/6-31G(d)) is applied to the computed frequencies to improve agreement with experimental data[7][8].

  • Spectrum Generation: The scaled frequencies and their intensities are used to generate a predicted IR spectrum.

Workflow for Computational IR Spectrum Prediction

G cluster_model Molecular Modeling cluster_calc Frequency Calculation cluster_process Spectrum Generation Build_Molecule Build 3D Structure of 3-Oxoazepane Optimize_Geometry Geometry Optimization (DFT/B3LYP/6-31G(d)) Build_Molecule->Optimize_Geometry 1. Calculate_Frequencies Frequency Calculation on Optimized Structure Optimize_Geometry->Calculate_Frequencies 2. Scale_Frequencies Apply Scaling Factor (~0.96) Calculate_Frequencies->Scale_Frequencies 3. Generate_Spectrum Generate Predicted IR Spectrum Scale_Frequencies->Generate_Spectrum 4.

Sources

Validating Enantiomeric Excess (ee) of 5-Methyl-Azepanes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The enantiomeric excess (ee) validation of 5-methyl-azepane presents a specific analytical challenge: the molecule lacks a strong UV chromophore and possesses a flexible seven-membered ring, making direct chiral HPLC often insufficient without derivatization.

This guide provides a comparative technical analysis of three distinct validation methodologies: Derivatized Chiral HPLC ,


-NMR using Mosher’s Acid , and Chiral Gas Chromatography (GC) .

Executive Summary & Strategic Selection

For 5-methyl-azepane, the choice of method depends on the stage of development:

  • High-Throughput Screening: Use Chiral GC (after acetylation) for rapid turnover of volatile samples.

  • Absolute Configuration & Initial Validation: Use

    
    -NMR with Mosher’s Acid . It requires no reference standards and provides structural proof.
    
  • QC & Final Purity (The Gold Standard): Use Chiral HPLC with chromophoric derivatization (e.g., 3,5-dinitrobenzoylation) for maximum sensitivity and regulatory compliance.

Comparative Performance Matrix
FeatureMethod A: Chiral HPLC (Derivatized)Method B:

-NMR (Mosher's)
Method C: Chiral GC
Primary Mechanism Steric/Pi-Pi Interaction on CSPDiastereomeric Chemical ShiftInclusion Complexation
Detection Limit < 0.1% impurity (High)~1-2% impurity (Medium)< 0.5% impurity (High)
Sample Prep Time High (Derivatization + Workup)Medium (In-situ reaction)Low to Medium
Reference Standard Required (Racemate)Not Required Required (Racemate)
Chromophore Need Yes (Added via derivatization)NoNo
Throughput Medium (15-30 min/run)Low (Scan time + Analysis)High (< 10 min/run)

Method A: Chiral HPLC with Chromophoric Derivatization

The "Gold Standard" for Quantitation

Because 5-methyl-azepane lacks a UV-active chromophore, direct UV detection is impossible. We introduce a 3,5-dinitrobenzoyl (DNB) group. This serves two purposes: it enables UV detection at 254 nm and provides "handles" (pi-acidic rings) for interaction with polysaccharide-based Chiral Stationary Phases (CSPs).

Experimental Protocol

Step 1: Derivatization (Synthesis of the DNB-Amide)

  • Dissolve 5-methyl-azepane (10 mg, 0.088 mmol) in dry DCM (1 mL).

  • Add Triethylamine (1.5 eq) followed by 3,5-dinitrobenzoyl chloride (1.1 eq) at 0°C.

  • Stir at room temperature for 30 minutes.

  • Quench with saturated NaHCO₃, extract with DCM, and pass through a short silica plug to remove excess acid chloride.

  • Result: The sample is now UV-active and rigidified.

Step 2: HPLC Conditions

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose carbamates).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:20).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.[1]

  • Temperature: 25°C.

Step 3: Validation Logic Run the derivatized racemic standard first to establish the separation factor (


). If 

, switch columns (e.g., from AD-H to OD-H). Once baseline separation is achieved (

), inject the enantiomerically enriched sample.

HPLC_Workflow cluster_0 Sample Prep cluster_1 Validation Raw 5-Methyl-Azepane (No UV Activity) Deriv Reaction w/ 3,5-DNB-Cl Raw->Deriv Active UV-Active Amide Deriv->Active Racemic Inject Racemic Standard Active->Racemic Check Calc Resolution (Rs) Racemic->Check Check->Racemic Rs < 1.5 (Change Column) Sample Inject Enriched Sample Check->Sample Rs > 1.5

Caption: Workflow for converting "invisible" azepanes into UV-detectable analytes for Chiral HPLC.

Method B: -NMR with Mosher’s Acid

The "Self-Validating" Structural Proof

This method uses


-methoxy-

-trifluoromethylphenylacetic acid (MTPA)
.[2] By reacting the chiral amine with enantiopure (R)- or (S)-MTPA chloride, you create diastereomers.[2] The

group on the Mosher moiety acts as a sensitive reporter in

-NMR.
Why this works

Enantiomers have identical NMR spectra.[1][3] Diastereomers do not. The chemical shift difference (


) of the 

group between the two diastereomers allows you to integrate the peaks and calculate ee directly without a separation column.
Experimental Protocol
  • Preparation: Take 5 mg of 5-methyl-azepane in an NMR tube.

  • Reagent Addition: Add 0.6 mL

    
    , 10 µL pyridine, and 10 µL of (R)-(-)-MTPA-Cl .
    
  • Reaction: Shake for 10 minutes (reaction is usually instantaneous for secondary amines).

  • Acquisition: Run

    
    -NMR (unprotonated).
    
  • Calculation:

    • Identify the major

      
       peak (Major Enantiomer) and minor 
      
      
      
      peak (Minor Enantiomer).

Critical Note: You must ensure the MTPA-Cl reagent itself is enantiomerically pure (>99% ee), or your calculations will be skewed.

Method C: Chiral GC (Gas Chromatography)

The High-Throughput Alternative

Azepanes are volatile enough for GC. However, the free amine can tail on silica columns due to hydrogen bonding. Acylation (Acetylation or Trifluoroacetylation) improves peak shape and volatility.

Experimental Protocol
  • Derivatization: Treat 5-methyl-azepane with Trifluoroacetic Anhydride (TFAA) in DCM for 15 mins. Evaporate solvent. Redissolve in hexane.

  • Column: Cyclodextrin-based capillary column (e.g., Rt-βDEXsm or Chiraldex G-TA).

    • Mechanism:[4][5] The azepane derivative fits into the hydrophobic cavity of the cyclodextrin. The 5-methyl group creates steric discrimination.

  • Conditions:

    • Injector: 250°C, Split 50:1.

    • Oven: 100°C Isothermal (or slow ramp 1°C/min).

    • Detector: FID (Flame Ionization Detector).

Validation Logic

Unlike HPLC, GC separation is driven by thermodynamics (inclusion complex stability). If peaks overlap, lower the temperature to increase the difference in free energy (


) of binding between the enantiomers.

GC_Logic Start Sample: 5-Methyl-Azepane Deriv Derivatize w/ TFAA (Remove H-bonding) Start->Deriv Inject Inject on Beta-Cyclodextrin Column Deriv->Inject Decision Check Separation (Alpha) Inject->Decision Good Calculate ee Decision->Good Peaks Resolved Bad Lower Oven Temp (Increase Retention) Decision->Bad Overlap Bad->Inject

Caption: Optimization loop for Chiral GC analysis of volatile azepane derivatives.

References

  • Determination of Enantiomeric Purity of Amines.Chemical Reviews.

    • Source:

  • Use of Mosher's Acid for Absolute Configuration.Journal of the American Chemical Society.

    • Source:

  • Chiral Stationary Phases for HPLC.Phenomenex Technical Guide.

    • Source:

  • Cyclodextrin Derivatives in GC Separation.

    • Source:

Sources

Pharmacokinetic Stability of Azepane-Modified Peptides

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Drug Development Professionals

Part 1: Executive Summary & Technical Rationale

The "Azepane Effect" in Peptide Therapeutics In the landscape of peptidomimetics, the modulation of ring size in cyclic amino acids is a critical strategy for enhancing pharmacokinetic (PK) stability. While Proline (5-membered ring) is the standard for inducing turn conformations, Azepane-2-carboxylic acid (Apa) —containing a 7-membered nitrogen heterocycle—offers a distinct advantage.

Unlike the rigid 4-membered Azetidine (Aze) or the 5-membered Proline (Pro), the 7-membered Azepane ring introduces a unique balance of conformational constraint and local flexibility . This "Goldilocks" zone allows the peptide to adopt stable secondary structures (such as the 12/10-helix or


-turns) that are energetically unfavorable for protease active sites to engage, thereby significantly extending plasma half-life (

).

Core Value Proposition:

  • Proteolytic Resistance: Steric mismatch with the S1/S1' pockets of common serum proteases (e.g., DPPIV, trypsin).

  • Conformational Locking: Induction of stable helical or turn motifs that hide the amide backbone from hydrolysis.

  • Solubility: The secondary amine of the azepane ring can be functionalized or left protonated to improve aqueous solubility compared to carbocyclic analogs.

Part 2: Comparative Analysis (Azepane vs. Alternatives)

The following table compares Azepane-modified peptides against native Proline-containing peptides and other cyclic constraints (Azetidine, Pipecolic acid).

Table 1: Physicochemical & Stability Profile Comparison
FeatureProline (Pro) Azetidine (Aze) Pipecolic Acid (Pip) Azepane (Apa)
Ring Size 5-membered4-membered6-membered7-membered
Conformational Bias

(Restricted)

(Highly Rigid)

(Flexible)
Flexible yet Constrained
Proteolytic Stability Low to Moderate (Susceptible to Prolyl oligopeptidases)High (Often distorts backbone too much for binding)ModerateHigh (Steric Exclusion)
Secondary Structure Polyproline Helix,

-turn
Destabilizes

-helix

-turn mimetic
3(10)-Helix / 12/10-Helix
Serum Half-Life (

)
Minutes (Native)HoursHoursHours to Days
Primary Mechanism Native turn inductionRigidificationHomologationSteric Shielding + Helicity
Mechanism of Action: The Steric Shield

The 7-membered ring of Azepane projects bulk into the space normally occupied by the protease's catalytic triad or substrate-binding pocket.

G Protease Serum Protease (Active Site) NativePeptide Native Peptide (Proline) Protease->NativePeptide Fits S1 Pocket AzepanePeptide Azepane-Modified Peptide Protease->AzepanePeptide Steric Clash (7-Ring Bulk) Hydrolysis Hydrolysis (Cleavage) NativePeptide->Hydrolysis Rapid Degradation Stable Intact Peptide (High t1/2) AzepanePeptide->Stable Resists Binding

Figure 1: Mechanistic basis of Azepane-mediated stability. The expanded ring size creates a steric clash that prevents the protease from effectively engaging the scissile bond.

Part 3: Experimental Protocols for Stability Validation

To objectively validate the stability of Azepane-modified peptides, you must perform comparative assays against a native control. Below are the industry-standard protocols for Plasma Stability and Microsomal Stability .

Protocol A: In Vitro Plasma Stability Assay

Objective: Determine the half-life (


) of the peptide in mammalian plasma.

Materials:

  • Pooled Plasma (Human/Rat/Mouse), Heparin-stabilized.

  • Test Peptide (10 mM stock in DMSO).

  • Internal Standard (e.g., Warfarin or Tolbutamide).

  • LC-MS/MS System.

Workflow:

  • Preparation: Thaw plasma at 37°C. Centrifuge at 3000 x g for 5 min to remove clots.

  • Spiking: Dilute Test Peptide to 1 µM final concentration in 100% Plasma. (Keep DMSO < 1%).

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: At time points

    
     min:
    
    • Remove 50 µL aliquot.

    • Add to 200 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Processing: Vortex vigorously (1 min), Centrifuge (10,000 x g, 10 min, 4°C).

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Calculation:




Protocol B: Microsomal Metabolic Stability

Objective: Assess susceptibility to oxidative metabolism (CYP450) and liver-specific proteases.

MicrosomalAssay Start Start: Liver Microsomes (0.5 mg/mL protein) PreInc Pre-incubation (37°C, 5 min) Start->PreInc Initiate Initiate Reaction Add NADPH (1 mM) PreInc->Initiate Sampling Sampling Points (0, 5, 15, 30, 45 min) Initiate->Sampling Quench Quench (Ice-cold ACN + IS) Sampling->Quench Analyze LC-MS/MS Analysis (Peak Area Ratio) Quench->Analyze

Figure 2: Workflow for Microsomal Stability Assay. Critical step: Initiation with NADPH to activate CYP enzymes.

Part 4: Case Study & Data Interpretation

Case Study: Stabilization of PKB Inhibitors A definitive example of Azepane utility is found in the optimization of Protein Kinase B (PKB) inhibitors. Researchers modified a lead compound containing a standard ester linkage, which was metabolically unstable.

Experimental Data:

  • Lead Compound 1 (Ester-linked): Rapidly hydrolyzed in mouse plasma.

    
     min.[1]
    
  • Compound 4 (Azepane-modified): The central scaffold was replaced with an Azepane ring.

    • Result: The compound became plasma stable (

      
       remaining after 1 hour).
      
    • Potency: Maintained high affinity (

      
       nM).
      
    • Structural Insight: X-ray cocrystals confirmed the Azepane ring maintained the necessary binding geometry while preventing hydrolytic attack.

Interpretation Guide: When analyzing your data, look for the "Stability Cliff" :

  • Linear/Native: Linear log-degradation plot with steep slope.

  • Azepane-Modified: Flat or shallow slope.

  • Note: If stability does not improve, check for oxidative metabolism on the Azepane nitrogen. If observed, consider N-acylation or using a quaternary Azepane amino acid.

References

  • Han, I., et al. (2023). Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids. ChemRxiv. Link

  • Reuillon, T., et al. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry, 47(12). Link

  • Murza, A., et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry. Link

  • Bicycle Therapeutics. (2018).[2] Stable and Long-Lasting, Novel Bicyclic Peptide Plasma Kallikrein Inhibitors. Journal of Medicinal Chemistry. Link

  • Werder, M., et al. (1999). Azepane-2-carboxylic acid: A novel constraint in peptide design. Helvetica Chimica Acta. Link

Sources

Safety Operating Guide

Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing the lifecycle of complex pharmaceutical intermediates like Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate requires more than just throwing it in a bin. This compound—featuring a primary amine, a ketone, and a benzyl carbamate (Cbz) protecting group—presents specific chemical reactivities that dictate its environmental health and safety (EHS) profile.

To ensure regulatory compliance and laboratory safety, disposal protocols must be treated with the same scientific rigor as the synthesis itself. The following guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this compound and its associated waste streams.

Chemical Profiling & Waste Classification

Before disposing of any chemical, we must establish causality between its molecular structure and its waste classification. Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate is a nitrogen-rich organic compound.

  • Environmental Toxicity: Like many amine-containing pharmaceutical intermediates, it poses a potential risk to aquatic ecosystems and must never be disposed of via the sanitary sewer system[1][2].

  • Reactivity Profile: The primary amine can act as a nucleophile, while the Cbz group is susceptible to cleavage under strongly acidic or catalytic hydrogenation conditions. Therefore, it must be strictly segregated from strong oxidizing agents and strong acids to prevent exothermic degradation or the release of hazardous byproducts[3][4].

  • Regulatory Status: Under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this material and any solvent mixtures containing it must be managed as hazardous chemical waste[1].

Quantitative Waste Management Parameters

To ensure compliance at the point of generation, adhere to the following operational limits:

ParameterRegulatory Limit / StandardOperational Rationale
SAA Volume Limit Up to 55 gallons of standard waste (or 1 qt acute)Prevents dangerous accumulation of hazardous materials in active workspaces.
Full Container Removal Within 3 days (72 hours)Mandated by EPA regulations for Satellite Accumulation Areas (SAAs)[3][5].
Rinse Solvent Volume ~5% of container volume per rinseOptimizes the extraction of residual chemical during the triple-rinse process without generating excessive secondary waste[6].
Storage Duration (Partial) Up to 1 year in SAAPrevents degradation of containers and ensures timely processing of legacy waste[3].

Step-by-Step Disposal Methodology

The following protocols provide a self-validating system for waste management. Every step includes a verification check to ensure the integrity of the disposal process.

Phase 1: Point-of-Generation Segregation (Solid & Liquid)
  • Determine the Waste State: Identify whether the waste is a pure solid (e.g., expired reagent, spilled powder) or a liquid solution (e.g., reaction mother liquor, HPLC effluent).

  • Select Compatible Containers:

    • For Solids: Use a chemically resistant, wide-mouth high-density polyethylene (HDPE) container with a secure screw-on cap.

    • For Liquids: Use HDPE or glass carboys. Verification: Ensure the container material is compatible with the specific solvent used to dissolve the azepane derivative (e.g., do not use polycarbonate for chlorinated solvents)[5][6].

  • Segregate from Incompatibles: Physically separate this waste stream from strong acids, bases, and oxidizing agents to prevent spontaneous reactions in the waste hood[3][4].

Phase 2: Container Management & Labeling
  • Immediate Labeling: The moment the first drop or crystal of waste is placed in the container, attach a standard EHS Hazardous Waste tag[4].

  • Nomenclature Compliance: Write the full chemical name: "Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate." Causality: The Hazard Communication Standard strictly forbids abbreviations, acronyms, or chemical formulas on waste tags, as emergency responders cannot reliably decode them during a spill[1][5].

  • Seal the Container: Waste containers must remain tightly closed at all times unless actively adding waste. Verification: Do not leave funnels resting in the neck of the container, as this allows volatile organic compounds (VOCs) to escape and violates EPA emission standards[3][5].

Phase 3: Empty Container Decontamination (Triple Rinse Protocol)

Empty containers that previously held the pure intermediate must be decontaminated before they can be discarded as standard solid waste.

  • First Rinse: Add a compatible solvent (e.g., ethanol or methanol, depending on the compound's solubility profile) equal to approximately 5% of the container's total volume[6]. Cap and agitate thoroughly to dissolve residual material.

  • Drain: Pour the rinsate into the designated liquid hazardous waste container.

  • Repeat: Perform this rinse-and-drain process two more times (Triple Rinse). Causality: Serial dilution ensures that the concentration of the active pharmaceutical intermediate in the container drops below regulatory hazard thresholds[6].

  • Deface and Discard: Once dry, completely deface or remove the original chemical label. The clean, unlabelled container can now be disposed of in the regular laboratory trash or recycling[6].

Waste Workflow Visualization

The following diagram maps the logical decision tree for processing Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate waste streams, ensuring no single point of failure in the laboratory's EHS compliance.

G Start Waste Generation: Benzyl 5-amino-5-methyl- 3-oxoazepane-1-carboxylate Solid Solid Waste (Powder/Spills) Start->Solid Liquid Liquid Solutions (Mother Liquor/HPLC) Start->Liquid Empty Empty Reagent Containers Start->Empty SolidBin Collect in HDPE Solid Waste Bin Solid->SolidBin LiquidBin Collect in Compatible Solvent Carboy Liquid->LiquidBin Rinse Triple Rinse Protocol (5% Vol Compatible Solvent) Empty->Rinse Decontaminate Label Apply Hazardous Waste Tag (Full Name, No Abbreviations) SolidBin->Label LiquidBin->Label Rinse->LiquidBin Rinsate Deface Deface Original Labels & Discard as Regular Trash Rinse->Deface Clean Container SAA Store in Satellite Accumulation Area (SAA) < 72 Hrs once full Label->SAA

Decision matrix for the segregation, decontamination, and compliant disposal of azepane derivatives.

Emergency Spill Response Integration

In the event of an accidental release outside the fume hood:

  • Solid Spills: Do not dry sweep, as this aerosolizes the amine powder. Gently cover with damp absorbent pads or carefully scoop into a solid waste container using non-sparking tools, then manage as hazardous waste[5][6].

  • Liquid Spills: Contain the spread using universal chemical absorbents. Once absorbed, collect the saturated materials and place them in a sealed, labeled hazardous waste container. Personnel must wear full PPE (chemical-resistant gloves, safety goggles, and lab coat) during cleanup[2][7].

By standardizing these procedures, your laboratory not only maintains strict EPA/RCRA compliance but also fosters a culture of uncompromising scientific safety.

References

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. Available at:[Link]

  • How to Dispose of Chemical Waste - Case Western Reserve University Environmental Health and Safety. Available at:[Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia University Research. Available at:[Link]

  • Amine Disposal For Businesses - Collect and Recycle. Available at:[Link]

  • NIH Waste Disposal Guide 2022 - Chemical Waste - National Institutes of Health. Available at:[Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Available at:[Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate is a specialized heterocyclic scaffold often used in the synthesis of peptidomimetics and protease inhibitors. As a research intermediate with a specific functional density (primary amine, ketone, carbamate), it lacks a comprehensive toxicological monograph.

Immediate Directive: Treat this compound as a High-Potency Pharmacophore (Control Band 4) until specific toxicology data proves otherwise.[1] The presence of the lipophilic Cbz (carboxybenzyl) group combined with a reactive primary amine suggests high potential for dermal absorption and sensitization.

Core Safety Protocol:

  • Engineering Control: All handling must occur inside a certified chemical fume hood.[1]

  • Skin Protection: Double-gloving (Nitrile/Laminate) is mandatory for solution-phase handling.[1]

  • Respiratory: P100 protection required for solid-phase weighing if outside an enclosure.[1]

Part 1: Hazard Identification & Risk Assessment (The "Why")

To select the correct PPE, we must understand the molecular behavior of the target compound.

Functional Group Analysis
  • Primary Amine (C5 Position): The "hotspot" for biological reactivity.[1] Primary amines are notorious sensitizers and irritants to mucous membranes.[1]

  • Benzyl Carbamate (Cbz Group): This protecting group significantly increases the lipophilicity (LogP) of the molecule compared to the free azepane.

    • Risk:[1][2][3] Enhanced dermal permeation.[1] The molecule can cross the stratum corneum more easily than hydrophilic salts.

  • Azepane Ring (7-Membered Heterocycle): Structurally related to caprolactam derivatives; potential for central nervous system (CNS) activity.[1]

Routes of Entry & Control Banding

Since specific LD50 data is likely unavailable for this specific isomer, we apply Control Banding :

RouteRisk LevelMechanismControl Measure
Inhalation HighDust generation during weighing; Aerosolization during rotary evaporation.[1]ISO 5 Fume Hood or Powder Containment Hood.[1]
Dermal HighLipophilic absorption of the Cbz-amine scaffold.[1]Double-gloving; Tyvek sleeves.[1]
Ocular ModerateIrritation from amine vapors or dust.[1]Chemical Goggles (ANSI Z87.1).[1]

Part 2: The PPE Matrix

Do not rely on generic "safety gear."[1] Use this specific matrix based on the task being performed.

PPE Selection Logic

The following diagram illustrates the decision-making process for selecting PPE based on the physical state of the compound.

PPE_Logic Start Start: Task Assessment State Physical State? Start->State Solid Solid / Powder (Weighing/Transfer) State->Solid Solution Solution / Reaction (Dissolved in DCM/DMF) State->Solution Gloves_Solid Gloves: Nitrile (5 mil) Single Layer Solid->Gloves_Solid Resp_Solid Resp: Fume Hood OR N95/P100 Mask Solid->Resp_Solid Gloves_Soln Gloves: Laminate or Double Nitrile (8 mil total) Solution->Gloves_Soln Resp_Soln Resp: Fume Hood (Sash at 18 inches) Solution->Resp_Soln Body Body: Lab Coat (Cotton) + Tyvek Sleeves Gloves_Solid->Body Gloves_Soln->Body Resp_Solid->Body Resp_Soln->Body End Proceed to Operation Body->End

Caption: Decision logic for PPE selection based on physical state (Solid vs. Solution).

Detailed Specifications Table
ComponentStandardSpecification & Rationale
Hand Protection (Solid) EN 374 / ASTM F739Nitrile (Minimum 4-5 mil). Sufficient for dry powder.[1] Change immediately if punctured.[1]
Hand Protection (Solution) EN 374 / ASTM F739Silver Shield (Laminate) OR Double Nitrile. Why: This compound is often dissolved in DCM or DMF.[1] Chlorinated solvents permeate nitrile in <10 mins, carrying the lipophilic amine through to the skin.
Eye Protection ANSI Z87.1+Chemical Goggles. Safety glasses are insufficient due to the potential for airborne dust to bypass side shields.[1]
Respiratory NIOSH / EN 149P100/P3 (if outside hood). Primary control must be the Fume Hood.[1] If weighing on an open bench (not recommended), a fitted respirator is mandatory.[1]
Body Protection Standard Lab CoatCotton Lab Coat + Disposable Tyvek Sleeves. Sleeves bridge the gap between glove and coat, preventing wrist exposure.[1]

Part 3: Operational Protocol

Phase 1: Weighing & Transfer (Critical Step)

Static electricity is a major risk with Cbz-protected amino acids/heterocycles.[1] They tend to "fly" and disperse.

  • Preparation: Place an ionizing bar or anti-static gun inside the balance enclosure.[1]

  • Setup: Line the balance area with a dark surface (e.g., black paper) to make white powder spills immediately visible.[1]

  • Technique: Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary container (weigh boat) first, then transfer.

  • Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after weighing.[1] The Cbz group makes the residue sticky; water alone will not clean it effectively.[1]

Phase 2: Solubilization & Reaction
  • Solvent Choice: If using Dichloromethane (DCM), assume the glove breakthrough time is zero .[1] Use Silver Shield gloves or change nitrile gloves every 15 minutes.[1]

  • Temperature: If heating the reaction (e.g., reflux), ensure the condenser is vented to a scrubber or dedicated exhaust.[1] The amine functionality may release vapors if the Cbz group is cleaved or if the molecule degrades.

  • Quenching: Acidic workups (e.g., HCl wash) will protonate the amine, rendering it water-soluble and reducing volatility.[1] This is a safety feature—protonate early in the workup if possible.[1]

Part 4: Emergency Response & Disposal[1]

Spill Response Workflow

In the event of a spill, do not panic. Follow this containment logic.

Spill_Response Spill Spill Detected Type Solid or Liquid? Spill->Type Solid_Spill Solid Spill Type->Solid_Spill Liquid_Spill Liquid Spill Type->Liquid_Spill Action_Solid Cover with wet paper towel (Prevent Dust) Solid_Spill->Action_Solid Action_Liquid Absorb with Vermiculite or Chem-Pad Liquid_Spill->Action_Liquid Clean Wipe with MeOH/Water mix (Solubilize Cbz residue) Action_Solid->Clean Action_Liquid->Clean Bag Double Bag in Clear Polyethylene Clean->Bag Label Label: Hazardous Waste (Toxic/Irritant) Bag->Label

Caption: Step-by-step workflow for containing and cleaning spills.

Waste Disposal

Segregate waste streams to prevent unexpected side reactions.[1]

  • Solid Waste: Dispose of contaminated gloves, paper towels, and weigh boats in Solid Hazardous Waste (Toxic) .

  • Liquid Waste:

    • Aqueous: If protonated (acidic), dispose in Aqueous Acidic Waste .[1]

    • Organic: Dispose in Halogenated or Non-Halogenated Organic Waste depending on the solvent used.[1]

    • Code: If no specific RCRA code exists, default to D001 (Ignitable, if solvent based) or label as "Non-Regulated Chemical Intermediate - Treat as Toxic."[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][3] Hazard Communication Standard: Safety Data Sheets. [Link]

  • PubChem. (2023).[1] Compound Summary: Azepane derivatives and safety profiles. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.